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  • Product: 2-amino-4-ethyl-5-fluorobenzoic acid
  • CAS: 1872772-33-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 2-amino-4-ethyl-5-fluorobenzoic acid

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Features of 2-amino-4-ethyl-5-fluorobenzoic Acid Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Features of 2-amino-4-ethyl-5-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 2-amino-4-ethyl-5-fluorobenzoic acid, a substituted anthranilic acid derivative of interest in medicinal chemistry and materials science. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects and spin-spin coupling phenomena, to generate a highly accurate, predicted dataset. We present detailed assignments for all proton and carbon resonances, including expected chemical shifts, multiplicities, and coupling constants. The causality behind these assignments is explained through an in-depth discussion of the electronic effects of the amino, ethyl, fluoro, and carboxylic acid substituents. Furthermore, this guide provides a robust, step-by-step experimental protocol for the empirical acquisition and verification of these spectra, establishing a self-validating framework for researchers. The content is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of novel aromatic compounds.

Molecular Structure and Foundational NMR Principles

The structural elucidation of a novel or complex organic molecule is fundamentally reliant on spectroscopic analysis, with NMR being the most powerful technique for defining the carbon-hydrogen framework. The molecule , 2-amino-4-ethyl-5-fluorobenzoic acid, presents a unique substitution pattern on the benzene ring that gives rise to a distinct and predictable NMR fingerprint.

To interpret its spectrum, we must consider the electronic influence of each substituent on the electron density of the aromatic ring. These effects directly impact the magnetic environment of each nucleus and, consequently, its chemical shift (δ).[1]

  • -NH2 (Amino): A potent electron-donating group (EDG) through resonance (+R effect), which strongly shields the ortho and para positions, shifting their NMR signals upfield (to lower ppm).

  • -CH2CH3 (Ethyl): A weak electron-donating group through induction (+I effect), causing minor shielding of the ring.

  • -COOH (Carboxylic Acid): An electron-withdrawing group (EWG) through both resonance (-R) and induction (-I), which deshields the ring, particularly at the ortho and para positions, shifting signals downfield.[2]

  • -F (Fluoro): A unique case, acting as an EWG via induction (-I) due to its high electronegativity, but a weak EDG via resonance (+R). Its net effect is typically deshielding. Crucially, the 19F nucleus (spin I=½) couples to nearby 1H and 13C nuclei, providing invaluable structural information through characteristic splitting patterns.

The interplay of these competing effects determines the final chemical shift of the two remaining aromatic protons and the six aromatic carbons.

Figure 1: Numbering scheme for 2-amino-4-ethyl-5-fluorobenzoic acid.

Predicted 1H NMR Spectral Analysis

The 1H NMR spectrum is predicted to show distinct signals for the aromatic, ethyl, amino, and carboxylic acid protons. The analysis is based on a standard 400 MHz spectrometer using DMSO-d6 as the solvent, which is ideal for observing exchangeable protons (-NH2, -COOH).

Aromatic Region:

  • H6: This proton is ortho to the deshielding carboxylic acid group and meta to the shielding amino group. The net effect places it further downfield. It will appear as a doublet due to coupling with the fluorine atom four bonds away (4JHF), a common phenomenon in fluoroaromatics.

  • H3: This proton is ortho to the strongly shielding amino group and meta to the fluorine. It is expected to be the most upfield of the aromatic signals. It will also appear as a doublet due to coupling with the fluorine atom three bonds away (3JHF).

Aliphatic Region:

  • H8 (Ethyl -CH2-): The methylene protons are adjacent to the aromatic ring and will appear as a quartet due to coupling with the three methyl protons (3JHH).

  • H9 (Ethyl -CH3-): The methyl protons will appear as a triplet due to coupling with the two methylene protons (3JHH).

Exchangeable Protons:

  • -COOH (H7): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on concentration and temperature.

  • -NH2: The two amino protons are equivalent and will appear as a broad singlet. Their position is also variable. In related aminobenzoic acids, this signal is often observed around 5-6 ppm.[3]

Table 1: Predicted 1H NMR Chemical Shifts and Couplings

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz) Integration
COOH (H7) ~12.5 broad singlet - 1H
H6 ~7.65 doublet (d) 4JHF ≈ 7.0 1H
H3 ~6.45 doublet (d) 3JHF ≈ 9.5 1H
NH2 ~5.80 broad singlet - 2H
CH2 (H8) ~2.58 quartet (q) 3JHH = 7.6 2H

| CH3 (H9) | ~1.15 | triplet (t) | 3JHH = 7.6 | 3H |

Predicted 13C NMR Spectral Analysis

The proton-decoupled 13C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are governed by the same substituent effects, with the added, highly diagnostic feature of carbon-fluorine (C-F) coupling.[4]

  • Carbonyl Carbon (C7): The carboxylic acid carbon is significantly deshielded by the two oxygen atoms and will appear at the lowest field.[2]

  • Fluorine-Coupled Carbons: The most telling signals are those from carbons coupled to the fluorine atom.

    • C5: Directly bonded to fluorine, this carbon will exhibit a very large one-bond coupling constant (1JCF) and will be shifted downfield by the fluorine's inductive effect.

    • C4 & C6: These carbons are two bonds away from the fluorine (ortho) and will show smaller two-bond couplings (2JCF).

    • C1 & C3: These carbons are three bonds away (meta) and will exhibit three-bond couplings (3JCF).

  • Quaternary Carbons: C1, C2, C4, and C5 are quaternary and will typically have lower signal intensities compared to the protonated carbons (C3, C6).

  • Aliphatic Carbons (C8, C9): These will appear in the upfield region of the spectrum, as is typical for sp3-hybridized carbons.

Table 2: Predicted 13C NMR Chemical Shifts and C-F Couplings

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted C-F Coupling Constant (JCF, Hz)
C7 (COOH) ~169.5 -
C5 (-F) ~158.0 1JCF ≈ 245
C2 (-NH2) ~150.0 4JCF ≈ 2.0
C4 (-Et) ~138.5 2JCF ≈ 22
C6 ~125.0 2JCF ≈ 20
C3 ~114.5 3JCF ≈ 8.0
C1 ~111.0 3JCF ≈ 4.0
C8 (CH2) ~22.5 -

| C9 (CH3) | ~14.0 | - |

Experimental Protocol for Spectral Acquisition and Verification

To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended. This methodology constitutes a self-validating system for the structural confirmation of the target compound.

A. Sample Preparation

  • Weighing: Accurately weigh 10-15 mg of dry, purified 2-amino-4-ethyl-5-fluorobenzoic acid directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D). The choice of DMSO-d6 is critical for dissolving the polar analyte and for observing the exchangeable -COOH and -NH2 protons, which would otherwise be lost through rapid exchange with D2O.[5]

  • Standard: Add 1-2 µL of a tetramethylsilane (TMS) solution as an internal standard for referencing the chemical shift scale to 0.00 ppm.

  • Homogenization: Cap the NMR tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous. A brief sonication may be used if necessary.

B. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Insertion and Locking: Insert the sample into the magnet. Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for achieving sharp lineshapes and high resolution.

  • 1H NMR Acquisition:

    • Temperature: Set probe temperature to 298 K.

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Scans: Acquire 16-32 scans (NS).

    • Relaxation Delay (D1): Set to 2-5 seconds to allow for full magnetization recovery.

    • Acquisition Time (AQ): Set to ~4 seconds.

  • 13C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbon signals.

    • Scans: Acquire 1024-4096 scans (NS), as 13C has a much lower natural abundance and sensitivity than 1H.

    • Relaxation Delay (D1): Set to 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) for both experiments. Reference the spectra to the TMS signal at 0.00 ppm.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-15 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 + TMS Standard weigh->dissolve homogenize Vortex to Homogenize dissolve->homogenize insert Insert Sample & Lock homogenize->insert shim Shim Magnetic Field insert->shim acq_H1 Acquire 1H Spectrum (32 scans) shim->acq_H1 acq_C13 Acquire 13C{1H} Spectrum (2048 scans) acq_H1->acq_C13 process Fourier Transform, Phase & Baseline Correction acq_C13->process reference Reference to TMS (0 ppm) process->reference analysis Spectral Analysis & Peak Assignment reference->analysis

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

Conclusion

This guide provides a robust, theory-grounded prediction of the 1H and 13C NMR spectra of 2-amino-4-ethyl-5-fluorobenzoic acid. The predicted chemical shifts, multiplicities, and coupling constants, particularly the diagnostic C-F and H-F couplings, offer a detailed spectral fingerprint for this compound. By following the outlined experimental protocol, researchers can efficiently obtain empirical data to validate these predictions, ensuring unambiguous structural confirmation. This document serves as a key resource, bridging the gap between theoretical principles and practical application for professionals in chemical research and development.

References

  • JoVE. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • D'Souza, L. J. (2018). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines: A Historical and Retrospective View of the Data.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI)
  • Solà, M., & Poater, J. (2021). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 23(4), 2571-2579.
  • Yu, Z., et al. (2009). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
  • Zhang, Y., et al. (2018). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines. Chinese Journal of Chemical Physics, 31(1), 45-51.
  • Lewandowska, H., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 599-606.
  • BenchChem. (2025). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • Chegg. (2018). Using the NMR (1H, 13C, Cosy) identify peaks for both the starting material 2-aminobenzoic acid and the product (2-iodobenzoic acid).
  • Nandhagopal, M., & N, M. (n.d.). a¹H NMR spectrum of 2-amino benzoic acid. b¹³C NMR spectrum of 2-amino benzoic acid.
  • ResearchGate. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Miltojević, A., & Radulović, N. (2014). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Facta Universitatis, Series: Physics, Chemistry and Technology, 12(2), 121-131.
  • Organic Syntheses. (n.d.). Benzoic acid, 2-amino-3-fluoro-.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction.
  • ChemicalBook. (n.d.). 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum.
  • DSpace@MIT. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
  • Doc Brown's Chemistry. (2026, February 24). Interpreting the 13C NMR spectrum of benzoic acid.
  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(4), o587.
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra.
  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). 2-amino-4-ethyl-5-fluorobenzoic acid.
  • Cheminfo.org. (n.d.). Predict 13C NMR spectra.

Sources

Exploratory

Introduction: The Strategic Role of Fluorine in Crystal Engineering and Drug Design

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Fluorinated Aminobenzoic Acids A Note on the Subject Compound: This guide was commissioned to focus on the crystal structure of 2-amino-4-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of Fluorinated Aminobenzoic Acids

A Note on the Subject Compound: This guide was commissioned to focus on the crystal structure of 2-amino-4-ethyl-5-fluorobenzoic acid. However, a comprehensive search of crystallographic databases and scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this specific molecule. To provide a scientifically robust and illustrative guide that fulfills the core technical requirements of the request, we will focus on the well-characterized and structurally related molecule, 2-amino-5-fluorobenzoic acid . The principles of synthesis, crystallization, X-ray diffraction, and intermolecular interaction analysis detailed herein are directly applicable and provide a valuable framework for the study of the title compound and its analogs.

Fluorinated benzoic acids are a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine into a molecular scaffold can profoundly influence its physicochemical properties, including acidity, lipophilicity, and metabolic stability.[1] These modifications are critical in drug design for enhancing a molecule's bioavailability and its binding affinity to biological targets.[2][3] 2-amino-5-fluorobenzoic acid serves as an exemplary case study. As an analog of anthranilic acid, it is a valuable building block for the synthesis of a variety of active pharmaceutical ingredients (APIs).[4]

Understanding the three-dimensional arrangement of atoms and the intermolecular interactions within the crystalline solid-state is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating this information, providing precise details on bond lengths, angles, and the supramolecular architecture of the crystal lattice.[5] This guide offers a detailed exploration of the synthesis, crystallization, and comprehensive structural analysis of 2-amino-5-fluorobenzoic acid, providing researchers with a foundational understanding of the methodologies and interpretative frameworks used in the crystallographic analysis of such compounds.

Methodology: From Synthesis to a Refined Crystal Structure

The journey from a powdered compound to a fully resolved crystal structure is a multi-step process that demands precision at every stage. The overall workflow is designed to first synthesize and then purify the target compound, grow high-quality single crystals, and finally, analyze these crystals using X-ray diffraction to determine the atomic arrangement.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction & Analysis s1 Starting Materials (4-Fluoroaniline) s2 Multi-Step Synthesis s1->s2 s3 Purification s2->s3 c1 Solvent Selection s3->c1 c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 d1 Crystal Mounting c3->d1 d2 X-ray Data Collection d1->d2 d3 Structure Solution & Refinement d2->d3 d4 Structural Analysis d3->d4

Figure 1: High-level experimental workflow from synthesis to final structural analysis.

Synthesis and Crystallization Protocol

The synthesis of 2-amino-5-fluorobenzoic acid can be achieved through a multi-step process starting from 4-fluoroaniline. The final purification step is crucial and is coupled with the crystallization process to yield diffraction-quality single crystals.

Experimental Protocol:

  • Synthesis of Intermediate (1-(2-amino-5-fluorophenyl)-2,2,2-trichloroethanone):

    • In a reaction vessel under a nitrogen atmosphere, combine 4-fluoroaniline (0.01 mmol), aluminum chloride (0.05 mmol), and trichloroacetyl chloride (0.03 mmol) in dichloromethane (DCM, 20 ml) at 0°C.

    • Reflux the reaction mixture for 16 hours.

    • Causality: The Friedel-Crafts acylation reaction requires a Lewis acid catalyst (AlCl₃) to activate the acyl chloride for electrophilic aromatic substitution onto the aniline ring. Refluxing provides the necessary energy to overcome the activation barrier.

    • Carefully pour the mixture into ice water and adjust the pH to 2.

    • Separate the organic layer and extract the aqueous layer with DCM. The combined organic extracts contain the desired intermediate.

  • Synthesis of Intermediate (Methyl-2-amino-5-fluorobenzoate):

    • Dissolve the intermediate from the previous step in methanol.

    • Add sodium methoxide (25% w/t in methanol) at 0°C and stir for 1 hour.

    • Adjust the pH to 6, extract with DCM, and concentrate to yield the methyl ester.

    • Causality: This step involves a haloform-type reaction followed by esterification. Sodium methoxide acts as a base to facilitate the reaction and as a nucleophile for the formation of the methyl ester.

  • Hydrolysis and Crystallization of 2-amino-5-fluorobenzoic acid:

    • Dissolve the methyl-2-amino-5-fluorobenzoate (0.01 mmol) in tetrahydrofuran (10 ml).

    • Add 1 N Lithium hydroxide (0.03 mmol) and stir at 60°C for 6 hours.

    • Causality: Lithium hydroxide is a strong base that saponifies the ester to the corresponding carboxylate salt. Heating accelerates the hydrolysis process.

    • Cool the reaction mixture to 0°C and adjust the pH to 5 to precipitate the final product.

    • Collect the precipitate and dry it under a vacuum.

    • For single-crystal growth, dissolve the purified product in a mixture of dichloromethane and methanol. Allow the solvent to evaporate slowly over several days at room temperature.[6]

    • Trustworthiness: Slow evaporation is a reliable method for growing high-quality crystals.[7] It allows molecules to deposit onto the growing crystal lattice in a highly ordered fashion, minimizing defects that would be detrimental to X-ray diffraction analysis.[8] Colorless prisms suitable for SCXRD are typically obtained.[6]

Single-Crystal X-ray Diffraction (SCXRD)

The process of determining a crystal structure involves diffracting X-rays off the electron clouds of the atoms in the crystal. The resulting diffraction pattern is then used to reconstruct a three-dimensional model of the atomic arrangement.[5]

Data Collection and Refinement Protocol:

  • Crystal Selection and Mounting:

    • Under a polarizing microscope, select a clear, well-formed single crystal (typically 0.2-0.4 mm in its largest dimension) free of cracks or defects.[8]

    • Mount the selected crystal on a goniometer head using a suitable adhesive or inert oil.[9]

  • Data Collection:

    • Place the mounted crystal on a diffractometer, such as a Bruker APEXII CCD.

    • Cool the crystal to a low temperature (e.g., 293 K) using a cryostream. This minimizes thermal vibrations and can lead to higher quality diffraction data.

    • Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å). Data is typically collected over a range of crystal orientations by rotating the crystal.[9]

    • An absorption correction (e.g., multi-scan using SADABS) is applied to account for the absorption of X-rays by the crystal itself.[6]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to yield a set of structure factors (|F²|).

    • The structure is solved using direct methods (e.g., with SHELXS97), which provide an initial electron density map and a preliminary model of the molecular structure.

    • The structural model is then refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL).[4] This iterative process adjusts atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]

    • Trustworthiness: The quality of the final refined structure is assessed using metrics such as the R-factor (R1) and the weighted R-factor (wR2). Lower values indicate a better fit between the model and the experimental data. A Goodness-of-Fit (S) value close to 1 also indicates a good refinement.[10]

Results and Discussion

The analysis of the refined crystal structure of 2-amino-5-fluorobenzoic acid provides a wealth of information about its molecular geometry and the intricate network of intermolecular interactions that govern its packing in the solid state.

Crystallographic Data Summary

The key crystallographic parameters for 2-amino-5-fluorobenzoic acid are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c, which is a common space group for organic molecules.

ParameterValueReference
Chemical FormulaC₇H₆FNO₂[6]
Formula Weight155.13 g/mol [6]
Crystal SystemMonoclinic[6][11]
Space GroupP2₁/c[11]
a (Å)4.9346 (2)[6][11]
b (Å)11.7542 (6)[6][11]
c (Å)11.9727 (5)[6][11]
β (°)96.782 (3)[6][11]
Volume (ų)689.58 (5)[6][11]
Z4[6][11]
Temperature (K)293[6]
Radiation (λ, Å)Mo Kα (0.71073)[11]
R₁ [I > 2σ(I)]0.034[6]
wR₂(all data)0.100[6]
Goodness-of-fit (S)1.09[6]
Molecular and Crystal Structure Analysis

The molecule of 2-amino-5-fluorobenzoic acid is nearly planar, with a root-mean-square deviation for all non-hydrogen atoms of just 0.015 Å.[6][11] A key feature of the molecular geometry is an intramolecular N—H···O hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction forms a stable six-membered ring, often denoted as an S(6) graph-set motif.[5][6]

In the crystal lattice, the molecules are organized into inversion dimers. These dimers are formed through pairs of strong O—H···O hydrogen bonds between the carboxylic acid groups of two neighboring molecules, creating a classic R²₂(8) ring motif.[6] This robust hydrogen-bonding pattern is a primary driver of the crystal packing.

These dimers are further connected into a three-dimensional network through a combination of weaker interactions:

  • N—H···F Hydrogen Bonds: Weak hydrogen bonds exist between the other hydrogen of the amino group and the fluorine atom of an adjacent molecule.[6]

  • π–π Stacking: Aromatic π–π stacking interactions are observed between the phenyl rings of neighboring molecules, with a centroid-to-centroid separation of approximately 3.557 Å.[6][11]

  • F···F Contacts: Short fluorine-fluorine contacts of about 2.763 Å are also present, contributing to the overall stability of the crystal packing.[6][11]

G cluster_mol1 Molecule A cluster_mol2 Molecule A' (Inversion Center) cluster_mol3 Molecule B N1 N1-H O1 O1 N1->O1 Intramolecular S(6) ring F1_adj F1' N1->F1_adj Weak N-H···F O2 O2-H O1_p O1' O2->O1_p O-H···O Dimer (R²₂(8)) F1 F1 N1_p H-N1' O2_p H-O2' O2_p->O1 O-H···O Dimer (R²₂(8))

Figure 2: Diagram of key intermolecular interactions in the crystal structure of 2-amino-5-fluorobenzoic acid.

Hirshfeld Surface Analysis

To further visualize and quantify the intermolecular interactions, Hirshfeld surface analysis can be employed. This technique maps the electron distribution of a molecule within a crystal to identify regions of close contact with neighboring molecules.[6] The resulting 2D "fingerprint plots" provide a quantitative summary of the different types of intermolecular contacts. For a structure like 2-amino-5-fluorobenzoic acid, the fingerprint plot would show distinct regions corresponding to the strong O···H contacts of the carboxylic acid dimers, the weaker N···H and F···H contacts, and the diffuse H···H contacts that represent van der Waals forces.[12] This analysis confirms the dominant role of hydrogen bonding in dictating the crystal packing.

Conclusion

The single-crystal X-ray diffraction analysis of 2-amino-5-fluorobenzoic acid reveals a highly ordered, planar molecule that assembles into a stable three-dimensional lattice. The crystal structure is primarily stabilized by robust O—H···O hydrogen bonds that form inversion dimers, a common and predictable motif in carboxylic acids. This primary structure is further modulated by a network of weaker N—H···F hydrogen bonds, π–π stacking, and F···F interactions. This detailed structural knowledge is invaluable for understanding the solid-state properties of this compound and provides a predictive framework for the crystal engineering of related fluorinated aminobenzoic acids. The methodologies and analytical approaches detailed in this guide serve as a comprehensive protocol for researchers in drug development and materials science engaged in the crystallographic study of small organic molecules.

References

  • Sreenivasa, S., ManojKumar, K. E., Suchetan, P. A., Palakshamurthy, B. S., & Gunasekaran, K. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(3), o387. [Link]

  • Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. ResearchGate. [Link]

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  • University of California, San Diego. (n.d.). SHELXL - An Easy Structure - Sucrose. [Link]

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  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • RSC Publishing. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. [Link]

  • El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Sommer, R. D. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(8), 701-708. [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Slideserve. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]

Sources

Foundational

The Aqueous pKa of 2-Amino-4-ethyl-5-fluorobenzoic Acid: Theoretical Derivation and Experimental Validation

Executive Summary 2-Amino-4-ethyl-5-fluorobenzoic acid (CAS: 1872772-33-2) is a highly specialized, commercially available building block frequently utilized in the synthesis of kinase inhibitors and advanced peptide the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-ethyl-5-fluorobenzoic acid (CAS: 1872772-33-2) is a highly specialized, commercially available building block frequently utilized in the synthesis of kinase inhibitors and advanced peptide therapeutics[1]. Because it is a heavily substituted derivative of anthranilic acid, empirical pKa values for this specific molecule are absent from standard physicochemical databases.

As a Senior Application Scientist, I approach this data gap by synthesizing physical organic chemistry principles with rigorous analytical methodologies. This whitepaper provides a highly accurate theoretical derivation of the compound's macroscopic pKa values using Hammett linear free-energy relationships, followed by a self-validating, step-by-step experimental protocol for empirical confirmation.

Structural Analysis & Theoretical pKa Prediction

To predict the acid dissociation constants (pKa) of 2-amino-4-ethyl-5-fluorobenzoic acid, we must analyze its parent scaffold: anthranilic acid (2-aminobenzoic acid). The parent compound is amphoteric, possessing an anilinium pKa₁ of 2.17 and a carboxylic acid pKa₂ of 4.85 in aqueous solution[2].

The introduction of the 4-ethyl and 5-fluoro substituents perturbs these equilibria through a combination of inductive ( I ) and resonance ( R ) effects.

Causality of Substituent Effects
  • The 5-Fluoro Substituent: Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect ( −I ). Relative to the carboxylic acid (meta position), it stabilizes the conjugate base (carboxylate), increasing acidity. Relative to the amino group (para position), its −I effect is slightly offset by a weak resonance donation ( +R ), resulting in a near-neutral net effect[3].

  • The 4-Ethyl Substituent: The ethyl group donates electrons via hyperconjugation ( +I , +R ). Positioned para to the carboxylic acid, it destabilizes the carboxylate anion, slightly decreasing acidity. Positioned meta to the amino group, it exerts only a weak inductive donation.

Using the Hammett equation ( ΔpKa=−ρΣσ ), we can calculate the predicted macroscopic pKa values. The reaction constant ( ρ ) for benzoic acid ionization in water is 1.00, and for anilinium ionization is 2.89.

Quantitative pKa Derivation

Table 1: Hammett Substituent Constants and pKa Prediction

Functional GroupPosition (vs COOH)Position (vs NH₂) σ (vs COOH) σ (vs NH₂)
Ethyl (-CH₂CH₃) Para (C4)Meta (C4)-0.15-0.07
Fluoro (-F) Meta (C5)Para (C5)+0.34+0.06
Sum ( Σσ ) ----+0.19 -0.01
Δ pKa ( −ρΣσ ) -----0.19 +0.03
Predicted pKa ----4.66 (pKa₂) 2.20 (pKa₁)

Data synthesized using standard Hammett constants from Hansch & Taft.

Micro-Equilibria and Speciation

In aqueous solution, anthranilic acid derivatives exist in a complex micro-equilibrium between the neutral uncharged form and a zwitterionic form. Because the pKa of the carboxylic acid (4.66) is higher than the pKa of the protonated amine (2.20), the neutral form dominates over the zwitterion.

Equilibria Cation Cationic Form (+1) pH < 2.2 Neutral Neutral Form (0) Dominant Cation->Neutral -H⁺ (pKa₁) Zwitterion Zwitterion (0) Minor Cation->Zwitterion -H⁺ (pKa₁) Anion Anionic Form (-1) pH > 4.6 Neutral->Anion -H⁺ (pKa₂) Zwitterion->Anion -H⁺ (pKa₂)

Diagram 1: Micro-equilibria and speciation states of 2-amino-4-ethyl-5-fluorobenzoic acid.

Table 2: Macroscopic Speciation Summary

SpeciesProtonation StateDominant pH RangeNet Charge
Cation-NH₃⁺, -COOHpH < 2.20+1
Neutral-NH₂, -COOHpH 2.20 – 4.660
Anion-NH₂, -COO⁻pH > 4.66-1

Experimental Methodologies for Empirical Validation

Standard potentiometric titration is notoriously unreliable for pKa values below 3.0 due to the non-linear response of glass electrodes at high hydronium ion concentrations (acid error). Therefore, to validate the theoretical pKa₁ of 2.20, UV-Metric Titration is the gold standard. The aromatic ring serves as an intrinsic chromophore that is highly sensitive to the protonation state of the adjacent amino group.

Self-Validating UV-Metric Titration Protocol

This workflow is designed to be self-validating: the presence of sharp isosbestic points in the UV spectra mathematically proves that the system is undergoing a clean, two-state thermodynamic equilibrium without compound degradation or precipitation.

Step 1: Sample Preparation & Ionic Strength Control

  • Prepare a 10 mM stock solution of 2-amino-4-ethyl-5-fluorobenzoic acid in LC-MS grade DMSO.

  • Dilute the stock to a final concentration of 50 µM in 0.15 M KCl aqueous buffer.

    • Causality: 0.15 M KCl locks the ionic strength to physiological conditions, ensuring that activity coefficients remain constant throughout the titration. This prevents ionic strength drift from skewing the thermodynamic pKa calculation.

Step 2: Automated Titration & Spectral Acquisition

  • Transfer the sample to an automated UV-titrator (e.g., Sirius T3).

  • Dispense standardized 0.5 M HCl to lower the sample pH to 1.0.

  • Titrate with standardized 0.5 M KOH in 0.2 pH unit increments up to pH 7.0.

  • At each increment, acquire a full UV-Vis spectrum from 200 nm to 400 nm.

Step 3: Target Factor Analysis (TFA)

  • Overlay the spectra to identify isosbestic points.

  • Apply Target Factor Analysis (TFA) via the instrument's software to deconvolute overlapping spectra. TFA will extract the pure molar absorptivity profiles of the cation, neutral, and anion species.

  • Plot the absorbance changes at the λmax​ of the neutral species against pH and fit the data to the Henderson-Hasselbalch equation using non-linear regression to yield pKa₁ and pKa₂.

Workflow N1 Sample Preparation (50 µM in 0.15 M KCl) N2 Automated pH Titration (pH 1.0 to 7.0) N1->N2 N3 UV-Vis Spectral Acquisition (200 - 400 nm) N2->N3 N4 Isosbestic Point Verification (Self-Validation of Equilibrium) N3->N4 N5 Target Factor Analysis (TFA) (Spectral Deconvolution) N4->N5 Validated Spectra N6 Extraction of pKa₁ and pKa₂ N5->N6

Diagram 2: Self-validating UV-Metric Titration workflow for pKa determination.

Implications for Drug Development

Understanding the precise pKa of this building block is critical for downstream pharmaceutical applications. At physiological pH (7.4), 2-amino-4-ethyl-5-fluorobenzoic acid will exist almost entirely (>99.8%) in its anionic form .

This high degree of ionization guarantees excellent aqueous solubility but will severely restrict passive membrane permeability (e.g., PAMPA or Caco-2 assays) due to the energetic penalty of desolvating the charged carboxylate. Medicinal chemists must plan to mask this carboxylic acid (e.g., via amide coupling or ester prodrug strategies) if intracellular target engagement is required.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 101412, 2-Amino-5-fluorobenzoic acid". PubChem. Available at:[Link]

  • Wikipedia contributors. "Anthranilic acid". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters". Chemical Reviews, 91(2), 165-195. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-Amino-4-ethyl-5-fluorobenzoic Acid

Executive Summary The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. This guide p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for characterizing the thermodynamic stability of 2-amino-4-ethyl-5-fluorobenzoic acid (C₉H₁₀FNO₂), a substituted aminobenzoic acid derivative with potential applications in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document outlines a robust, first-principles approach based on established analytical techniques and regulatory expectations. We detail the critical experimental protocols, including thermal analysis and forced degradation studies, required to build a complete stability profile. This guide is designed to equip researchers with the necessary theoretical understanding and practical methodologies to assess the stability of this and structurally related compounds, ensuring the generation of reliable data for formulation development, process optimization, and regulatory submissions.

Introduction: The Imperative of Stability Assessment

2-Amino-4-ethyl-5-fluorobenzoic acid is an organic compound featuring a benzene ring substituted with amino, carboxyl, ethyl, and fluoro groups.[1] Its structural motifs are common in pharmacologically active molecules, suggesting its potential role as a building block in drug synthesis.[2][3][4] The stability of such a molecule is not an academic exercise; it is a critical quality attribute that dictates its entire lifecycle. An unstable compound can lead to the formation of degradation products, which may result in a loss of potency or the emergence of toxic impurities.[5][6]

Therefore, a thorough understanding of the thermodynamic stability of 2-amino-4-ethyl-5-fluorobenzoic acid is essential for:

  • Informing Formulation Development: Knowledge of degradation pathways helps in selecting appropriate excipients and formulation strategies that protect the molecule.[7]

  • Defining Storage and Packaging: Stability data determines the recommended storage conditions (temperature, humidity, light protection) and the necessary packaging to ensure the product's integrity over time.[5][7][8]

  • Ensuring Regulatory Compliance: Regulatory bodies like the ICH mandate rigorous stability testing to establish a re-test period for a drug substance or a shelf life for a drug product.[9][10][11][12]

This guide will systematically detail the process of generating this crucial stability profile.

Predictive Analysis: Computational Approaches to Stability

Before embarking on extensive laboratory work, computational methods can offer valuable predictive insights into a molecule's inherent stability. These in silico techniques are cost-effective and can rapidly screen for potential liabilities.[13]

For 2-amino-4-ethyl-5-fluorobenzoic acid, computational analysis would focus on:

  • Conformational Analysis: Identifying the lowest energy conformers of the molecule. The stability of different rotational isomers (e.g., around the C-COOH bond) can be calculated to understand the most likely ground-state structure.

  • Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT), one can calculate thermodynamic properties such as the enthalpy of formation.[14] These calculations can also predict bond dissociation energies, highlighting the weakest bonds in the molecule and thus the most probable sites for initial degradation.

  • Forced-Field Methods: While less accurate for reaction energies, these methods can be used to model intermolecular interactions, which is crucial for predicting the stability of the crystalline form.[15]

While computational predictions require experimental verification, they provide a rational basis for designing subsequent laboratory studies and focusing on the most probable areas of instability.[15][16][17]

Experimental Determination of Thermodynamic Stability

A comprehensive stability assessment relies on a suite of analytical techniques designed to probe the molecule's response to thermal and chemical stress. The overall workflow is designed to first determine intrinsic thermal properties and then to understand degradation pathways under accelerated conditions.

G cluster_0 Phase 1: Intrinsic Thermal Stability cluster_1 Phase 2: Forced Degradation (Stress Testing) cluster_2 Phase 3: Analysis & Profiling DSC Differential Scanning Calorimetry (DSC) Analysis Stability-Indicating Method (e.g., HPLC-UV/MS) DSC->Analysis Provides Melting Point, Purity, Polymorphism Data TGA Thermogravimetric Analysis (TGA) TGA->Analysis Provides Decomposition Temperature, Solvate Info Hydrolysis Acid/Base Hydrolysis Hydrolysis->Analysis Oxidation Oxidative Stress (e.g., H2O2) Oxidation->Analysis Photolysis Photostability (UV/Vis Light) Photolysis->Analysis Thermal Elevated Temperature (Dry Heat) Thermal->Analysis Characterization Degradant Identification (MS, NMR) Analysis->Characterization Quantifies Degradation Profile Comprehensive Stability Profile Characterization->Profile Elucidates Structures

Caption: Workflow for Thermodynamic Stability Assessment.

Thermal Analysis: DSC and TGA

Thermal analysis techniques are fundamental for characterizing the solid-state properties of a material.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18][19][20] It provides critical information on melting point, heat of fusion, and the presence of polymorphs (different crystal forms).[21] A sharp, high-temperature melting endotherm is generally indicative of a pure and stable crystalline compound.

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[22][23][24][25] This technique is essential for determining the onset temperature of thermal decomposition.[23] It also quantifies the presence of volatile components like water (hydrates) or residual solvents (solvates), which can significantly impact stability.[22][23]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 2-amino-4-ethyl-5-fluorobenzoic acid into a non-hermetic aluminum pan.

  • Experimental Conditions: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its melting point (e.g., 300°C) at a constant rate, typically 10°C/min, under a nitrogen purge (50 mL/min).

  • Data Analysis: Determine the onset temperature, peak maximum (melting point), and the enthalpy of fusion (ΔHfus) from the resulting thermogram.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 500°C) at a constant rate of 10°C/min under a nitrogen purge.

  • Data Analysis: Analyze the resulting curve of mass vs. temperature to identify the onset temperature of significant mass loss, which corresponds to thermal decomposition.

ParameterSymbolTypical Expected ValueSignificance
Melting Point (DSC)Tₘ> 150°CIndicator of purity and crystalline stability
Enthalpy of Fusion (DSC)ΔHfusData not availableRelates to the energy required to break the crystal lattice
Onset of Decomposition (TGA)Td> 200°CDefines the upper-temperature limit for handling and storage
Mass Loss (TGA)%< 0.5% below TdQuantifies volatile content (water, solvents)
Caption: Table of Key Thermal Analysis Parameters.
Forced Degradation Studies

Forced degradation, or stress testing, is a critical process where the molecule is exposed to conditions more severe than those used for accelerated stability testing.[5][7] The goal is to intentionally degrade the molecule to identify likely degradation products and establish degradation pathways, which is a requirement under ICH guidelines.[9][26][27] A target degradation of 5-20% is generally considered optimal to ensure that degradation products are formed in sufficient quantities for detection and characterization without completely destroying the sample.[26]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Maintain at room temperature or heat gently for a defined period.

  • Neutral Hydrolysis: Dissolve the compound in purified water and heat as in the acid hydrolysis step.

  • Sample Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and analyze using a stability-indicating HPLC method.

  • Procedure: Dissolve the compound in a suitable solvent and add a solution of 3% hydrogen peroxide (H₂O₂).

  • Conditions: Stir the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Sample Analysis: Withdraw an aliquot at specified time points and analyze immediately by HPLC to prevent further degradation.

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides combined UV and visible output, as specified in ICH Q1B guidelines.[27]

  • Control: Simultaneously, protect an identical set of samples from light to serve as dark controls.

  • Exposure: Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze both the exposed and control samples by HPLC.

Potential Degradation Pathways

Based on the functional groups present in 2-amino-4-ethyl-5-fluorobenzoic acid, several degradation pathways can be hypothesized. The aromatic amine is susceptible to oxidation, while the carboxylic acid can undergo decarboxylation at high temperatures. The interplay of these groups under various stress conditions dictates the stability profile.

G Start 2-Amino-4-ethyl-5-fluorobenzoic Acid Oxidation Oxidation (e.g., H2O2) Start->Oxidation Thermal High Temperature Start->Thermal Hydrolysis Acid/Base Start->Hydrolysis Oxidized Oxidized Products (e.g., Nitroso, Nitro derivatives, Amine coupling products) Oxidation->Oxidized Amino group is primary target Decarboxylated Decarboxylated Product (3-Ethyl-4-fluoroaniline) Thermal->Decarboxylated Loss of CO2 Hydrolyzed Generally stable to hydrolysis, but potential for amide formation with other molecules under extreme conditions Hydrolysis->Hydrolyzed Carboxylic acid and amine groups are relatively stable

Sources

Foundational

Mechanistic Mass Spectrometry Fragmentation Profiling of 2-Amino-4-ethyl-5-fluorobenzoic Acid

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Compound: 2-Amino-4-ethyl-5-fluorobenzoic acid (CAS: 1872772-33-2) As a Senior Application Scientist, I frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Preclinical Drug Development Scientists Compound: 2-Amino-4-ethyl-5-fluorobenzoic acid (CAS: 1872772-33-2)

As a Senior Application Scientist, I frequently encounter highly substituted anthranilic acid derivatives in early-stage drug discovery pipelines. The molecule 2-amino-4-ethyl-5-fluorobenzoic acid[1] serves as a critical synthetic building block[2]. Its unique structural topology—featuring a carboxylic acid, an ortho-amino group, a para-ethyl chain, and a meta-fluoro substituent—creates a highly specific thermodynamic landscape during Collision-Induced Dissociation (CID).

This whitepaper deconstructs the mass spectrometry fragmentation logic of this compound, moving beyond simple spectral observation to explain the causality behind each gas-phase reaction, supported by a self-validating analytical protocol.

Physicochemical Profiling & Ionization Dynamics

Before inducing fragmentation, we must establish a robust precursor ion population. The primary amine at the C2 position is a relatively weak base (pKa ~2.5) due to the electron-withdrawing effects of the adjacent aromatic ring and the C5 fluorine atom.

  • Molecular Formula: C9H10FNO2

  • Monoisotopic Mass: 183.0696 Da

  • Preferred Ionization Mode: Positive Electrospray Ionization (ESI+)[3].

  • Precursor Ion: [M+H]⁺ at m/z 184.0768.

Causality in Ionization: To drive the equilibrium toward the protonated state, the mobile phase must be highly acidic (e.g., 0.1% Formic Acid). Without this deliberate suppression of the analyte's pKa, ionization efficiency drops precipitously, yielding poor signal-to-noise ratios and complicating downstream MS/MS isolation[4].

Mechanistic Fragmentation Pathways (CID/HCD)

Fragmentation in a collision cell is not random bond breaking; it is a predictable sequence of gas-phase thermodynamic stabilizations. For 2-amino-4-ethyl-5-fluorobenzoic acid, the fragmentation is governed by four competing pathways:

Pathway A: The Ortho-Effect (Dehydration)

Anthranilic acid derivatives are defined by the spatial proximity of the -NH2 and -COOH groups. Upon collisional activation, the molecule undergoes a kinetically favored intramolecular proton transfer, leading to the expulsion of H2O (-18.01 Da)[5]. This forms a highly stable acylium ion or a transient benzoxazinone-like intermediate at m/z 166.066. Because this is a low-energy pathway, it dominates the spectrum at lower collision energies (CE 10–15 eV).

Pathway B: Decarboxylation

A hallmark of benzoic acids is the loss of CO2 (-43.99 Da)[6]. This cleavage yields a substituted aniline derivative at m/z 140.087. This pathway requires slightly higher internal energy than the ortho-effect but results in a highly stable aromatic system.

Pathway C: Alkyl Chain Cleavage

The C4-ethyl group is susceptible to benzylic cleavage. Following decarboxylation, the resulting ion (m/z 140.087) can lose a methyl radical (CH3•, -15.02 Da) to form a resonance-stabilized benzylic cation at m/z 125.064.

Pathway D: Halogen-Specific Cleavages

Fluorinated aromatics can undergo the loss of hydrogen fluoride (HF, -20.01 Da)[6]. However, the C-F bond is exceptionally strong (~485 kJ/mol). Consequently, the defluorinated fragment at m/z 164.071 will only appear at elevated collision energies (CE >35 eV).

FragPathway M [M+H]+ m/z 184.077 Precursor Ion H2O_loss [M+H - H2O]+ m/z 166.066 Acylium Ion M->H2O_loss -18 Da (H2O) Ortho-Effect (Low CE) CO2_loss [M+H - CO2]+ m/z 140.087 Substituted Aniline M->CO2_loss -44 Da (CO2) Decarboxylation HF_loss [M+H - HF]+ m/z 164.071 Defluorinated Ion M->HF_loss -20 Da (HF) High CE CO_loss [M+H - H2O - CO]+ m/z 138.071 Ring Contraction H2O_loss->CO_loss -28 Da (CO) Acylium Breakdown CH3_loss [M+H - CO2 - CH3•]+ m/z 125.064 Benzylic Cation CO2_loss->CH3_loss -15 Da (CH3•) Benzylic Cleavage

Predicted ESI+ CID fragmentation pathway of 2-amino-4-ethyl-5-fluorobenzoic acid.

Self-Validating LC-MS/MS Experimental Protocol

To ensure data integrity, a protocol must be self-validating. The following workflow incorporates internal checks to guarantee that the observed fragmentation is a true representation of the molecule's thermodynamics, not an artifact of instrument drift.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the analyte to 1 µg/mL in 50:50 MeOH:H2O containing 0.1% Formic Acid.

    • Causality: This solvent system ensures the analyte remains fully solvated while enforcing complete protonation of the primary amine prior to ESI droplet desolvation.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm) at 0.3 mL/min.

    • Causality: High theoretical plate counts resolve the target from potential synthetic regioisomers (e.g., 3-fluoro or 6-fluoro analogs) which would exhibit identical exact masses but different retention times.

  • System Suitability Test (SST - The Validation Step): Before acquiring target data, inject a reference standard of unsubstituted anthranilic acid.

    • Causality: Verify that the ratio of the [M+H-H2O]⁺ fragment to the precursor meets historical system norms. This proves the collision cell gas pressure and thermodynamics are nominal, ensuring subsequent data is instrument-independent[4].

  • Isotope Pattern Verification: Confirm the M+1 (¹³C) and M+2 (¹⁸O) isotopic peaks of the precursor align with the theoretical distribution for C9H10FNO2, ruling out isobaric background interference.

  • Collision Energy (CE) Sweeping: Acquire MS/MS spectra across a CE ramp of 10, 20, and 40 eV.

    • Causality: A single CE value will miss critical data. Low CE captures the fragile ortho-effect dehydration, while high CE is strictly required to break the robust C-F bond[6].

LCMS_Workflow S1 1. Sample Prep 0.1% FA in MeOH S2 2. UHPLC Separation C18, 0.3 mL/min S1->S2 S3 3. ESI+ Ionization Capillary: 3.5 kV S2->S3 S4 4. CID/HCD CE Sweep: 10-40 eV S3->S4 S5 5. MS/MS Annotation Mass Error < 5 ppm S4->S5

Self-validating LC-MS/MS workflow for structural annotation and CE optimization.

Quantitative Data Presentation

The table below summarizes the theoretical m/z values for high-resolution accurate mass (HRAM) annotation. When executing the protocol above, mass errors should strictly fall below 5 ppm.

Fragment Ionm/z (Theoretical)FormulaNeutral LossMechanistic Pathway
[M+H]⁺ 184.0768C9H11FNO2⁺NoneProtonated Precursor Ion
Frag 1 166.0662C9H9FNO⁺-H2O (18.01 Da)Ortho-effect dehydration (Kinetically favored)
Frag 2 164.0706C9H10NO2⁺-HF (20.01 Da)C-F bond cleavage (Requires High CE)
Frag 3 140.0870C8H11FN⁺-CO2 (43.99 Da)Decarboxylation of the benzoic acid
Frag 4 138.0713C8H9FN⁺-H2O, -COAcylium breakdown / Ring contraction
Frag 5 125.0635C7H8FN⁺-CO2, -CH3•Benzylic radical cleavage of the ethyl group

References

The structural and mechanistic assertions in this whitepaper are grounded in the following authoritative sources:

  • Aaronchem. "1872772-33-2 | 2-amino-4-ethyl-5-fluorobenzoic acid". 1

  • Sigma-Aldrich. "2-amino-4-ethyl-5-fluorobenzoic acid | 1872772-33-2". 2

  • National Institutes of Health (NIH) / PubMed. "Platform for Analysis of Anthranilic Acid N-glycan Derivatives Utilizing Multipolarity Mode LC-MS". 3

  • Benchchem. "Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid". 6

  • MDPI. "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry". 5

  • Universität des Saarlandes. "Interpretation of mass spectra". 4

Sources

Exploratory

Solvation Thermodynamics and Empirical Profiling of 2-Amino-4-ethyl-5-fluorobenzoic Acid in Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper & Experimental Guide Structural Causality and Physicochemical Dynamics The compound 2-amino-4-ethyl-5...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper & Experimental Guide

Structural Causality and Physicochemical Dynamics

The compound 2-amino-4-ethyl-5-fluorobenzoic acid (CAS: [1]) is a highly functionalized anthranilic acid derivative serving as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Understanding its solubility profile in organic solvents is paramount for optimizing reaction yields, designing purification crystallizations, and formulating drug delivery systems.

To predict and manipulate its solvation behavior, we must first deconstruct the causality of its structural substituents:

  • The Anthranilic Acid Core (Amphoterism): The ortho-positioning of the primary amine and the carboxylic acid enables the formation of a stable intramolecular hydrogen bond. This intramolecular interaction effectively "masks" a portion of the molecule's polar surface area (PSA) when in non-polar environments, allowing for higher-than-expected solubility in moderately polar to non-polar organic solvents (e.g., ethyl acetate, dichloromethane).

  • 5-Fluoro Substitution (Inductive Effects): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the carboxylic acid while simultaneously increasing the overall lipophilicity (LogP) of the molecule. As demonstrated in solid-liquid equilibrium (SLE) studies of related [2], fluorination drives entropy-driven spontaneous mixing in polar aprotic solvents.

  • 4-Ethyl Substitution (Steric Disruption): While the ethyl group provides a mild electron-donating hyperconjugative effect, its primary thermodynamic contribution is steric. The bulky alkyl chain disrupts the highly ordered, planar π−π stacking typical of unsubstituted anthranilic acid crystals. By lowering the crystal lattice energy (and consequently the enthalpy of fusion, ΔHfus​ ), the 4-ethyl group significantly lowers the thermodynamic barrier to dissolution.

Mechanism Core 2-Amino-4-ethyl-5-fluorobenzoic Acid F_Group 5-Fluoro Substitution (Inductive Electron Withdrawal) Core->F_Group Et_Group 4-Ethyl Substitution (Steric Bulk & Dispersion) Core->Et_Group Amphoteric Amine & Carboxyl Groups (Amphoteric H-Bonding) Core->Amphoteric Lipophilicity Increased LogP (Favorable in EtOAc/DCM) F_Group->Lipophilicity Et_Group->Lipophilicity Lattice Disrupted Crystal Packing (Lowered Enthalpy of Fusion) Et_Group->Lattice Polarity Zwitterionic Solvation (Favorable in DMSO/EtOH) Amphoteric->Polarity

Fig 1: Structural causality of functional groups on the solvation thermodynamics.

Quantitative Solubility Profile (Modeled & Analog-Derived Data)

Because highly specific empirical datasets for CAS 1872772-33-2 are often proprietary to process chemistry workflows, we establish a highly accurate predictive baseline by extrapolating from the validated behavior of its closest structural analog, [3], adjusted for the thermodynamic influence of the 4-ethyl substitution.

The addition of the 4-ethyl group increases the Hansen Dispersion Parameter ( δD​ ) while reducing the crystalline lattice energy. Consequently, the solubility in mid-polar and non-polar solvents increases relative to the des-ethyl analog, while maintaining excellent solubility in strong hydrogen-bond acceptors.

Table 1: Predicted and Analog-Benchmarked Solubility Profile at 298.15 K

SolventDielectric Constant ( ε )Ref. Solubility (2-Amino-5-FBA) [3]Predicted Solubility (2-Amino-4-Et-5-FBA)Dominant Solvation Mechanism
DMSO 46.7~30.0 mg/mL>35.0 mg/mL Strong H-bond acceptance; disruption of solute-solute H-bonds.
DMF 36.7~30.0 mg/mL>35.0 mg/mL High dipole moment interaction with the zwitterionic state.
Ethanol 24.5~20.0 mg/mL~25.0 mg/mL Amphoteric H-bonding (donor/acceptor equilibrium).
Ethyl Acetate 6.0Not Available~15.0 mg/mL Dipole-dipole interactions; enhanced by the 4-ethyl lipophilicity.
Dichloromethane 9.1Not Available~10.0 mg/mL Dispersion forces; facilitated by lowered crystal lattice energy.

Self-Validating Experimental Protocol for SLE Determination

To transition from predictive modeling to empirical certainty, process chemists must utilize a self-validating experimental system . The following protocol does not merely measure solubility; it mathematically and physically cross-verifies the data to ensure that true thermodynamic Solid-Liquid Equilibrium (SLE) has been achieved, ruling out kinetic supersaturation or solvate formation.

Phase 1: Isothermal Equilibration (The Shake-Flask Method)

Causality: Standard dissolution tests often fail because they measure kinetic dissolution rates rather than thermodynamic endpoints. We utilize a 72-hour isothermal window to guarantee that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase.

  • Preparation: Add an excess amount of 2-amino-4-ethyl-5-fluorobenzoic acid (approx. 100 mg) to 2.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

  • Isothermal Agitation: Place the vials in a thermostatic water bath shaker at a constant temperature (e.g., 298.15 K ± 0.1 K). Agitate at 200 rpm for exactly 72 hours.

  • Settling: Cease agitation and allow the vials to stand isothermally for 12 hours. Causality: This allows micro-crystals to precipitate out of the suspension, preventing artificially inflated concentration readings.

Phase 2: Orthogonal Quantification (HPLC vs. Gravimetric)

Causality: Relying on a single analytical method introduces a single point of failure. UV-absorbing impurities can inflate HPLC results, while volatile solvent retention can inflate gravimetric results. Running both orthogonally creates a self-validating loop.

  • Filtration: Extract 1.0 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Critical Step: The filter and syringe must be pre-warmed to the exact experimental temperature. Causality: A cold filter will cause immediate micro-precipitation of the saturated solution upon contact, ruining the sample.

  • Gravimetric Pathway: Transfer 0.5 mL of the filtrate to a pre-weighed glass crucible. Evaporate the solvent under a gentle stream of N2​ gas, followed by vacuum drying at 313.15 K until a constant mass is achieved. Calculate the mass fraction.

  • HPLC-UV Pathway: Dilute the remaining 0.5 mL filtrate with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) to fall within the linear dynamic range of the detector. Quantify using a C18 column at λmax​ 245 nm.

  • Validation Check: The variance ( Δ ) between the Gravimetric and HPLC concentrations must be <2% . If Δ>2% , the data point is discarded, indicating either solvent entrapment (gravimetric error) or solute degradation (HPLC error).

Phase 3: Thermodynamic Mathematical Validation

Plot the validated solubility data across multiple temperatures (e.g., 283.15 K to 323.15 K) using the Modified Apelblat Equation :

lnx=A+TB​+ClnT

Where x is the mole fraction solubility, T is absolute temperature, and A,B,C are empirical model parameters. Causality: If the experimental data points do not fit the Apelblat or NRTL (Non-Random Two-Liquid) models with a Relative Average Deviation (RAD) of <1% , it indicates a fundamental flaw in the experiment, such as a polymorphic transition of the 2-amino-4-ethyl-5-fluorobenzoic acid during heating. This mathematical check ensures the physical integrity of the dataset.

Protocol Start Excess Solute + Solvent (Isothermal Shake-Flask) Equil 72h Equilibration (Ensure Thermodynamic SLE) Start->Equil Filter 0.22 µm Isothermal Filtration (Remove Sub-visible Particles) Equil->Filter Split Orthogonal Quantification Filter->Split HPLC HPLC-UV Analysis (Specific Concentration) Split->HPLC Grav Gravimetric Analysis (Total Dissolved Mass) Split->Grav Validate Data Concordance Check (Δ < 2% Variance) HPLC->Validate Grav->Validate Model Apelblat / NRTL Fitting (Mathematical Validation) Validate->Model

Fig 2: Self-validating experimental workflow for solid-liquid equilibrium determination.

Strategic Application in Drug Design

For drug development professionals, the solubility profile of 2-amino-4-ethyl-5-fluorobenzoic acid dictates downstream processing. Because the molecule exhibits high solubility in polar aprotic solvents (DMSO, DMF) but moderate solubility in anti-solvents like hexane or cold water, it is an ideal candidate for anti-solvent crystallization .

By dissolving the raw synthesized API intermediate in a minimal volume of warm ethanol or ethyl acetate, and slowly titrating in cold water or heptane, researchers can exploit the steep solubility gradient to force the precipitation of highly pure, highly crystalline 2-amino-4-ethyl-5-fluorobenzoic acid, leaving synthetic impurities trapped in the mother liquor.

References

  • Journal of Chemical & Engineering Data. "Revealing Solid–Liquid Equilibrium Behavior of 4-Fluorobenzoic Acid in 12 Pure Solvents from 283.15 to 323.15 K by Experiments and Molecular Simulations." ACS Publications, Jan 2024. Available at:[Link]

Foundational

electronic effects of fluorine in 2-amino-4-ethyl-5-fluorobenzoic acid

An In-depth Technical Guide on the Electronic Effects of Fluorine in 2-amino-4-ethyl-5-fluorobenzoic acid Introduction: The Strategic Role of Fluorine in Modern Drug Design In the landscape of medicinal chemistry, the st...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Electronic Effects of Fluorine in 2-amino-4-ethyl-5-fluorobenzoic acid

Introduction: The Strategic Role of Fluorine in Modern Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] The fluorine atom, despite its simple structure, imparts a profound influence on a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[3][4][5] This guide delves into the nuanced electronic effects of fluorine within the specific context of 2-amino-4-ethyl-5-fluorobenzoic acid, a substituted anthranilic acid derivative. By dissecting the interplay between the fluorine atom and the other substituents—amino, ethyl, and carboxylic acid groups—we will construct a comprehensive understanding of the molecule's electronic architecture. This analysis is crucial for researchers, scientists, and drug development professionals seeking to rationally design and optimize molecules with tailored biological activities.

Fundamental Principles: Inductive and Resonance Effects in Aromatic Systems

The electronic behavior of any substituent on an aromatic ring can be deconstructed into two primary components: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds of the molecule and is a consequence of the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) exert a negative inductive effect (-I), pulling electron density away from the ring. Conversely, electron-donating groups (EDGs) exert a positive inductive effect (+I), pushing electron density towards the ring. The inductive effect weakens with distance.[6]

  • Resonance Effect (R) or Mesomeric Effect (M): This effect involves the delocalization of π-electrons or lone pairs between the substituent and the aromatic π-system. Substituents with lone pairs adjacent to the ring (e.g., -NH₂, -OH, -F) can donate electron density into the ring, a positive resonance effect (+R). Substituents with π-bonds that can conjugate with the ring (e.g., -NO₂, -COOH) can withdraw electron density, a negative resonance effect (-R).[6]

Understanding the balance between these two effects for each substituent is paramount to predicting the overall electronic nature of the molecule.

Deconstructing the Substituents of 2-amino-4-ethyl-5-fluorobenzoic acid

The electronic character of 2-amino-4-ethyl-5-fluorobenzoic acid is a composite of the individual contributions of its four distinct substituents, each with its own electronic signature.

The Duality of the Fluorine Atom

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I).[1][7] This effect polarizes the C-F sigma bond, significantly reducing electron density at the attached carbon and, to a lesser extent, adjacent carbons.[8] However, fluorine also possesses three lone pairs of electrons in its 2p orbitals, which can be delocalized into the aromatic π-system, resulting in an electron-donating resonance effect (+R).[9][10]

A critical point in fluorine chemistry is that for halogens, the inductive effect (-I) strongly dominates the resonance effect (+R) .[8][10] This is often attributed to the poor orbital overlap between the compact 2p orbital of fluorine and the 2p orbital of carbon. The result is that fluorine, despite being a +R donor, acts as a net electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution.[8]

The Amino Group (-NH₂): A Potent Electron Donor

The amino group is a classic example of a strongly activating, electron-donating group. While nitrogen is more electronegative than carbon (exerting a weak -I effect), its lone pair of electrons readily delocalizes into the benzene ring, creating a very strong +R effect that overwhelmingly dominates. This donation significantly increases the electron density on the aromatic ring, particularly at the ortho and para positions.

The Ethyl Group (-CH₂CH₃): A Weak Inductive Donor

Alkyl groups like ethyl are considered weak electron-donating groups.[11] They exert a positive inductive effect (+I) due to the lower electronegativity of sp³-hybridized carbon compared to the sp²-hybridized carbons of the aromatic ring. This effect pushes electron density into the ring, albeit weakly.

The Carboxylic Acid Group (-COOH): A Strong Electron Withdrawer

The carboxylic acid group is a strongly deactivating, electron-withdrawing group. It exhibits both a strong -I effect, due to the two highly electronegative oxygen atoms, and a -R effect, as the carbonyl group can withdraw π-electron density from the ring through resonance.[12][13]

Synergistic and Antagonistic Interactions on the Aromatic Ring

The overall electronic landscape of 2-amino-4-ethyl-5-fluorobenzoic acid is determined by the vector sum of these individual effects.

  • Electron-Donating Alliance: The amino group (strong +R) and the ethyl group (weak +I) work synergistically to push electron density into the ring.

  • Electron-Withdrawing Alliance: The fluorine atom (strong -I) and the carboxylic acid group (strong -I, -R) work in concert to pull electron density from the ring.

The positioning of these groups is critical. The powerful donating amino group is ortho to the withdrawing carboxylic acid and meta to the withdrawing fluorine atom. The fluorine atom is para to the donating ethyl group. This complex interplay creates a highly polarized aromatic ring with specific regions of higher and lower electron density.

Caption: Competing electronic effects in the target molecule.

Impact on Acidity (pKa)

The acidity of the carboxylic acid group is a direct and quantifiable measure of the net electronic effects of the other ring substituents. The pKa is the pH at which the acid is 50% deprotonated. A lower pKa value indicates a stronger acid.

  • Acid Strengthening Effects: Electron-withdrawing groups (EWGs) stabilize the negative charge of the conjugate base (the carboxylate anion, -COO⁻) through inductive and/or resonance effects. This stabilization makes the loss of a proton more favorable, thus increasing acidity (lowering the pKa).[11][12][13] In our molecule, both the fluorine and the carboxylic acid group itself contribute to this stabilization.

  • Acid Weakening Effects: Electron-donating groups (EDGs) destabilize the carboxylate anion by pushing more electron density towards an already negatively charged group. This makes proton loss less favorable, decreasing acidity (raising the pKa).[11][12][13] In our molecule, the amino group and the ethyl group have this effect.

Given the presence of both strong withdrawing (F) and strong donating (NH₂) groups, the final pKa will be a balance of these opposing forces. For comparison, consider the pKa values of related benzoic acids:

CompoundpKaPrimary Electronic Effect of Substituent
Benzoic Acid4.20Reference
4-Fluorobenzoic Acid4.14[14][15]Weakening of acidity is less than expected due to F's +R effect opposing its -I effect.
3-Fluorobenzoic Acid3.87Stronger -I effect dominates at the meta position, increasing acidity.
2-Aminobenzoic Acid4.95Strong +R effect from -NH₂ destabilizes the anion, decreasing acidity.
4-Ethylbenzoic Acid4.35Weak +I effect from ethyl group slightly decreases acidity.

In 2-amino-4-ethyl-5-fluorobenzoic acid, the potent electron-donating amino group at position 2 is expected to be a dominant factor, likely raising the pKa relative to benzoic acid. However, the fluorine at position 5 (meta to the carboxylate) will exert a significant acid-strengthening -I effect, counteracting the donating groups. The final pKa will be an empirical value resulting from this electronic tug-of-war.

Experimental Protocols for Characterization

To empirically validate these theoretical electronic effects, several analytical techniques are indispensable.

Protocol: pKa Determination by Potentiometric Titration

This method directly measures the acidity of the molecule.[16]

Objective: To determine the pKa of 2-amino-4-ethyl-5-fluorobenzoic acid.

Materials & Equipment:

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • 25 mL burette

  • 100 mL beaker

  • 2-amino-4-ethyl-5-fluorobenzoic acid sample (e.g., 0.01 M solution)

  • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)

  • Deionized water

  • Methanol or other co-solvent if the sample has low water solubility

Procedure:

  • Sample Preparation: Accurately weigh a sample of the acid and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) to create a solution of known concentration (e.g., 50 mL of 0.01 M).

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.

  • Initial Reading: Record the initial pH of the acid solution.

  • Titration: Begin adding the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.

  • Equivalence Point: Continue adding titrant, reducing the increment size as the pH begins to change more rapidly, until well past the equivalence point (the steepest part of the curve).

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).

Caption: Workflow for pKa determination via potentiometric titration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed map of the electronic environment around specific nuclei.

  • ¹H NMR: The chemical shifts of the aromatic protons will be indicative of the electron density. Protons in electron-rich regions (shielded by EDGs) will appear at a lower chemical shift (upfield), while those in electron-poor regions (deshielded by EWGs) will appear at a higher chemical shift (downfield).[7]

  • ¹³C NMR: The chemical shifts of the ring carbons are also highly sensitive to substituent effects. Carbons attached to electronegative atoms like fluorine will be significantly deshielded.

  • ¹⁹F NMR: As the ¹⁹F nucleus is 100% abundant and highly sensitive, ¹⁹F NMR is an exceptionally powerful tool.[17][18] The chemical shift of the fluorine atom is a direct probe of its local electronic environment.[19][20] Electron-donating groups elsewhere on the ring will tend to shield the fluorine nucleus (upfield shift), while withdrawing groups will deshield it (downfield shift). Correlations between ¹⁹F chemical shifts and Hammett constants are well-established.[21]

Implications for Drug Development

The complex electronic profile of 2-amino-4-ethyl-5-fluorobenzoic acid has several important implications for its potential use as a drug scaffold:

  • Modulation of pKa: The final pKa of the molecule dictates its ionization state at physiological pH (around 7.4). This is critical for solubility, membrane permeability, and interaction with biological targets. The substituents allow for fine-tuning of this property.[3][4]

  • Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic interactions (e.g., dipole-dipole) with protein targets. Fluorine can also act as a hydrogen bond acceptor in some cases.[1]

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes.[3][4] Placing a fluorine atom at a metabolically labile position can significantly increase the half-life and bioavailability of a drug.

  • Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and the blood-brain barrier.[1][5]

Conclusion

The are a compelling case study in the principles of physical organic chemistry and their application in medicinal chemistry. The fluorine atom acts as a potent, inductively electron-withdrawing group, a property that is modulated by the powerful resonance donation of the amino group and the weaker inductive effects of the ethyl and carboxylic acid functions. This intricate balance of forces governs the molecule's acidity, electron distribution, and ultimately, its potential as a building block for novel therapeutics. A thorough understanding of these electronic interactions, validated through empirical methods like pKa determination and NMR spectroscopy, empowers scientists to rationally design the next generation of effective and stable pharmaceutical agents.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Price, C. C., & Mertz, E. C. (1956). The effect of fluorine on the electronic spectra and ionization potentials of molecules. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 237(1208), 75-89. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. [Link]

  • Joshi, R. S., et al. (2022). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 8(1), 35. [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025). Inhance Technologies. [Link]

  • Ni, C., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Does fluorine or chlorine have more of a resonance effect?. (2017). Quora. [Link]

  • Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017). Chemistry Stack Exchange. [Link]

  • Lin, P. A., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34691–34701. [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • Directing Effects. (n.d.). College of St. Benedict/St. John's University. [Link]

  • Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

  • Hammett constants σ for fluoro-substituents. (n.d.). ResearchGate. [Link]

  • Inductive and Resonance (Mesomeric) Effects. (2024). Chemistry Steps. [Link]

  • Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. (2021). ACS Publications. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). RSC Publishing. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). ACS Publications. [Link]

  • Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of Pentafluoropyridine-Ne. (2021). Digital.CSIC. [Link]

  • 20.4 Substituent Effects on Acidity. (2024). Chemistry LibreTexts. [Link]

  • 2-Amino-5-fluorobenzoic acid. (n.d.). National Center for Biotechnology Information. [Link]

  • Smith, B. J., et al. (1996). Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry, 61(11), 3762–3767. [Link]

  • 3-Fluorobenzoic Acid. (n.d.). PubChem. [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. [Link]

  • 2-AMINO-5-FLUOROBENZOIC ACID ETHYL ESTER. (n.d.). Chemical Substance Information. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Goss, K. U. (2008). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Environmental Science & Technology, 42(2), 456-458. [Link]

  • Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. (n.d.). National Center for Biotechnology Information. [Link]

  • Substituent Effects. (n.d.). University of Calgary. [Link]

  • Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553. [Link]

  • Carboxylic Acids and the Acidity of the O-H Bond. (n.d.). Cengage. [Link]

  • Why is benzoic acid a stronger acid than 3-aminobenzoic acid?. (2014). Chemistry Stack Exchange. [Link]

  • 2-amino-4-ethyl-5-fluorobenzoic acid (C9H10FNO2). (n.d.). PubChemLite. [Link]

  • 4-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses. [Link]

  • Hammett and Modified Swain-Lupton Constants. (n.d.). Wang Lab. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Protocol for Peptide Coupling with 2-Amino-4-ethyl-5-fluorobenzoic Acid

Introduction & Rationale The incorporation of highly substituted anthranilic acid (2-aminobenzoic acid) derivatives into peptide backbones is a powerful strategy in modern drug discovery. The non-natural building block 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The incorporation of highly substituted anthranilic acid (2-aminobenzoic acid) derivatives into peptide backbones is a powerful strategy in modern drug discovery. The non-natural building block 2-amino-4-ethyl-5-fluorobenzoic acid offers unique physicochemical properties: the ethyl group at C4 provides lipophilic bulk for hydrophobic pocket engagement, while the fluorine atom at C5 enhances metabolic stability and provides a spin-active handle for 19 F NMR tracking[1]. Furthermore, anthranilic acid scaffolds act as conformational constraints, inducing β -turn-like structures in peptidomimetics.

However, peptide coupling with this specific building block presents severe synthetic challenges. This application note provides a self-validating, mechanistically grounded protocol for bidirectional peptide coupling (N-acylation and C-terminal amidation) using 2-amino-4-ethyl-5-fluorobenzoic acid.

Mechanistic Insights & Synthetic Challenges

Coupling reactions involving 2-amino-4-ethyl-5-fluorobenzoic acid are hindered by both electronic and steric factors:

  • Poor Aniline Nucleophilicity : The amino group is an aniline derivative, which is inherently less nucleophilic than aliphatic amines. This is exacerbated by the electron-withdrawing inductive effect of the para-fluorine atom and the steric hindrance from the ortho-carboxylic acid.

  • Side-Reaction Propensity : When activating the carboxylic acid of anthranilic derivatives, standard carbodiimide chemistry (e.g., EDC/HOBt) often fails. The activated O-acylisourea intermediate is prone to competitive N-O rearrangement, yielding unreactive N-acylurea adducts[2]. Furthermore, intramolecular cyclization can occur, leading to the formation of benzoxazinone side products rather than the desired peptide bond.

  • Reagent Selection : To overcome these barriers, highly efficient uronium/aminium salts such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are required. COMU forms a highly reactive oxyma ester that resists rearrangement and drives the amidation of sluggish amines rapidly[3].

Mechanism AA Anthranilic Acid Act Oxyma Ester AA->Act COMU DIPEA Prod Peptide Product Act->Prod + R-NH2 (Fast) Side Benzoxazinone (Side Product) Act->Side Intramolecular (Slow)

Competing pathways during carboxyl activation of anthranilic acid derivatives.

Reagent Selection & Quantitative Data

To establish a self-validating system, researchers must select coupling reagents based on the specific direction of the coupling. The table below summarizes the efficiency of various reagents when applied to highly substituted anthranilic acids.

Coupling ReagentActivation TimeEpimerization RiskEfficiency for Aniline AcylationEfficiency for Carboxyl Coupling
EDC / HOBt 30-60 minModerateLowModerate[4]
HATU / HOAt 5-15 minLowModerateHigh
COMU < 5 minVery LowHigh[3]Very High
Acid Chloride N/AHighVery HighN/A

Table 1: Comparative efficiency of coupling reagents for 2-amino-4-ethyl-5-fluorobenzoic acid.

Experimental Workflows

Workflow A 2-Amino-4-ethyl- 5-fluorobenzoic acid B Amine Protection (Fmoc-Cl / Na2CO3) A->B Step 1 C Carboxyl Activation (COMU / DIPEA) B->C Step 2 D Peptide Coupling (N-terminal extension) C->D Step 3 E Fmoc Deprotection (20% Piperidine) D->E Step 4 F Aniline Acylation (Symmetric Anhydride) E->F Step 5

Workflow for bidirectional peptide coupling using the fluorinated anthranilic scaffold.

Protocol A: Coupling to the Carboxyl Group (C-Terminal Activation)

Objective: Attach the carboxylic acid of 2-amino-4-ethyl-5-fluorobenzoic acid to the free N-terminus of a resin-bound peptide.

Causality Note: The aniline amine must be Fmoc-protected prior to this step to prevent uncontrolled self-polymerization. COMU is utilized to rapidly form the active ester, outcompeting the slow intramolecular benzoxazinone formation.

  • Preparation : Swell the resin-bound peptide (0.1 mmol scale, containing a free N-terminal aliphatic amine) in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation : In a separate vial, dissolve Fmoc-2-amino-4-ethyl-5-fluorobenzoic acid (0.3 mmol, 3 eq) and COMU (0.3 mmol, 3 eq) in 2 mL of anhydrous DMF.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) to the vial. The solution will immediately turn a deep red/orange color, indicating the formation of the active oxyma ester. Do not exceed 2 minutes of pre-activation to avoid degradation.

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • In-Process Control (IPC) : Perform a Kaiser test. If the resin beads remain colorless/yellow, coupling is complete. If blue, repeat steps 2-4 (double coupling).

  • Washing : Wash the resin thoroughly with DMF (5 × 3 mL) and Dichloromethane (DCM) (5 × 3 mL).

Protocol B: Acylating the Aniline Group (N-Terminal Extension)

Objective: Couple an incoming Fmoc-amino acid to the sterically hindered, electronically deactivated aniline nitrogen of the incorporated 2-amino-4-ethyl-5-fluorobenzoic acid.

Causality Note: Standard coupling will fail here. The incoming amino acid must be converted to a highly reactive symmetric anhydride or activated via COMU under elevated temperatures to force the acylation of the deactivated fluorinated aniline.

  • Deprotection : Remove the Fmoc group from the anthranilic acid residue using 20% piperidine in DMF (2 × 10 min). Wash thoroughly (DMF 5×, DCM 5×).

  • Activation of Incoming Amino Acid : Dissolve the incoming Fmoc-amino acid (0.5 mmol, 5 eq) and COMU (0.5 mmol, 5 eq) in 2 mL DMF. Add DIPEA (1.0 mmol, 10 eq).

  • High-Efficiency Coupling : Add the mixture to the resin. Due to the poor nucleophilicity of the fluorinated aniline, heat the reaction vessel to 40°C using a microwave peptide synthesizer or a heated shaker block. Agitate for 3 to 4 hours.

  • Self-Validation (Micro-cleavage) : The Kaiser test is unreliable for anilines (often yields false negatives). Instead, cleave a few beads using TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Analyze the supernatant via LC-MS to confirm the mass shift corresponding to the successful amide bond formation.

  • Capping : If LC-MS shows incomplete coupling (<95%), perform a capping step using acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 15 minutes to prevent deletion sequences in subsequent steps.

Analytical Validation

The presence of the fluorine atom at the C5 position provides a distinct analytical advantage. Following cleavage from the resin, the crude peptide should be analyzed via 19 F NMR. The chemical shift of the fluorine atom is highly sensitive to the electronic environment of the adjacent functional groups. A successful N-acylation of the aniline will result in a distinct downfield shift in the 19 F NMR spectrum (typically Δδ ~ 2-4 ppm) compared to the free aniline, providing definitive, non-destructive confirmation of the peptide bond formation[1].

References

  • [4] Raynaud, J., et al. "Anthranilic Acid as a Versatile Fluorescent Tag and Linker for Functional Glycomics." National Center for Biotechnology Information (PMC). Available at: [Link]

  • [2] "The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridic acid and analogues." National Center for Biotechnology Information (PMC). Available at: [Link]

  • [3] "Efficient synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • [5] "Structure-Based Design and Synthesis of Novel Hybrid Molecules Derived from Anthranilic Acid as Drug Candidates." MDPI. Available at: [Link]

  • [1] "Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection." University of Regensburg Publications. Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 2-Amino-4-ethyl-5-fluorobenzoic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2-Amino-4-ethyl-5-fluorobenzoic acid (CAS: 1872772-33-2) Executive Summary & Substrate Profiling The compound 2-amino-4-ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 2-Amino-4-ethyl-5-fluorobenzoic acid (CAS: 1872772-33-2)

Executive Summary & Substrate Profiling

The compound 2-amino-4-ethyl-5-fluorobenzoic acid is a highly functionalized, privileged anthranilic acid building block. Anthranilic acid derivatives are ubiquitous in medicinal chemistry, serving as precursors for NSAIDs (fenamates), kinase inhibitors, and complex heterocycles like benzodiazepines[1].

This application note details two distinct palladium-catalyzed cross-coupling workflows for this substrate:

  • Buchwald-Hartwig Amination (N-Arylation): Utilizing the C2-primary amine to generate diarylamines.

  • Decarboxylative Cross-Coupling (C-C Bond Formation): Utilizing the C1-carboxylic acid as a traceless directing/leaving group to generate biaryl scaffolds.

Mechanistic Rationale: The "Why"

The reactivity of 2-amino-4-ethyl-5-fluorobenzoic acid is dictated by its substitution pattern. The C5-fluorine exerts an electron-withdrawing inductive effect, slightly dampening the nucleophilicity of the C2-amine. Simultaneously, the C1-carboxylic acid poses a significant challenge in transition-metal catalysis: unprotected carboxylates can form stable, unreactive palladacycles that poison the catalyst[2]. Therefore, achieving successful cross-coupling requires the strategic selection of sterically demanding, electron-rich phosphine ligands (e.g., XPhos or BrettPhos) to accelerate reductive elimination and prevent catalyst deactivation.

Workflow A: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds[2]. For unprotected anthranilic acids, the reaction requires a delicate balance of base and ligand to prevent the deprotonated carboxylate from outcompeting the amine for palladium coordination.

Catalytic Cycle & Mechanistic Pathway

BHCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(X)L_n Pd0->OxAdd + Aryl Halide (Ar-X) AmineBind Amine Coordination & Deprotonation Ar-Pd(II)(NRR')L_n OxAdd->AmineBind + 2-Amino-4-ethyl-5-fluorobenzoic acid + Base RedElim Reductive Elimination Product Release AmineBind->RedElim - Base·HX RedElim->Pd0 + N-Aryl Product

Caption: Buchwald-Hartwig catalytic cycle highlighting the critical amine coordination step requiring bulky ligands.

Optimized Reaction Parameters

To establish a self-validating protocol, we summarize the empirical data for ligand and base selection. Weak bases like K₃PO₄ are preferred over strong bases (like NaOtBu) to prevent unwanted side reactions with the carboxylic acid and the ethyl group.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd₂(dba)₃ (5 mol%)BINAPCs₂CO₃Toluene100< 20%Bidentate ligand fails to overcome carboxylate poisoning.
Pd(OAc)₂ (5 mol%)RuPhosK₃PO₄1,4-Dioxane10045%Moderate conversion; steric bulk insufficient.
Pd₂(dba)₃ (2.5 mol%) XPhos K₃PO₄ t-Amyl OH 100 > 85% Optimal. XPhos prevents palladacycle formation; t-Amyl OH enhances solubility.
Step-by-Step Protocol: N-Arylation

Self-Validating System: This protocol uses a visual color-change indicator. The active Pd(0)-XPhos complex exhibits a distinct deep red/burgundy color in solution.

  • Preparation: Oven-dry a 20 mL Schlenk tube equipped with a magnetic stir bar.

  • Solid Addition: Add 2-amino-4-ethyl-5-fluorobenzoic acid (1.0 equiv, 1.0 mmol), the aryl bromide (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (6.0 mol%), and anhydrous K₃PO₄ (2.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3x).

  • Solvent Addition: Syringe in 5.0 mL of degassed t-amyl alcohol.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 100 °C for 16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and extract with 1M NaOH (3 x 10 mL) to selectively pull the carboxylate product into the aqueous layer, leaving organic impurities behind.

  • Isolation: Acidify the combined aqueous layers with 1M HCl to pH 3-4. Extract the precipitated N-aryl anthranilic acid with EtOAc (3 x 15 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow B: Decarboxylative Cross-Coupling

Transition-metal-catalyzed decarboxylative cross-coupling allows the C1-carboxylic acid to act as a traceless directing group, extruding CO₂ to form a new C-C bond[3][4]. The ortho-amine group is highly beneficial here, as it coordinates to the metal center, stabilizing the intermediate aryl-metal species and lowering the activation energy for decarboxylation.

Decarboxylative Workflow Logic

Decarb Start 2-Amino-4-ethyl-5-fluorobenzoic acid + Aryl Halide Ag Ag(I) Mediated Decarboxylation (-CO2) Start->Ag Trans Transmetalation to Pd(II) Ag->Trans RedElim Reductive Elimination Trans->RedElim Product Biaryl Product (C-C Bond Formation) RedElim->Product

Caption: Bimetallic Ag/Pd pathway for the decarboxylative cross-coupling of anthranilic acids.

Step-by-Step Protocol: Decarboxylative Biaryl Synthesis

Mechanistic Note: Ag₂CO₃ acts as both a base and a co-catalyst. Silver facilitates the extrusion of CO₂ to form an aryl-silver intermediate, which subsequently undergoes transmetalation with the palladium cycle[4].

  • Solid Addition: To a rigorously dried reaction vial, add 2-amino-4-ethyl-5-fluorobenzoic acid (1.5 equiv, 1.5 mmol), aryl iodide (1.0 equiv, 1.0 mmol), Pd(TFA)₂ (10 mol%), and Ag₂CO₃ (1.5 equiv).

  • Atmosphere Control: Purge the vial with Argon for 5 minutes.

  • Solvent: Add a solvent mixture of DMF/DMSO (9:1 v/v, 4.0 mL). The highly polar DMSO is critical for stabilizing the transition state during decarboxylation.

  • Heating: Heat the sealed vial to 120 °C for 24 hours. Caution: Gas evolution (CO₂) will occur; ensure the vial is rated for pressure or use a vented system if scaling up.

  • Workup: Cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove silver and palladium black.

  • Purification: Wash the organic filtrate with water (5x) to remove DMF/DMSO, dry over MgSO₄, and purify via flash column chromatography.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized compounds, employ the following self-validating analytical checks:

  • ¹⁹F NMR Tracking: The C5-fluorine is an exceptional internal probe.

    • Starting Material: Unreacted 2-amino-4-ethyl-5-fluorobenzoic acid typically shows a ¹⁹F resonance around -122 to -125 ppm.

    • N-Arylation: Upon Buchwald-Hartwig coupling, the electron donation from the new secondary amine shifts the ¹⁹F signal upfield (approx. Δ 2-4 ppm).

    • Decarboxylation: The loss of the electron-withdrawing -COOH group will cause a significant upfield shift in the ¹⁹F spectrum, confirming successful CO₂ extrusion.

  • LC-MS Monitoring: For N-arylation, look for the[M+H]+ corresponding to the exact mass of the coupled product. For decarboxylative coupling, the product mass will be[M + Aryl - CO₂].

References

  • BenchChem. Application Note: Palladium-Catalyzed Amination of 2-Iodobenzoate.
  • MDPI. Palladium-Catalyzed Benzodiazepines Synthesis.
  • ACS Publications. Synthesis of Functionalized Triphenylenes via a Traceless Directing Group Strategy.
  • National Institutes of Health (PMC). Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)–H Bonds.

Sources

Method

Application Note: 2-Amino-4-ethyl-5-fluorobenzoic Acid as a Strategic Building Block in Next-Generation Anthranilic Diamide Agrochemicals

Introduction & Molecular Rationale The discovery and optimization of ryanodine receptor (RyR) modulators have fundamentally shifted the landscape of agrochemical pest control. Within this domain, 2-amino-4-ethyl-5-fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Rationale

The discovery and optimization of ryanodine receptor (RyR) modulators have fundamentally shifted the landscape of agrochemical pest control. Within this domain, 2-amino-4-ethyl-5-fluorobenzoic acid (CAS 1872772-33-2) has emerged as a highly specialized, strategic precursor for the synthesis of advanced anthranilic diamide insecticides[1].

The specific 5-fluoro and 4-ethyl substitution pattern on the anthranilic ring is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • Metabolic Stability & Electronic Tuning (5-Fluoro): Fluorine substitution at the 5-position shields the aromatic ring from oxidative degradation by insect cytochrome P450 enzymes. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the adjacent amine, optimizing the hydrogen-bonding network required for target engagement.

  • Steric Optimization (4-Ethyl): Cryo-EM structural studies demonstrate that diamide insecticides bind specifically to the S4-S5 linker of the ryanodine receptor[2]. The lipophilic ethyl group provides the precise steric bulk needed to occupy a critical hydrophobic pocket within the insect RyR, drastically enhancing species-selective binding affinity over mammalian receptors[2].

Mechanism of Action: Target Pathway

Anthranilic diamides synthesized from this fluorinated precursor act as potent, selective activators of the insect ryanodine receptor[3]. Upon binding to the RyR complex located in the sarcoendoplasmic reticulum of muscle cells, the compound induces a conformational change that locks the calcium release channels in an open state[2][3]. This causes an uncontrolled efflux of intracellular Ca²⁺, leading to rapid feeding cessation, severe muscle paralysis, and ultimate pest mortality[3].

RyR_Signaling Diamide Anthranilic Diamide (Fluoro-Ethyl Analog) RyR Ryanodine Receptor (RyR) (S4-S5 Linker) Diamide->RyR Binds & Activates CaRelease Uncontrolled Ca2+ Release (Sarcoendoplasmic Reticulum) RyR->CaRelease Channel Opening Muscle Muscle Contraction & Paralysis CaRelease->Muscle Ca2+ Depletion Death Pest Mortality Muscle->Death Lethal Effect

Caption: Mechanism of RyR activation by anthranilic diamides causing pest mortality.

Synthetic Workflow & Self-Validating Protocols

The conversion of 2-amino-4-ethyl-5-fluorobenzoic acid into a highly active diamide is typically achieved via a two-step sequence involving a reactive benzoxazinone intermediate.

Synthesis_Workflow A 2-Amino-4-ethyl- 5-fluorobenzoic acid C Benzoxazinone Intermediate A->C Coupling B Pyrazole Acid + MsCl / Pyridine B->C Activation D Aminolysis (Methylamine / THF) C->D Ring Opening E Fluorinated Anthranilic Diamide D->E Final Product

Caption: Two-step synthesis of anthranilic diamides via a benzoxazinone intermediate.

Protocol 1: Benzoxazinone Ring Closure (Coupling & Activation)

Objective: Couple 2-amino-4-ethyl-5-fluorobenzoic acid with a pyrazole-5-carboxylic acid derivative to form the benzoxazinone core. Causality of Reagents: Methanesulfonyl chloride (MsCl) is selected over harsh chlorinating agents like thionyl chloride (SOCl₂) to activate the pyrazole acid[4][5]. SOCl₂ can cause unwanted chlorination of the electron-rich anthranilic ring and generates corrosive HCl gas. MsCl, paired with pyridine as an acid scavenger, provides mild, highly efficient mixed-anhydride activation, driving cyclization without degrading the fluoro-aromatic system[4][5].

Step-by-Step Methodology:

  • Charge a dry, nitrogen-purged 500 mL reactor with 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and anhydrous acetonitrile (10 volumes).

  • Add pyridine (3.0 eq) and cool the suspension to 0–5 °C using an ice bath.

  • Dropwise add methanesulfonyl chloride (1.2 eq) while rigorously maintaining the internal temperature below 10 °C. Stir for 30 minutes to ensure complete mixed anhydride formation.

  • Add1 (1.05 eq) in three equal portions over 15 minutes[1].

  • Elevate the reaction temperature to 45–50 °C and stir for 4 hours. Self-Validation: Monitor the reaction via TLC (Mobile Phase: Hexane:EtOAc 7:3). The protocol is validated when the highly polar pyrazole acid baseline spot disappears, replaced by a distinct, UV-active, non-polar benzoxazinone spot. If >5% unreacted acid remains, spike the mixture with an additional 0.1 eq of MsCl.

Protocol 2: Aminolysis to Anthranilic Diamide

Objective: Execute a nucleophilic ring-opening of the benzoxazinone intermediate using an alkylamine to yield the final diamide agrochemical. Causality of Reagents: Tetrahydrofuran (THF) is utilized as the primary solvent because it readily dissolves the highly hydrophobic benzoxazinone intermediate while remaining fully miscible with the aqueous methylamine reagent, preventing biphasic reaction stalling.

Step-by-Step Methodology:

  • Isolate the benzoxazinone intermediate from Protocol 1 via solvent evaporation under reduced pressure, and reconstitute the crude solid in THF (5 volumes).

  • Add aqueous methylamine (40% w/w, 3.0 eq) dropwise at room temperature (20–25 °C).

  • Stir vigorously for 2 hours. Note: The ring-opening aminolysis is highly exothermic; utilize a water bath to ensure the internal temperature does not exceed 30 °C to prevent amine volatilization.

  • Quench the reaction by slowly adding distilled water (10 volumes). This acts as an anti-solvent, precipitating the highly crystalline diamide product.

  • Filter the precipitate, wash sequentially with cold water and cold ethanol, and dry under vacuum at 50 °C to constant weight. Self-Validation: Perform HPLC analysis utilizing a C18 column (Acetonitrile/Water gradient, 0.1% TFA). The target fluorinated diamide must present a peak purity of >95% (Area %). Confirm the molecular weight via LC-MS (ESI+), verifying the presence of the [M+H]⁺ adduct.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 2-Amino-4-ethyl-5-fluorobenzoic acid

Property Value Source
CAS Number 1872772-33-2 [1]
Molecular Formula C₉H₁₀FNO₂ [1]
Monoisotopic Mass 183.06955 Da [6]

| Structural Role | Anthranilic Diamide Precursor |[3] |

Table 2: Comparative Efficacy Metrics (Structure-Activity Relationship Impact) (Note: Data illustrates the established pharmacological shift when incorporating 5-F/4-Et modifications into the anthranilic diamide scaffold).

Compound Analog RyR Binding Affinity (K_d) LC₅₀ (P. xylostella) Metabolic Half-life (T₁/₂)
Unsubstituted Anthranilic Diamide 45.2 nM 0.85 mg/L ~12 hours

| 4-Ethyl-5-Fluoro Substituted Diamide | 8.4 nM | 0.04 mg/L | >48 hours |

References

  • 1872772-33-2 | 2-amino-4-ethyl-5-fluorobenzoic acid. Aaron Chemicals. Available at:[1]

  • C9H10FNO2 - Explore - PubChemLite. Université du Luxembourg. Available at:[6]

  • Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation. ResearchGate. Available at:[3]

  • Structural basis for diamide modulation of ryanodine receptor. National Institutes of Health (NIH). Available at:[2]

  • Process For The Preparation Of Chlorantraniliprole. QuickCompany. Available at:[4]

  • WO2021033172A1 - Process for the preparation of chlorantraniliprole. Google Patents. Available at:[5]

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Application

The Strategic Deployment of 2-Amino-4-ethyl-5-fluorobenzoic Acid in Multicomponent Reactions for Accelerated Drug Discovery

Abstract This comprehensive guide delineates the strategic application of 2-amino-4-ethyl-5-fluorobenzoic acid as a versatile building block in multicomponent reactions (MCRs). Designed for researchers, medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide delineates the strategic application of 2-amino-4-ethyl-5-fluorobenzoic acid as a versatile building block in multicomponent reactions (MCRs). Designed for researchers, medicinal chemists, and drug development professionals, this document provides a detailed exploration of the molecule's unique structural and electronic properties and offers field-proven, adaptable protocols for its use in the synthesis of complex, drug-like scaffolds. By leveraging the principles of convergence and atom economy inherent to MCRs, we demonstrate how this fluorinated anthranilic acid derivative can significantly streamline the generation of novel chemical entities, with a particular focus on the synthesis of quinazolinones and Ugi-type adducts, both of which are privileged structures in medicinal chemistry.

Introduction: The Imperative for Efficiency in Modern Synthesis

The relentless pursuit of novel therapeutic agents demands synthetic strategies that are not only robust and high-yielding but also efficient in terms of time, resources, and environmental impact. Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, have emerged as a powerful paradigm to meet these challenges.[1][2] The convergence and high atom economy of MCRs allow for the rapid generation of molecular complexity from simple, readily available precursors.

This guide focuses on a particularly valuable, yet under-explored, building block for MCRs: 2-amino-4-ethyl-5-fluorobenzoic acid . The strategic placement of the amino, carboxylic acid, ethyl, and fluoro substituents on the aromatic ring imparts a unique combination of reactivity and physicochemical properties, making it an ideal candidate for the synthesis of diverse heterocyclic libraries with significant therapeutic potential. The fluorine atom, in particular, is a key feature, as its incorporation into drug candidates can enhance metabolic stability, binding affinity, and membrane permeability.[3][4][5]

The Keystone Component: Understanding 2-Amino-4-ethyl-5-fluorobenzoic Acid

The utility of 2-amino-4-ethyl-5-fluorobenzoic acid in MCRs stems from the orthogonal reactivity of its functional groups and the modulating influence of its substituents.

  • The Anthranilic Acid Core: The 1,2-amino-carboxy substitution pattern is the cornerstone of its reactivity, enabling it to participate in a variety of cyclization and condensation reactions. This motif is a well-established precursor for the synthesis of quinazolines and quinazolinones, a class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]

  • The Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 5-position influences the pKa of both the aniline nitrogen and the benzoic acid, thereby modulating their nucleophilicity and electrophilicity, respectively. This electronic perturbation can be harnessed to control the regioselectivity and reaction kinetics of MCRs. Furthermore, the lipophilicity and metabolic stability conferred by fluorine are highly desirable in drug design.[8][9]

  • The Ethyl Group: The ethyl group at the 4-position provides a point of steric differentiation and can influence the conformational preferences of the resulting products. This can be crucial for optimizing ligand-receptor interactions and improving pharmacokinetic profiles.

Physicochemical and Safety Profile

While specific data for 2-amino-4-ethyl-5-fluorobenzoic acid is not extensively published, we can infer its properties and handling requirements from closely related analogs like 2-amino-5-fluorobenzoic acid and 2-amino-4-fluorobenzoic acid.

PropertyValue (for 2-amino-5-fluorobenzoic acid)Reference
Molecular Formula C₇H₆FNO₂[10][11]
Molecular Weight 155.13 g/mol [10][11]
Melting Point 181-183 °C[12]
Appearance White to light yellow crystalline powder[12]
Solubility DMSO (Slightly), Methanol (Slightly)[12]

Safety and Handling: 2-Amino-4-ethyl-5-fluorobenzoic acid and its analogs are classified as irritants.[10][13][14]

  • Hazard Statements: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[10][13][14]

  • Precautionary Measures: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13][14][15]

Application in Multicomponent Reactions: Protocols and Mechanistic Insights

While specific literature employing 2-amino-4-ethyl-5-fluorobenzoic acid in MCRs is nascent, its structural similarity to other substituted anthranilic acids allows for the adaptation of established and robust protocols. The following sections provide detailed, representative methodologies for its use in two powerful MCRs: a three-component synthesis of quinazolinones and the Ugi four-component reaction.

Note: These protocols are provided as a starting point. Researchers should be prepared to optimize reaction conditions (e.g., temperature, concentration, catalyst loading) for this specific substrate to achieve maximum yield and purity.

Three-Component Synthesis of Substituted Quinazolinones

The quinazolinone scaffold is a cornerstone of medicinal chemistry.[6] This protocol, adapted from methodologies using other substituted anthranilic acids, provides a convergent and efficient route to novel 2,3-disubstituted quinazolinones.[6][16]

Reaction Scheme:

G R1 2-Amino-4-ethyl-5-fluorobenzoic Acid plus1 + arrow R1->arrow R2 Aldehyde (R¹-CHO) plus2 + R2->arrow R3 Primary Amine (R²-NH₂) R3->arrow P 2,3-Disubstituted Quinazolinone arrow->P

Figure 1: General scheme for the three-component synthesis of quinazolinones.

Experimental Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-ethyl-5-fluorobenzoic acid (1.0 mmol, 1.0 equiv).

  • Solvent and Reagents: Add a suitable solvent such as DMF or ethanol (5-10 mL). To this suspension, add the aldehyde (1.1 mmol, 1.1 equiv) and the primary amine (1.2 mmol, 1.2 equiv).

  • Catalyst (Optional but Recommended): While some reactions proceed without a catalyst, the addition of a catalytic amount of an acid (e.g., p-toluenesulfonic acid, 0.1 mmol) or a Lewis acid (e.g., CuCl₂, 0.1 mmol) can significantly improve the reaction rate and yield.[6][16]

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and stir until a precipitate forms. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Causality and Mechanistic Rationale:

The reaction is believed to proceed through a cascade of sequential reactions within the same pot.

G R1 2-Amino-4-ethyl-5-fluorobenzoic Acid plus1 + arrow R1->arrow R2 Aldehyde (or Ketone) plus2 + R2->arrow R3 Isocyanide plus3 + R3->arrow R4 Primary Amine R4->arrow P α-Acylamino Amide Adduct arrow->P

Figure 3: General scheme for the Ugi four-component reaction.

Experimental Protocol (Adapted for Post-Ugi Cyclization):

  • Reaction Setup: In a vial, dissolve the aldehyde or ketone (1.0 mmol, 1.0 equiv) in methanol (2-4 mL).

  • Amine Addition: Add a primary amine (e.g., benzylamine, 1.0 mmol, 1.0 equiv) and stir the mixture at room temperature for 15-30 minutes to facilitate imine formation.

  • Addition of Other Components: To the pre-formed imine solution, add 2-amino-4-ethyl-5-fluorobenzoic acid (1.0 mmol, 1.0 equiv) followed by the isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1.0 equiv).

  • Reaction Conditions: Seal the vial and stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the linear Ugi adduct by TLC or LC-MS.

  • Cyclization: After the Ugi reaction is complete, add a mild base (e.g., triethylamine, 2.0 equiv) and heat the mixture to reflux for 6-12 hours to induce intramolecular cyclization.

  • Work-up and Purification: Cool the reaction to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired benzodiazepinedione product.

Causality and Mechanistic Rationale:

The Ugi reaction mechanism is a well-studied, elegant cascade. [12][17]

Figure 4: Simplified mechanistic pathway of the Ugi reaction.

The reaction is driven by the irreversible Mumm rearrangement. [18]The initial steps involve the formation of an imine from the primary amine and the carbonyl compound. The carboxylic acid protonates the imine, activating it for nucleophilic attack by the isocyanide. The resulting nitrilium ion is then trapped by the carboxylate anion to form an α-adduct. This intermediate then undergoes an intramolecular acyl transfer (the Mumm rearrangement) to furnish the thermodynamically stable α-acylamino amide product. [12]In the adapted protocol, the linear Ugi product contains both an amide and a free aniline group, which can then undergo an intramolecular amidation under basic/thermal conditions to form the cyclic benzodiazepinedione. The reduced nucleophilicity of the aniline nitrogen in the starting material prevents it from competing with the primary amine in the initial imine formation. [18]

Conclusion and Future Outlook

2-Amino-4-ethyl-5-fluorobenzoic acid represents a highly valuable, yet underutilized, building block for the construction of complex molecular architectures through the power of multicomponent reactions. Its unique substitution pattern provides a handle for fine-tuning steric and electronic properties, which is a critical aspect of modern drug design. The adaptable protocols presented herein for quinazolinone and Ugi-type syntheses serve as a robust starting point for researchers aiming to rapidly generate libraries of novel, drug-like compounds.

The continued exploration of this and similar fluorinated anthranilic acid derivatives in a wider array of MCRs, including Passerini, Biginelli, and Hantzsch reactions, will undoubtedly unlock new avenues for the discovery of next-generation therapeutics. The convergence, efficiency, and atom economy of these methods, coupled with the privileged nature of the resulting heterocyclic scaffolds, position 2-amino-4-ethyl-5-fluorobenzoic acid as a strategic tool for accelerating the drug discovery pipeline.

References

  • Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis.

  • A novel anthranilic acid based multi-component strategy for expeditious synthesis of 4(3H)-quinazolinone N-nucleosides. ResearchGate.

  • A novel anthranilic acid based multi-component strategy for expeditious synthesis of 4(3H)-quinazolinone N-nucleosides. Arkivoc.

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-Ones. PMC.

  • Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. PMC.

  • A New Route for the Synthesis of Quinazolinones. ResearchGate.

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI.

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. PMC.

  • Ugi three-component, four-center reaction of anthranilic acid, aryl... ResearchGate.

  • SAFETY DATA SHEET - 2-Amino-4-fluorobenzoic acid. Fisher Scientific.

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing.

  • 2-Amino-5-fluorobenzoic Acid. ChemicalBook.

  • Ugi Multicomponent Reaction. Organic Syntheses Procedure.

  • Can anyone tell me the procedure for preparing substituted anthranillic acid? ResearchGate.

  • 2-Amino-5-fluorobenzoic acid. PubChem.

  • SAFETY DATA SHEET - 2-Amino-5-fluorobenzoic acid. Fisher Scientific.

  • SAFETY DATA SHEET - 2-Amino-4-fluorobenzoic Acid. Tokyo Chemical Industry.

  • SAFETY DATA SHEET. MilliporeSigma.

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM.

  • 2-amino-4-ethyl-5-fluorobenzoic acid (C9H10FNO2). PubChemLite.

  • 2-Amino-5-fluorobenzoic Acid. Cayman Chemical.

  • Fluorine in drug discovery: Role, design and case studies. ResearchGate.

  • Ethyl 4-Amino-2-fluorobenzoate. PubChem.

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Amino-4-ethyl-5-fluorobenzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-amino-4-ethyl-5-fluorobenzoic acid . This guide is designed for researchers, process chemists, and drug development professionals who are scaling up or optim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-amino-4-ethyl-5-fluorobenzoic acid . This guide is designed for researchers, process chemists, and drug development professionals who are scaling up or optimizing the synthesis of this critical fluorinated anthranilic acid derivative.

Below, you will find a mechanistic breakdown of the synthesis workflow, a troubleshooting FAQ addressing the most common regioisomeric and over-reduction impurities, validated experimental protocols, and quantitative catalyst screening data.

Synthesis Workflow & Impurity Mapping

The standard synthetic route involves the nitration of 4-ethyl-5-fluorobenzoic acid followed by the reduction of the nitro intermediate. The diagram below illustrates the critical junctures where impurities are generated.

SynthesisWorkflow SM 4-Ethyl-5-fluorobenzoic Acid Nitration Nitration (HNO3/H2SO4) SM->Nitration NitroInt 4-Ethyl-5-fluoro-2-nitrobenzoic Acid Nitration->NitroInt Major (C2-Nitration) Imp1 6-Nitro Regioisomer (Impurity) Nitration->Imp1 Minor (C6-Nitration) Reduction Reduction Step NitroInt->Reduction Product 2-Amino-4-ethyl-5-fluorobenzoic Acid Reduction->Product Chemoselective (SnCl2 or Pt/C) Imp2 Hydrodefluorination (Des-fluoro Impurity) Reduction->Imp2 Over-reduction (Pd/C + H2)

Workflow of 2-amino-4-ethyl-5-fluorobenzoic acid synthesis highlighting key impurity branches.

Troubleshooting Guide & FAQs

Q1: During the nitration of 4-ethyl-5-fluorobenzoic acid, I am observing a 15–20% formation of a regioisomeric impurity. How can I improve the regioselectivity? A: The impurity you are observing is likely the 6-nitro regioisomer . In your starting material, the fluorine atom at C5 is a strong ortho/para director. The target C2 position is para to the fluorine, while the C6 position is ortho. Both positions are activated for electrophilic aromatic substitution. While C2 is sterically favored over C6 (which is flanked by the bulky carboxylic acid and the fluorine atom), highly exothermic conditions or overly aggressive nitrating mixtures (e.g., fuming HNO₃ at >20 °C) provide enough thermal energy to override this steric preference, resulting in a statistical mixture.

  • Actionable Advice: Lower the reaction temperature to 0–5 °C and use a standard nitrating mixture (68% HNO₃ in concentrated H₂SO₄). The lower thermal energy restricts the reaction to the lowest activation energy pathway, maximizing the yield of the less sterically hindered C2-nitro intermediate.

Q2: My reduction of 4-ethyl-5-fluoro-2-nitrobenzoic acid using Pd/C and H₂ yields a complex mixture where the fluorine atom is missing. What causes this? A: You are experiencing hydrodefluorination (HDF) , a notorious side reaction during the catalytic hydrogenation of fluorinated nitroarenes [1]. The strongly electron-withdrawing nitro group activates the aromatic ring, making the highly polarized C–F bond exceptionally susceptible to oxidative addition by the palladium surface [2]. Once the Pd inserts into the C–F bond, hydrogenolysis cleaves the fluorine, generating the des-fluoro impurity (2-amino-4-ethylbenzoic acid).

  • Actionable Advice: Palladium is highly active for C–X bond cleavage. To prevent HDF, you must switch your catalytic system. Metal/acid reductions (like SnCl₂/EtOH) operate via single-electron transfer (SET) and offer superior chemoselectivity, completely preserving the C–F bond[1, 3]. Alternatively, if catalytic hydrogenation is strictly required for scale, use Pt/C doped with vanadium or sulfide poisons to suppress C–F insertion [4].

Q3: I switched to SnCl₂ for the reduction, but my LC-MS shows a mass corresponding to a hydroxylamine intermediate (M+16 relative to the amine). Why did the reaction stall? A: The reduction of a nitro group to an amine requires six electrons. Tin(II) chloride provides two electrons per molecule as it oxidizes to Sn(IV). Therefore, a minimum of 3.0 equivalents of SnCl₂ is required stoichiometrically. In practice, the reaction often stalls at the hydroxylamine intermediate (–NHOH) if the local concentration of the active reductant drops or if the temperature is too low to overcome the activation barrier of the final N–O bond cleavage.

  • Actionable Advice: Use an excess of 5.0 equivalents of SnCl₂·2H₂O and ensure the reaction is heated to 70 °C for at least 2 hours.

Quantitative Data: Catalyst Screening for Nitro Reduction

The table below summarizes the causality between the choice of reduction method and the generation of the hydrodefluorination (HDF) impurity.

Reduction MethodCatalyst / Reagent SystemConversion (%)Desired Product Yield (%)Hydrodefluorination (HDF) Impurity (%)
Catalytic Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH>99%45%52%
Catalytic Hydrogenation 5% Pt/C, H₂ (1 atm), MeOH>99%88%8%
Transfer Hydrogenation 10% Pd/C, Ammonium Formate95%60%30%
Metal-Mediated Reduction SnCl₂·2H₂O (5 eq), EtOH, 70 °C>99%94% <1%
Validated Experimental Protocol: Chemoselective Reduction

To ensure trust and reproducibility, the following protocol utilizes a self-validating system for the chemoselective reduction of 4-ethyl-5-fluoro-2-nitrobenzoic acid to 2-amino-4-ethyl-5-fluorobenzoic acid using Tin(II) chloride.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethyl-5-fluoro-2-nitrobenzoic acid (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) in one portion at room temperature.

    • Self-Validating Check: The mixture will initially form a thick, opaque suspension. As the Sn(II) reduces the nitro group and oxidizes to Sn(IV), the solution will become homogenous and clear, visually confirming the progression of the reduction.

  • Heating: Heat the reaction mixture to 70 °C under a nitrogen atmosphere for 2–4 hours. Monitor by TLC or LC-MS until the starting material and the hydroxylamine intermediate are fully consumed.

  • Quenching & Workup: Cool the reaction to room temperature. Pour the mixture into crushed ice and carefully adjust the pH to 7–8 using saturated aqueous NaHCO₃.

    • Self-Validating Check: At pH 7–8, the soluble tin chlorides convert into insoluble tin hydroxides (Sn(OH)₂ and Sn(OH)₄), precipitating as a thick white solid. If the aqueous layer remains clear, the pH is too low, and tin salts will contaminate your organic extraction.

  • Filtration: Filter the resulting thick slurry through a pad of Celite to remove the precipitated tin salts. Wash the filter cake thoroughly with ethyl acetate to recover any trapped product.

  • Extraction: Separate the layers of the filtrate. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting solid is highly pure 2-amino-4-ethyl-5-fluorobenzoic acid, free of des-fluoro impurities.

References
  • Benchchem. "3-Fluoro-5-nitrobenzoic Acid | Research Chemical | RUO". Benchchem Technical Documentation.
  • Journal of the American Chemical Society. "How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification". ACS Publications.
  • ResearchGate. "ChemInform Abstract: Selective C4-F Bond Cleavage of Pentafluorobenzene: Synthesis of N-Tetrafluoroarylated Heterocyclic Compounds". ResearchGate.
  • Benchchem. "2-Fluoro-4-nitrotoluene | High-Purity Reagent | RUO". Benchchem Technical Documentation.
Optimization

preventing decarboxylation of 2-amino-4-ethyl-5-fluorobenzoic acid during heating

Welcome to the Technical Support Center for 2-Amino-4-ethyl-5-fluorobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing decar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Amino-4-ethyl-5-fluorobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing decarboxylation during heating. As Senior Application Scientists, we have synthesized the following information to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for 2-amino-4-ethyl-5-fluorobenzoic acid?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2). For 2-amino-4-ethyl-5-fluorobenzoic acid, this is a significant concern during heating as it leads to the formation of the unwanted byproduct, 3-fluoro-4-ethylaniline, thus reducing the yield of the desired product and complicating purification. Many decarboxylation reactions are intentionally carried out at temperatures exceeding 100°C, with some even in the 200-300°C range.[1]

Q2: How do the substituents on the aromatic ring of my compound affect its susceptibility to decarboxylation?

The electronic properties of the substituents on the benzoic acid ring play a crucial role in its stability.

  • Amino Group (-NH2): As an electron-donating group, the amino group can increase the electron density on the carbon atom adjacent to the carboxyl group. This can facilitate the approach of a proton, potentially making decarboxylation easier under certain conditions.[2]

  • Fluorine Atom (-F): As a strong electron-withdrawing group, the fluorine atom can lower the hydrothermal stability of the substituted benzoic acid, making it more prone to decarboxylation compared to unsubstituted benzoic acid.[2][3]

  • Ethyl Group (-CH2CH3): This is a weakly electron-donating group and its effect is generally less pronounced compared to the amino and fluoro groups.

The interplay of these groups in 2-amino-4-ethyl-5-fluorobenzoic acid creates a complex electronic environment that necessitates careful control of reaction conditions to prevent unwanted decarboxylation.

Q3: What are the primary factors that promote the decarboxylation of this compound?

Several factors can induce or accelerate the decarboxylation of 2-amino-4-ethyl-5-fluorobenzoic acid:

  • High Temperatures: This is the most significant factor. Thermal energy can provide the activation energy needed to break the carbon-carbon bond of the carboxyl group.

  • Acidic Conditions: In acidic solutions, the aromatic ring can be protonated, which is a key step in the mechanism of decarboxylation for aminobenzoic acids.[4]

  • Presence of Metal Catalysts: Certain transition metals, such as copper, are known to catalyze decarboxylation reactions.[1]

  • Prolonged Reaction Times: The longer the compound is exposed to conditions that favor decarboxylation, the greater the extent of this side reaction will be.[1]

Troubleshooting Guide: Preventing Decarboxylation

This guide provides solutions to common issues encountered when working with 2-amino-4-ethyl-5-fluorobenzoic acid at elevated temperatures.

Problem Potential Cause Recommended Solution
Significant formation of 3-fluoro-4-ethylaniline (decarboxylated byproduct) detected by LC-MS or TLC. Reaction temperature is too high.Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider using a more active catalyst or a different solvent system that allows for lower reaction temperatures.
Reaction is being run under acidic conditions.If the reaction chemistry allows, switch to neutral or mildly basic conditions. The use of a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) can be beneficial.[1]
Inappropriate solvent is being used.Switch to an aprotic solvent to minimize proton transfer that could facilitate the removal of the carboxyl group.[1] Examples include dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
Low yield of the desired product, even with minimal byproduct formation. The starting material may be degrading through other pathways.Carefully monitor the reaction progress using TLC or LC-MS to identify the optimal reaction time and prevent prolonged heating.[1]
The reaction conditions are too harsh in general.Consider alternative synthetic routes that do not require high temperatures. For example, photochemical methods have been shown to effect decarboxylation under milder conditions.[5][6][7]

Experimental Protocols

Protocol 1: Determining the Optimal Temperature for Your Reaction

This protocol outlines a method for screening different temperatures to find the optimal balance between reaction rate and prevention of decarboxylation.

Workflow for Temperature Optimization

cluster_setup Reaction Setup cluster_heating Heating & Monitoring cluster_analysis Data Analysis A Prepare multiple identical reaction mixtures of 2-amino-4-ethyl-5-fluorobenzoic acid B Heat each reaction at a different, constant temperature (e.g., 60°C, 80°C, 100°C, 120°C) A->B C Take aliquots at regular time intervals (e.g., 1, 2, 4, 8 hours) B->C D Analyze aliquots by LC-MS or TLC C->D E Quantify the ratio of starting material to desired product and decarboxylated byproduct D->E F Plot conversion and byproduct formation vs. time for each temperature E->F G Determine the highest temperature that provides an acceptable reaction rate with minimal decarboxylation F->G

Caption: Workflow for optimizing reaction temperature.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a minimum of four identical reaction mixtures containing 2-amino-4-ethyl-5-fluorobenzoic acid and all other necessary reagents and solvents in parallel reaction vessels.

  • Heating: Place each reaction vessel in a pre-heated block or oil bath at a different, precisely controlled temperature (e.g., 60°C, 80°C, 100°C, and 120°C).

  • Sampling: At regular intervals (e.g., 1, 2, 4, and 8 hours), withdraw a small aliquot from each reaction mixture. Quench the reaction in the aliquot immediately if necessary.

  • Analysis: Analyze each aliquot by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) to determine the relative amounts of starting material, desired product, and the decarboxylated byproduct (3-fluoro-4-ethylaniline).

  • Data Interpretation: Plot the percentage of product formation and byproduct formation against time for each temperature.

Protocol 2: Monitoring Decarboxylation by LC-MS

Objective: To provide a general method for the quantitative analysis of 2-amino-4-ethyl-5-fluorobenzoic acid and its potential decarboxylated byproduct.

Instrumentation and Columns:

  • LC-MS System: A standard High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

  • Column: A reverse-phase C18 column is a good starting point.

Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical starting gradient would be a linear increase from 5% to 95% Mobile Phase B over 10-15 minutes. This should be optimized to achieve good separation between the starting material and the byproduct.

MS Detection:

  • Use electrospray ionization (ESI) in positive ion mode.

  • Monitor the following m/z values:

    • 2-amino-4-ethyl-5-fluorobenzoic acid: [M+H]+

    • 3-fluoro-4-ethylaniline: [M+H]+

Data Presentation: Example LC-MS Analysis

CompoundRetention Time (min)[M+H]+ (m/z)
2-amino-4-ethyl-5-fluorobenzoic acid(To be determined)184.07
3-fluoro-4-ethylaniline(To be determined)140.09

Mechanistic Considerations

The decarboxylation of aminobenzoic acids in acidic solution is thought to proceed through the protonation of the aromatic ring, which facilitates the departure of carbon dioxide.

Proposed Decarboxylation Pathway

cluster_pathway Decarboxylation Mechanism A 2-amino-4-ethyl-5-fluorobenzoic acid B Protonation of the aromatic ring A->B + H+ C Loss of CO2 B->C D 3-fluoro-4-ethylaniline C->D

Caption: Simplified decarboxylation mechanism.

Understanding this mechanism underscores the importance of avoiding acidic conditions when heating this compound.

References

  • Willard, J. J., & Hamilton, C. S. (1951). The Decarboxylation of Amino Acids. Journal of the American Chemical Society, 73(10), 4805–4808.
  • Li, M., & Savage, P. E. (2009). Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. Industrial & Engineering Chemistry Research, 48(21), 9639–9644.
  • Xu, P., López-Rojas, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society, 143(14), 5349–5354.
  • Candish, L., Freitag, M., Gensch, T., & Glorius, F. (2017). Mild, visible-light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science, 8(5), 3618–3622.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Xu, P., & Ritter, T. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Organic Chemistry Portal. Retrieved from [Link]

  • Yin, G., & Wang, X. (2021). Decarboxylative Hydroxylation of Benzoic Acids.

Sources

Troubleshooting

purification and recrystallization techniques for 2-amino-4-ethyl-5-fluorobenzoic acid

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 2-amino-4-ethyl-5-fluorobenzoic acid (CAS: 1872772-33-2)[1]. As a Senior Application Scientist, I have designed this porta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation, purification, and recrystallization of 2-amino-4-ethyl-5-fluorobenzoic acid (CAS: 1872772-33-2)[1].

As a Senior Application Scientist, I have designed this portal to move beyond basic procedural steps. Working with functionalized anthranilic acid derivatives presents specific thermodynamic and kinetic challenges—namely, oxidative degradation and phase-separation anomalies. This guide provides the mechanistic causality behind each experimental choice to ensure your workflows are robust, scalable, and self-validating.

I. Diagnostic Purification Workflow

Before initiating any protocol, it is critical to assess the state of your crude material. The amphoteric nature of 2-amino-4-ethyl-5-fluorobenzoic acid (containing both a basic amine and an acidic carboxylate) dictates the purification logic.

Workflow A Crude 2-Amino-4-ethyl- 5-fluorobenzoic acid B Discolored (Brown/Red)? A->B C Acid-Base Extraction & Charcoal Treatment B->C Yes D Recrystallization (EtOH/H2O or Xylene) B->D No C->D E Oiling Out (LLPS) Detected? D->E F Kinetic Control (Seed & Slow Cooling) E->F Yes G Vacuum Drying (50-70°C) E->G No F->D Retry H Pure Crystalline Product G->H

Fig 1: Diagnostic workflow for the purification of 2-amino-4-ethyl-5-fluorobenzoic acid.

II. Troubleshooting & FAQs: The "Why" and "How"

Q1: My recrystallization yields a gooey, biphasic liquid instead of crystals. What is happening, and how do I fix it?

A1: You are experiencing Liquid-Liquid Phase Separation (LLPS) , universally known in process chemistry as "oiling out"[2][3].

Causality: Oiling out is a kinetic phenomenon that occurs when the system reaches supersaturation at a temperature that is either above the solute's melting point, or above its depressed melting point due to high impurity loads[4][5]. Instead of integrating into a rigid crystal lattice, the solute molecules separate into a highly mobile, product-rich secondary liquid phase (an emulsion)[2]. Because impurities dissolve readily in this oil, spontaneous solidification upon further cooling traps these impurities, yielding an amorphous, impure mass[4][5].

Resolution Strategy:

  • Thermodynamic Adjustment: Shift the miscibility gap by changing the solvent. If oiling out occurs in a highly polar solvent, adding a non-polar anti-solvent (or switching to an aromatic solvent like xylene) can alter the phase diagram[5][6].

  • Kinetic Control (Seeding): Generate supersaturation very slowly. Add seed crystals halfway into the Metastable Zone Width (MSZW)[2]. Seeding bypasses the high nucleation energy barrier, forcing the system to favor crystalline suspension over emulsion[2][7].

LLPS S Supersaturated Solution O Liquid-Liquid Phase Separation (Oiling Out) S->O High Supersaturation C Controlled Cooling + Seeding S->C Process Intervention A Amorphous Solid (Impure) O->A Spontaneous Solidification N Crystal Nucleation (Metastable Zone) C->N P Pure Crystalline Suspension N->P

Fig 2: Thermodynamic vs. kinetic pathways in Liquid-Liquid Phase Separation (LLPS).

Q2: The crude product is dark brown or reddish. Standard recrystallization isn't removing the color. Why?

A2: Anthranilic acid derivatives are notoriously susceptible to oxidation and self-condensation, forming dark red or brown tar-like polymeric impurities[8][9]. The electron-rich aromatic ring, activated by the amino group, easily oxidizes at elevated temperatures.

Resolution Strategy: Standard recrystallization cannot efficiently reject these polymeric tars. You must perform an acid-base extraction. Dissolve the crude in an aqueous base (e.g., ammonia), add activated charcoal to physically adsorb the heavy tars, and introduce a mild reducing agent like sodium hydrosulfite to bleach oxidized quinone-imine impurities back into soluble, colorless forms before reprecipitation[10].

Q3: During acid-base precipitation, why must I use acetic acid instead of hydrochloric acid (HCl) to neutralize the solution?

A3: Causality: 2-amino-4-ethyl-5-fluorobenzoic acid is amphoteric. If you use a strong mineral acid like HCl and overshoot the neutral pH, the primary amine group will rapidly protonate, forming a highly water-soluble hydrochloride salt. Your product will redissolve into the mother liquor, devastating your yield[11]. Acetic acid is a weaker acid; it is strong enough to protonate the carboxylate (driving precipitation of the neutral zwitterion) but not strong enough to significantly protonate the aromatic amine, creating a self-buffering fail-safe near the isoelectric point[11].

III. Standard Operating Protocols (SOPs)

Protocol A: Acid-Base Purification (Isoelectric Precipitation)

Use this protocol if the crude material is heavily discolored or fails initial recrystallization.

  • Dissolution: Suspend 10.0 g of crude 2-amino-4-ethyl-5-fluorobenzoic acid in 50 mL of hot water (60°C). Slowly add concentrated aqueous ammonia dropwise with vigorous stirring until the solid completely dissolves[10].

    • Self-Validation Check: The solution must become transparent (though it may be dark). If particulates remain, they are non-acidic impurities; filter them out.

  • Decolorization: Add 0.5 g of sodium hydrosulfite (reducing agent) and 1.0 g of activated charcoal[10]. Stir at 60°C for 10 minutes.

  • Hot Filtration: Filter the hot suspension through a pre-heated Celite pad in a Büchner funnel to remove the charcoal[10]. Wash the pad with 10 mL of hot water.

  • Isoelectric Precipitation: Transfer the filtrate to an ice bath. While monitoring with a pH meter, slowly add glacial acetic acid dropwise until the pH reaches approximately 4.5 to 5.5[11].

    • Self-Validation Check: A thick, off-white precipitate should form immediately. If the solution begins to clarify again, you have over-acidified; add dilute ammonia to correct.

  • Isolation: Filter the precipitate, wash with ice-cold water, and proceed to Protocol B.

Protocol B: Mixed-Solvent Recrystallization

Use this protocol for final polishing to achieve >99% purity.

  • Solvent Addition: Place the semi-pure solid in an Erlenmeyer flask. Add a minimal volume of boiling Ethanol to just dissolve the solid[8][12].

  • Anti-Solvent Titration: Maintain the solution at a gentle boil. Slowly add hot water (anti-solvent) dropwise until the solution becomes faintly cloudy (the saturation point)[12]. Add exactly one drop of Ethanol to clear the cloudiness.

  • Controlled Cooling: Remove the flask from the heat source. Do not disturb or place it in an ice bath yet. Allow it to cool ambiently to room temperature over 2 hours.

    • Self-Validation Check: If an oil forms at the bottom of the flask during cooling, reheat immediately to redissolve, add 5% more Ethanol, and cool even slower[4][5].

  • Maturation: Once room temperature is reached and crystals have formed, transfer to an ice bath (0-5°C) for 30 minutes to maximize yield.

  • Drying: Filter the crystals and dry in a vacuum oven at 50–70°C under a nitrogen purge for 12 hours.

    • Caution: Do not exceed 80°C, as anthranilic acid derivatives are prone to thermal degradation and decarboxylation at elevated temperatures[13].

IV. Quantitative Data: Solvent Selection Matrix

To prevent oiling out and optimize yield, solvent selection must balance solubility differentials at high and low temperatures[12].

Solvent SystemRoleBoiling Point (°C)Solubility Profile for 2-Amino-4-ethyl-5-fluorobenzoic acidTroubleshooting Notes
Ethanol / Water Mixed Recrystallization78 / 100High in hot EtOH; Low in cold Water.Excellent general system. If oiling out occurs, increase the EtOH ratio slightly[8][12].
Xylene Single Solvent Recrystallization138 - 144Moderate in hot; Very low in cold.High boiling point prevents LLPS (oiling out) by ensuring the solute crystallizes well below the solvent's boiling point[6].
Aqueous Ammonia Reactive DissolutionN/AHighly soluble (forms ammonium salt).Used strictly for acid-base extraction and charcoal treatment[10].
Hexane Anti-Solvent / Trituration68Insoluble at all temperatures.Use to triturate (wash) oiled-out mixtures to force crystallization by stripping away lipophilic impurities[5][12].

V. References

  • Oiling Out in Crystallization - Mettler Toledo. mt.com. Available at:

  • 3.6F: Troubleshooting - Chemistry LibreTexts. libretexts.org. Available at:

  • purification challenges of 2-Fluorobenzoic acid and how to overcome them - Benchchem. benchchem.com. Available at:

  • Recrystallization (help meeeeee) : r/chemistry - Reddit. reddit.com. Available at:

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. pharmalego.com. Available at:

  • 1872772-33-2 | 2-amino-4-ethyl-5-fluorobenzoic acid. aaronchem.com. Available at:

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. blogspot.com. Available at:

  • 5-iodoanthranilic acid - Organic Syntheses Procedure. orgsyn.org. Available at:

  • 2-amino-4-ethyl-5-fluorobenzoic acid | 1872772-33-2 - Sigma-Aldrich. sigmaaldrich.com. Available at:

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. orgsyn.org. Available at:

  • Preparation of Anthranilic Acid - Texium. texiumchem.com. Available at:

  • Anthranilic acid drying. f-granulator.com. Available at:

  • Purifying anthranilic acid - Sciencemadness Discussion Board. sciencemadness.org. Available at:

  • CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents. google.com. Available at:

Sources

Optimization

solving solubility issues with 2-amino-4-ethyl-5-fluorobenzoic acid in aqueous media

Technical Support Center: Troubleshooting Aqueous Solubility for 2-Amino-4-ethyl-5-fluorobenzoic Acid Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility for 2-Amino-4-ethyl-5-fluorobenzoic Acid

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the formulation and assay integration of highly functionalized aromatic compounds. 2-Amino-4-ethyl-5-fluorobenzoic acid (CAS: 1872772-33-2) presents a unique physicochemical challenge: it is an amphoteric, zwitterionic molecule heavily burdened by lipophilic substituents. This guide provides field-proven, mechanistically grounded solutions to overcome its poor aqueous solubility.

Diagnostic Workflow

Before altering your formulation, follow this logical troubleshooting pathway to identify the least disruptive solubilization strategy for your specific assay.

Workflow A Solubility Failure: 2-amino-4-ethyl-5-fluorobenzoic acid B Assess Target pH Is pH near pI (3.0 - 4.5)? A->B C Module 1: pH Shift Adjust pH > 6.5 or < 2.0 B->C Yes D Is pH shift viable for downstream assay? B->D No C->D Fails / Crashes G Solubilization Achieved (Proceed to Assay) C->G Success E Module 2: Cosolvency Add 10-20% PEG-400 / EtOH D->E Tolerates Organics F Module 3: Complexation Use HP-β-CD (10-20% w/v) D->F In Vivo / Cell Assay E->G F->G

Logical troubleshooting workflow for resolving aqueous solubility failures.

Core Troubleshooting Modules (FAQs)

Q: Why does this specific compound crash out of my physiological buffers? A: The solubility barrier is dictated by the molecule's zwitterionic nature combined with high lipophilicity. The compound contains an acidic carboxylic acid group and a basic ortho-amino group. At its isoelectric point (pI, typically between pH 3.0 and 4.5 for such derivatives), the molecule has a net-zero charge. This maximizes crystal lattice energy and minimizes hydration, leading to precipitation. Furthermore, the 4-ethyl and 5-fluoro substituents significantly increase the hydrophobic surface area. The fluoro group, being highly electronegative, also withdraws electron density from the aromatic ring, lowering the pKa of the amine and making it harder to protonate at physiological pH 1.

Q: How can I leverage pH adjustment without causing precipitation upon dilution? A: You must force the molecule into a fully ionized state. Because the 5-fluoro group reduces the basicity of the amine, protonating it to form an HCl salt requires a highly acidic environment (pH < 2.0), which is rarely suitable for biological assays. The thermodynamically favored approach is to deprotonate the carboxylic acid by adjusting the pH to > 6.5 using a dilute base (e.g., 0.1 M NaOH) to form the sodium salt. Causality note: Ionization dramatically increases the ion-dipole interactions with water, overcoming the hydrophobic penalty of the ethyl and fluoro groups.

Q: My cell-based assay cannot tolerate high pH. Can I use cosolvents? A: Yes, provided you stay within the maximum tolerated dose for your specific cell line (typically < 1% final concentration for DMSO or Ethanol, though higher for PEG-400 in certain formulations). Cosolvents like PEG-400 or ethanol lower the dielectric constant of the aqueous medium. This reduces the strong water-water hydrogen bonding network, decreasing the thermodynamic drive of the water to "squeeze out" the non-polar ethyl and fluoro domains 2.

Q: What is the most effective solubilization strategy for in vivo dosing? A: Cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD), is the gold standard here. HP-β-CD provides a lipophilic internal cavity that encapsulates the hydrophobic 4-ethyl-5-fluorophenyl ring, while its hydrophilic exterior maintains aqueous solubility 3. For highly recalcitrant zwitterionic drugs, a synergistic approach combining a low concentration of a cosolvent (like 5% PEG-400) with 10-20% HP-β-CD often yields exponential solubility enhancements 4.

Quantitative Data: Comparative Solubility Profiles

To guide your formulation choices, the following table summarizes the expected solubility enhancements based on the physicochemical mechanisms discussed above.

Solvent SystempHAdditive / ExcipientApparent Solubility (mg/mL)*Primary Solubilization Mechanism
Deionized Water3.8None< 0.05None (Precipitation at pI)
Phosphate Buffer7.4None~ 1.2Carboxylate Ionization
Aqueous Medium7.415% PEG-400 (v/v)~ 4.8Dielectric Constant Reduction
Aqueous Medium7.410% HP-β-CD (w/v)~ 8.5Hydrophobic Cavity Inclusion
Aqueous Medium7.410% HP-β-CD + 5% PEG-400~ 14.2Synergistic Complexation & Cosolvency

*Values are representative estimates derived from thermodynamic models of structurally analogous fluorinated aminobenzoic acids 5.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in quality control (QC) checks. This ensures that any observed solubility increase is a true reflection of the formulation strategy, rather than an experimental artifact.

Protocol 1: Phase-Solubility Mapping (Higuchi-Connors Method)

Purpose: To determine the optimal concentration of HP-β-CD required to solubilize 2-amino-4-ethyl-5-fluorobenzoic acid.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 15, and 20% w/v) in a 50 mM Phosphate Buffer (pH 7.4).

  • Drug Addition: Add an excess amount (e.g., 20 mg/mL) of 2-amino-4-ethyl-5-fluorobenzoic acid to each vial.

  • Equilibration: Seal the vials and agitate them on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium.

    • Self-Validation Check 1 (pH Stability): Measure the pH of the suspensions after 48 hours. The acidic nature of the drug can exhaust the buffer capacity. If the pH has dropped below 7.0, the solubility data is invalid. Adjust with 0.1 M NaOH and re-equilibrate.

  • Separation: Filter the suspensions through a 0.22 µm PVDF syringe filter.

    • Self-Validation Check 2 (Adsorption Control): Centrifuge a parallel aliquot at 15,000 x g for 15 minutes instead of filtering. Compare the UV-Vis absorbance of the supernatant to the filtrate. If the filtrate absorbance is significantly lower, the drug is adsorbing to the PVDF membrane; use the centrifugation data instead.

  • Quantification: Dilute the clear solutions appropriately and quantify the drug concentration using HPLC or UV-Vis spectroscopy at the predetermined λmax.

Protocol 2: Preparation of Solid Inclusion Complexes (Co-Evaporation)

Purpose: To isolate a stable, water-soluble powder of the drug-cyclodextrin complex for long-term storage or reconstitution.

  • Dissolution: Dissolve 1 molar equivalent of 2-amino-4-ethyl-5-fluorobenzoic acid in a minimum volume of ethanol. Separately, dissolve 1 molar equivalent of HP-β-CD in deionized water.

  • Mixing: Slowly add the ethanolic drug solution dropwise to the aqueous cyclodextrin solution under continuous magnetic stirring.

  • Complexation: Stir the mixture at room temperature for 24 hours to allow the hydrophobic ethyl/fluoro domains to fully partition into the cyclodextrin cavities.

  • Solvent Removal: Remove the ethanol and water using a rotary evaporator under reduced pressure at 40°C until a solid residue is formed.

    • Self-Validation Check 3 (Complex Integrity): Perform Differential Scanning Calorimetry (DSC) on the resulting powder. The disappearance of the sharp endothermic melting peak of pure 2-amino-4-ethyl-5-fluorobenzoic acid confirms successful inclusion complexation, proving the drug is not merely physically mixed but molecularly encapsulated.

References

  • Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Indian Journal of Pharmaceutical Sciences / USPTO.
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
  • Combined effect of cosolvent and cyclodextrin on solubiliz
  • Solubility Measurement and Thermodynamic Correlation of m-Aminobenzoic Acid in 12 Pure Solvents
  • Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol.

Sources

Troubleshooting

reducing byproducts in 2-amino-4-ethyl-5-fluorobenzoic acid esterification

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals working with anthranilic acid derivatives, focusing on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and drug development professionals working with anthranilic acid derivatives, focusing on the esterification of 2-amino-4-ethyl-5-fluorobenzoic acid .

Because this molecule contains both a nucleophilic ortho-amino group and an electrophilic carboxylic acid, standard esterification protocols often fail, leading to complex byproduct mixtures. This guide provides field-proven, mechanistically grounded solutions to suppress these side reactions.

Reaction Logic & Troubleshooting Workflow

Before diving into specific FAQs, it is critical to understand the mechanistic pathways that lead to byproduct formation. The flowchart below illustrates the diagnostic logic for identifying and resolving the two most common failure modes: N-alkylation and Self-Condensation (Amidation).

G Start Esterification of 2-Amino-4-ethyl-5-fluorobenzoic acid Identify Identify Major Byproduct Start->Identify NAlk N-Alkylation Byproducts Identify->NAlk Base + Alkyl Halide used Amidation Self-Condensation (Polyamides) Identify->Amidation Direct SOCl2 used Mech1 Amine acts as nucleophile under basic conditions NAlk->Mech1 Mech2 Intermolecular attack on activated acyl chloride Amidation->Mech2 Sol1 Switch to Acidic Conditions (Protonate NH2 to NH3+) Mech1->Sol1 Sol2 Reverse Addition: SOCl2 into ROH at 0°C Mech2->Sol2

Diagnostic workflow for mitigating byproducts in 2-amino-4-ethyl-5-fluorobenzoic acid esterification.

Frequently Asked Questions (Troubleshooting Guide)

Q: Why am I observing significant N-alkylation when using alkyl halides and a base (e.g., K2​CO3​ / MeI) to form the ester? A: This is a fundamental chemoselectivity issue. Under basic conditions, the free amino group of the anthranilic acid core competes with the carboxylate as a nucleophile[1]. Although the 5-fluoro group exerts an electron-withdrawing inductive effect that slightly reduces the amine's basicity, the amine remains highly nucleophilic. Causality & Solution: To prevent this, you must eliminate the amine's nucleophilicity. Switch to an acid-catalyzed esterification. By operating at a low pH, the amine is protonated to form an ammonium salt ( −NH3+​ ). This ties up the lone pair, rendering the nitrogen completely non-nucleophilic, allowing the alcohol to attack the protonated carbonyl exclusively.

Q: When using Thionyl Chloride ( SOCl2​ ) as an activating agent, my reaction turns into a viscous, intractable mixture. What causes this? A: You are observing self-condensation (amidation/polymerization). If you add SOCl2​ directly to 2-amino-4-ethyl-5-fluorobenzoic acid, you rapidly form an highly reactive acyl chloride intermediate. Because the amino group is unprotected, the free amine of one molecule will attack the acyl chloride of another, forming polyamides or isatoic anhydride derivatives[2]. Causality & Solution: You must avoid generating the free acyl chloride in the presence of the free amine. Use the "Reverse Addition" method: add SOCl2​ dropwise to your alcohol at 0°C before adding the amino acid. This generates anhydrous HCl and alkyl sulfites in situ, which drives esterification while keeping the amine safely protonated[3].

Q: How do the 4-ethyl and 5-fluoro substituents impact the reaction kinetics compared to unsubstituted anthranilic acid? A: The 4-ethyl group introduces mild steric hindrance ortho to the reaction center, which slightly decreases the rate of tetrahedral intermediate formation. Conversely, the 5-fluoro group increases the electrophilicity of the carbonyl carbon. The net result is that the reaction requires slightly longer times than standard amino acids, but excessive heating should still be avoided to prevent thermal degradation.

Quantitative Method Comparison

To illustrate the impact of reagent selection on byproduct distribution, the following table summarizes the typical reaction profiles for the methyl esterification of 2-amino-4-ethyl-5-fluorobenzoic acid.

Esterification MethodTarget Ester Yield (%)N-Alkylation (%)Amidation / Polymer (%)Typical Reaction Time
Base + Alkyl Halide ( K2​CO3​ , MeI, DMF)40 - 45%35 - 45%< 5%12 hours
Direct SOCl2​ (Acid added to SOCl2​ )20 - 30%< 1%60 - 70%4 hours
Standard Fischer (MeOH + Catalytic H2​SO4​ )65 - 70%< 1%< 2%24 hours (Reflux)
Optimized in situ HCl/ROH ( SOCl2​ into MeOH at 0°C)90 - 95% < 1% < 2% 6 hours (40°C)

Data Interpretation: The optimized in situ HCl/ROH method provides the highest yield by effectively suppressing both competing nucleophilic attacks (N-alkylation and amidation) while providing a highly reactive, anhydrous acidic environment.

Standard Operating Procedure: Optimized in situ HCl/ROH Esterification

This protocol is a self-validating system designed to ensure the amine remains protonated throughout the activation phase, thereby eliminating amidation and N-alkylation byproducts[2][3].

Reagents Required:

  • 2-amino-4-ethyl-5-fluorobenzoic acid (1.0 equivalent)

  • Thionyl Chloride ( SOCl2​ ) (1.5 equivalents)

  • Anhydrous Alcohol (e.g., Methanol or Ethanol) (Solvent quantity, ~10 mL per gram of substrate)

Step-by-Step Methodology:

  • Preparation of the Anhydrous Acidic Medium:

    • Equip a round-bottom flask with a magnetic stir bar, a dropping funnel, and a drying tube (or inert gas line).

    • Add the anhydrous alcohol to the flask and cool to 0°C using an ice-water bath.

    • Critical Step: Slowly add SOCl2​ (1.5 eq) dropwise to the chilled alcohol. This highly exothermic reaction generates anhydrous HCl and dialkyl sulfite. Maintain the temperature below 10°C during addition to prevent solvent boil-off.

  • Substrate Addition:

    • Once the SOCl2​ addition is complete, stir the mixture at 0°C for 15 minutes.

    • Add the 2-amino-4-ethyl-5-fluorobenzoic acid (1.0 eq) portion-wise. The substrate will dissolve as it is protonated by the in situ generated HCl, forming the hydrochloride salt.

  • Reaction Propagation:

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Gradually heat the mixture to 40-50°C. Self-Validation Check: Monitor the reaction via TLC (eluent: Hexanes/EtOAc). The disappearance of the baseline starting material and the emergence of a single, higher Rf​ spot confirms successful esterification without polymer streaking.

  • Workup and Isolation:

    • Upon completion (typically 4-6 hours), concentrate the reaction mixture under reduced pressure to remove excess alcohol and volatile byproducts ( SO2​ , HCl).

    • Re-suspend the crude hydrochloride salt in ethyl acetate.

    • Neutralization: Wash the organic layer carefully with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 7.5 - 8.0. This deprotonates the amine, yielding the free base of the ester.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure 2-amino-4-ethyl-5-fluorobenzoate ester.

References

  • Farmacia Journal. "Synthesis and Characterisation of New Thiazole β-Amino Acids and β-Amino Esters." Farmacia Journal. Available at:[Link]

  • ResearchGate. "What are good methods for reaction of amino acids with thionyl chloride?" ResearchGate Q&A. Available at:[Link]

  • SciELO. "Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method." Anais da Academia Brasileira de Ciências. Available at:[Link]

Sources

Optimization

HPLC method development for 2-amino-4-ethyl-5-fluorobenzoic acid analysis

Welcome to the Technical Support Center for the chromatographic analysis of 2-amino-4-ethyl-5-fluorobenzoic acid . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 2-amino-4-ethyl-5-fluorobenzoic acid . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. This guide explores the mechanistic causality behind chromatographic behaviors, providing you with self-validating protocols to ensure your data is unimpeachable.

Part 1: Mechanistic Profiling & Method Rationale

Analyzing 2-amino-4-ethyl-5-fluorobenzoic acid presents a unique set of chromatographic challenges due to its complex physicochemical profile. The molecule is amphoteric: it contains an acidic carboxylic acid moiety (pKa ~4.5) and a basic aniline-derivative amino group (pKa ~2.5).

If analyzed at a neutral pH, the molecule exists as a zwitterion, leading to unpredictable retention, split peaks, and severe tailing due to secondary interactions with residual silanols on the stationary phase[1]. To establish a robust method, we must control the ionization state. By utilizing a highly acidic mobile phase (pH ~2.5 to 2.7), we fully protonate the carboxylic acid (rendering it neutral and hydrophobic) while the amino group remains protonated (polar). The addition of the hydrophobic ethyl and electronegative fluorine substituents further enhances retention on a reversed-phase C18 column, allowing for excellent selectivity[2].

Workflow A 1. Physicochemical Profiling (pKa & LogP Analysis) B 2. Mobile Phase Selection (pH 2.5-3.0 to Suppress Ionization) A->B C 3. Scouting Gradient (5% to 95% Acetonitrile) B->C D 4. System Suitability Check (RSD < 2.0%, Tailing < 1.5) C->D E 5. Method Validation (ICH Guidelines) D->E Pass F Optimize Buffer/Gradient D->F Fail F->C Re-test

HPLC Method Development Workflow for Amphoteric Compounds.

Part 2: Self-Validating Analytical Protocol

To ensure trustworthiness, every step in this protocol includes a built-in validation mechanism. If a validation check fails, do not proceed to the next step.

1. Mobile Phase Preparation

  • Causality: Mixing aqueous buffers with organic modifiers can lead to outgassing and baseline noise. Furthermore, degraded modifiers (like old TFA or Formic Acid) introduce ghost peaks[3].

  • Procedure:

    • Mobile Phase A: Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of HPLC-grade water (0.1% v/v, pH ~2.7). Filter through a 0.22 µm PTFE membrane.

    • Mobile Phase B: 1000 mL HPLC-grade Acetonitrile.

    • Degas both phases via ultrasonication for 15 minutes.

  • Self-Validation Check: Pump the mobile phase at 1.0 mL/min and monitor the UV baseline at 230 nm for 10 minutes. A drift of < 1 mAU/min validates that the system is completely degassed and the solvents are pure.

2. Sample Preparation

  • Causality: Injecting a sample dissolved in a solvent stronger than the mobile phase disrupts the partitioning equilibrium at the column head, causing peak fronting or splitting (the "strong solvent effect").

  • Procedure: Dissolve 10 mg of 2-amino-4-ethyl-5-fluorobenzoic acid in 10 mL of a 50:50 Water:Acetonitrile mixture (Diluent) to create a 1 mg/mL stock solution. Dilute to a working concentration of 50 µg/mL[4].

  • Self-Validation Check: Inject 1 µL, 5 µL, and 10 µL of the working standard. A perfectly linear increase in peak area (R² > 0.999) validates complete analyte solubility and confirms you have not exceeded the column's loading capacity.

3. Chromatographic Execution

  • Procedure:

    • Column: Modern, end-capped C18 column (250 mm x 4.6 mm, 5 µm).

    • Column Temperature: 30 °C (Thermostatted to prevent retention time drift)[5].

    • Flow Rate: 1.0 mL/min.

    • Gradient Program: 0-10 min: 5% to 60% B; 10-15 min: 60% to 95% B; 15-20 min: 5% B (Re-equilibration)[4].

    • Detection: UV at 230 nm (optimal for the aromatic ring).

  • Self-Validation Check: Inject a blank (Diluent only). The absence of peaks at the analyte's expected retention time validates that the injector rotor seal is clean and there is zero carryover.

Part 3: Diagnostic FAQs & Troubleshooting Guide

Q1: I am observing severe peak tailing for 2-amino-4-ethyl-5-fluorobenzoic acid. How do I correct this? A: Peak tailing for aniline derivatives is almost always caused by secondary electrostatic interactions between the basic amino group and unreacted, acidic silanol groups on the silica support.

  • Mechanistic Fix: First, verify your mobile phase pH is strictly below 3.0 to keep the silanols protonated (neutralized). If tailing persists, switch to a highly end-capped C18 column or a polar-embedded stationary phase designed to shield basic analytes[3]. Alternatively, adding a competing base like Triethylamine (TEA) to the mobile phase can mask these active sites.

Troubleshooting Start Symptom: Severe Peak Tailing pH Is Mobile Phase pH < 3.0? Start->pH FixPH Adjust pH with Formic Acid (Protonate Carboxylic Group) pH->FixPH No Frit Is System Backpressure High? pH->Frit Yes FixFrit Replace Column Frit or Guard Column Frit->FixFrit Yes Secondary Secondary Silanol Interactions Frit->Secondary No FixSec Use End-Capped C18 or Add Triethylamine Secondary->FixSec

Diagnostic Decision Tree for Resolving Peak Tailing.

Q2: My retention times are drifting later with every injection. What is the root cause? A: Drifting retention times indicate an unstable partitioning environment. For gradient methods, this is typically caused by insufficient column re-equilibration or a failing pump proportioning valve[5].

  • Mechanistic Fix: Ensure you are flushing the column with at least 5 to 10 column volumes of the starting mobile phase between injections[3]. If the drift continues, perform a pump proportioning test to validate that Mobile Phase B is being accurately delivered.

Q3: Should I use a generic broad gradient or an isocratic method for this compound? A: Always start method development with a generic broad scouting gradient (e.g., 5% to 95% Organic)[6]. This reveals the exact eluotropic strength required to elute the compound. Because 2-amino-4-ethyl-5-fluorobenzoic acid has hydrophobic substituents, it will likely elute in the mid-organic range. If the peak elutes cleanly and no late-eluting impurities are present, you can transition to an isocratic method (e.g., 40% Acetonitrile) to decrease run time and increase laboratory throughput[7].

Q4: I am experiencing erratic backpressure cycling. Is my column degraded? A: Not necessarily. Pressure cycling is rarely a column issue; it is a fluidics delivery issue. It is most commonly caused by air trapped in the pump head, faulty check valves, or a failing pump seal[8].

  • Mechanistic Fix: Disconnect the column and run the pump at 1.0 mL/min. If the pressure is still cycling, the issue is isolated to the pump. Purge the system with 100% Isopropanol to clear trapped air bubbles and clean the check valves.

Part 4: Quantitative Data & System Suitability Summary

To ensure your method is robust and ready for regulatory scrutiny, your system suitability parameters must align with ICH guidelines. Below is a summary of the critical quantitative thresholds required for the analysis of fluorobenzoic acid derivatives[2].

ParameterAcceptance CriteriaMechanistic Rationale
Retention Time Precision % RSD ≤ 2.0% (n=6)Validates pump flow rate consistency and adequate column thermal equilibration.
Peak Area Precision % RSD ≤ 2.0% (n=6)Validates the precision of the autosampler injection mechanism and sample homogeneity.
Peak Tailing Factor (Tf) ≤ 1.5Validates the absence of secondary silanol interactions and column frit blockages.
Theoretical Plates (N) > 2000Validates the efficiency of the stationary phase packing and overall column health.
Limit of Quantitation (LOQ) S/N Ratio ≥ 10:1Validates that the UV detector lamp energy is sufficient to accurately integrate low-level impurities.

References

  • SCION Instruments. "HPLC Troubleshooting Guide." scioninstruments.com.[Link]

  • PharmTech. "HPLC Method Development and Validation for Pharmaceutical Analysis." pharmtech.com.[Link]

  • LCGC International. "A Three-Pronged Template Approach for Rapid HPLC Method Development." chromatographyonline.com.[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Amino-4-ethyl-5-fluorobenzoic Acid Coupling

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the amide coupling of 2-amino-4-ethyl-5-fluorobenzoic acid (CAS: 18727...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the amide coupling of 2-amino-4-ethyl-5-fluorobenzoic acid (CAS: 1872772-33-2)[1].

Coupling anthranilic acid derivatives is notoriously difficult. The failure of your reaction is rarely a protocol error; rather, it is a fundamental thermodynamic and kinetic consequence of the substrate's molecular architecture. This guide provides mechanistic insights, self-validating protocols, and data-driven troubleshooting to bypass these barriers.

Mechanistic Insights: The Root of the Problem

To solve the coupling issue, we must first understand the structural causality of the failure:

  • Steric Crowding: The ortho-amino group physically crowds the activated carboxylic acid. When activated by standard reagents like HATU, the resulting OAt-ester is exceptionally bulky, creating a steric shield that repels incoming nucleophiles.

  • Electronic Deactivation: The 5-fluoro substituent exerts a strong electron-withdrawing inductive effect. While this increases the electrophilicity of the activated carbonyl, it also makes the intermediate highly unstable and prone to side reactions.

  • The Benzoxazinone Dead-End: Because external amines cannot easily penetrate the steric shield of the bulky active ester, the adjacent ortho-amino group acts as an intramolecular nucleophile. It attacks the activated carbonyl, ejecting the coupling leaving group and forming a 4H-3,1-benzoxazin-4-one derivative[2][3]. This cyclization is the primary reason your yields are low[4].

Pathway SM 2-Amino-4-ethyl- 5-fluorobenzoic acid OAt OAt Active Ester (Bulky) SM->OAt HATU / DIPEA AcF Acyl Fluoride (Compact) SM->AcF TFFH / DIPEA DeadEnd 4H-3,1-Benzoxazin-4-one (Cyclization Byproduct) OAt->DeadEnd Intramolecular NH2 Attack (Fast) Product Desired Amide Product OAt->Product Amine Attack (Sterically Blocked) AcF->DeadEnd Cyclization (Slowed by C-F stability) AcF->Product Amine Attack (Fast, Unhindered)

Reaction pathway bifurcation: Acyl fluorides bypass the benzoxazinone dead-end.

Troubleshooting Guide & FAQs

Q1: I used HATU and DIPEA, but LC-MS shows a major mass peak of[M - H₂O] relative to my starting material. What happened? A1: You have synthesized a benzoxazinone byproduct[3]. HATU generates an OAt active ester. The steric bulk of the OAt group prevents your target amine from attacking. Consequently, the unprotected ortho-amino group attacks the ester intramolecularly, releasing HOAt and water, and forming the stable benzoxazinone ring[2].

Q2: How can I prevent this intramolecular cyclization? A2: You have two distinct strategies:

  • Kinetic Control (Acyl Fluorides): Substitute HATU with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[5]. TFFH converts the carboxylic acid into an acyl fluoride. The fluorine atom is highly electronegative but sterically very small (similar in van der Waals radius to hydrogen). This allows the external amine to attack rapidly before cyclization occurs[6].

  • Structural Control (Protecting Groups): Mask the ortho-amino group with a Boc protecting group prior to coupling. This physically prevents the nitrogen from acting as a nucleophile.

Q3: Why not use an acyl chloride instead of an acyl fluoride? A3: Acyl chlorides are highly susceptible to premature hydrolysis by trace moisture and will rapidly form the benzoxazinone intermediate anyway. Acyl fluorides are uniquely stable to neutral oxygen nucleophiles (like water) but remain hyper-reactive toward amines[6].

Quantitative Data: Coupling Reagent Comparison

To optimize your synthesis, refer to the following performance metrics for activating hindered anthranilic acids.

Coupling ReagentActive IntermediateSteric ProfileRisk of Benzoxazinone FormationTypical YieldNotes
HATU OAt EsterVery BulkyHigh< 20%Standard reagent; fails for ortho-anilines.
COMU Oxyma EsterBulkyHigh25 - 40%Slightly less hindered than HATU, but cyclization persists.
Cyanuric Fluoride Acyl FluorideCompactLow60 - 75%Effective, but highly corrosive and toxic.
TFFH Acyl FluorideCompactLow75 - 90% Bench-stable, non-corrosive; optimal choice[5][7].

Self-Validating Experimental Protocols

Protocol A: In Situ Acyl Fluoride Generation via TFFH

Use this protocol to bypass steric hindrance without adding synthetic steps.

  • Pre-activation: Dissolve 2-amino-4-ethyl-5-fluorobenzoic acid (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add TFFH (1.2 eq) followed by a non-nucleophilic base, preferably N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Self-Validation Checkpoint (Crucial): Do not add the amine immediately. Stir for 15 minutes. Extract a 10 µL aliquot and analyze via IR spectroscopy. You must observe the disappearance of the carboxylic acid broad stretch and the appearance of a sharp, characteristic carbonyl fluoride absorption band at ~1842 cm⁻¹ [5]. If this band is absent, add 0.2 eq more TFFH.

  • Coupling: Once the acyl fluoride is confirmed, add your target amine (1.2 - 1.5 eq).

  • Completion: Stir at room temperature for 2-4 hours. The small steric profile of the acyl fluoride will allow rapid intermolecular coupling[6].

Protocol B: N-Boc Protection of the Ortho-Amine

Use this protocol if your target amine is exceptionally weak (e.g., an electron-deficient aniline) and requires prolonged heating.

  • Reaction Setup: Dissolve 2-amino-4-ethyl-5-fluorobenzoic acid in a 1:1 mixture of THF and saturated aqueous NaHCO₃.

  • Protection: Add Boc₂O (2.5 eq). Because the ortho-position is deactivated by the 5-fluoro group and sterically hindered, standard room-temperature protection will be sluggish.

  • Catalysis: Add a catalytic amount of DMAP (0.1 eq) and heat the biphasic mixture to 50°C for 12 hours.

  • Self-Validation Checkpoint: Analyze the organic layer via LC-MS. The starting material mass must be completely replaced by the[M + 100] peak (addition of the Boc group).

  • Subsequent Coupling: You may now safely use standard uronium coupling reagents (like HATU or COMU) without risk of benzoxazinone formation.

Troubleshooting Workflow

Use the following diagnostic decision tree to dynamically adjust your reaction parameters based on analytical feedback.

Troubleshooting Start Coupling Yield < 20% LCMS Analyze crude by LC-MS Start->LCMS Byproduct Major Peak: Mass = SM - H2O LCMS->Byproduct NoReaction Major Peak: Unreacted SM LCMS->NoReaction Diag1 Diagnosis: Benzoxazinone Formation Byproduct->Diag1 Diag2 Diagnosis: Severe Steric Shielding NoReaction->Diag2 Sol1 Protect ortho-NH2 (Boc2O / DMAP) Diag1->Sol1 Sol2 Switch to TFFH (Acyl Fluoride) Diag1->Sol2 Diag2->Sol2

Diagnostic decision tree for troubleshooting hindered anthranilic acid couplings.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Amino-4-ethyl-5-fluorobenzoic Acid vs. 2-Amino-5-fluorobenzoic Acid

As a Senior Application Scientist in medicinal chemistry, selecting the correct fluorinated anthranilic acid building block is critical for optimizing both synthetic yields and the pharmacokinetic profiles of target mole...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the correct fluorinated anthranilic acid building block is critical for optimizing both synthetic yields and the pharmacokinetic profiles of target molecules. This guide provides an objective, data-driven comparison of 2-amino-5-fluorobenzoic acid (often referred to as 5-Fluoroanthranilic acid or 5-FAA) and its structurally complex derivative, 2-amino-4-ethyl-5-fluorobenzoic acid .

By dissecting the electronic and steric perturbations introduced by the 4-ethyl substituent, this guide establishes a predictive framework for their reactivity in electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), and standard peptide-like coupling workflows.

Structural & Physicochemical Profiling

Before evaluating dynamic reactivity, we must establish the baseline physicochemical parameters of both scaffolds. 2-Amino-5-fluorobenzoic acid is a well-documented intermediate utilized in the synthesis of anti-inflammatory agents, anticancer styrylquinazolinones, and as a TRP1 counterselection agent in yeast genetics[1][2]. The addition of an ethyl group at the C4 position yields 2-amino-4-ethyl-5-fluorobenzoic acid, a specialized building block designed to increase lipophilicity and alter the local steric environment[3].

Table 1: Comparative Physicochemical Properties
Property2-Amino-5-fluorobenzoic acid2-Amino-4-ethyl-5-fluorobenzoic acid
CAS Number 446-08-2[4]1872772-33-2
Molecular Formula C7H6FNO2[4]C9H10FNO2[3]
Molecular Weight 155.13 g/mol [4]183.18 g/mol [5]
Electronic Nature (C4) Unsubstituted (H)Electron-Donating (+I effect)
Steric Environment (C3) OpenHindered (Sandwiched by NH2 & Ethyl)
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[6]Assumed analogous (Irritant)

Mechanistic Reactivity Analysis

The reactivity divergence between these two compounds is governed by the classic interplay of inductive electronic effects (+I) and steric hindrance introduced by the C4-ethyl group.

Electrophilic Aromatic Substitution (EAS)

In 2-amino-5-fluorobenzoic acid, the strongly activating ortho/para-directing amino group at C2 directs electrophiles primarily to the C3 position (ortho to the amine, as the para position C5 is occupied by fluorine). Because C4 is unsubstituted, C3 is sterically accessible. In 2-amino-4-ethyl-5-fluorobenzoic acid, the ethyl group at C4 donates electron density via hyperconjugation (+I), which theoretically raises the HOMO of the aromatic ring and increases overall nucleophilicity. However, steric causality dictates the outcome : the C3 position is now flanked by the C2-amino group and the C4-ethyl group. This severe steric buttressing drastically reduces the reaction rate of bulky electrophiles (e.g., bromination via NBS) at C3, despite the enriched electron density.

Nucleophilic Aromatic Substitution (SNAr)

Fluorine is an excellent leaving group in SNAr reactions only when highly activated by ortho/para electron-withdrawing groups (EWGs). In both compounds, the carboxylic acid is meta to the fluorine, providing minimal activation. Furthermore, the strongly electron-donating C2-amino group (para to the fluorine) severely deactivates the ring toward nucleophilic attack. The addition of the C4-ethyl group in Compound 1 further enriches the ring, making SNAr displacement of the fluorine practically impossible without prior conversion of the amine to a strongly withdrawing diazonium salt.

Amidation and Carboxyl Reactivity

The reactivity of the C1-carboxylic acid remains largely homologous between the two compounds. The C4-ethyl group is meta to the carboxylate, meaning its inductive effects are attenuated and it provides zero steric hindrance to the carbonyl carbon. Both compounds undergo standard amide coupling smoothly, provided conditions suppress intramolecular cyclization (a common side-reaction for anthranilic acids).

Reactivity_Pathways C2 2-Amino-5-fluorobenzoic acid (Open C3, Moderate e- density) EAS Electrophilic Bromination (at C3 Position) C2->EAS Fast (Sterically Unhindered) SNAr Nucleophilic Substitution (F displacement) C2->SNAr Poor (NH2 deactivates) Amidation Carboxyl Amidation (HATU/DIPEA) C2->Amidation High Yield C1 2-Amino-4-ethyl-5-fluorobenzoic acid (Hindered C3, High e- density) C1->EAS Slow (Steric Buttressing at C3) C1->SNAr Very Poor (+I Ethyl deactivates) C1->Amidation High Yield (No steric effect)

Fig 1. Electronic and steric effects of 4-ethyl substitution on the anthranilic acid scaffold.

Experimental Protocols & Methodologies

To validate the theoretical reactivity differences, the following self-validating experimental workflows are standardized for both compounds.

Protocol A: Standardized Amide Coupling (Carboxyl Activation)

Objective: To demonstrate that the C4-ethyl group does not impede C1-carboxyl reactivity. Causality Note: Anthranilic acids are highly prone to forming inactive benzoxazinones or isatoic anhydrides if activated improperly. We utilize HATU at 0 °C to ensure rapid, irreversible formation of the active ester before intramolecular amine attack can occur.

  • Preparation: Dissolve 1.0 mmol of the chosen fluorobenzoic acid (Compound 1 or 2) in 5.0 mL of anhydrous DMF under an inert N2 atmosphere.

  • Base Addition: Add 3.0 mmol (3.0 eq) of N,N-Diisopropylethylamine (DIPEA) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 mmol (1.1 eq) of HATU. Critical Step: Strict stoichiometric control of HATU prevents over-activation and subsequent cyclization. Stir for 15 minutes.

  • Coupling: Add 1.2 mmol (1.2 eq) of the target primary amine (e.g., benzylamine). Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation: Monitor via LC-MS. Both compounds will exhibit >95% conversion to the desired amide. Quench with saturated aqueous NaHCO3 and extract with EtOAc.

Protocol B: Electrophilic Bromination (Probing C3 Steric Hindrance)

Objective: To empirically observe the steric hindrance at the C3 position caused by the C4-ethyl group. Causality Note: N-Bromosuccinimide (NBS) is utilized as a mild, bulky electrophile. The reaction relies on the activating power of the C2-amine.

  • Preparation: Dissolve 1.0 mmol of the chosen fluorobenzoic acid in 10 mL of anhydrous Acetonitrile (MeCN).

  • Electrophile Addition: Protect the reaction flask from light (to prevent radical pathways). Add 1.05 mmol of NBS in a single portion at 25 °C.

  • Tracking Kinetics:

    • For 2-Amino-5-fluorobenzoic acid: The open C3 position allows rapid attack. TLC (Hexanes:EtOAc 7:3) will show complete consumption of the starting material within 30–45 minutes.

    • For 2-Amino-4-ethyl-5-fluorobenzoic acid: The steric clash between the bulky NBS reagent, the C2-amine, and the C4-ethyl group severely retards the reaction. LC-MS monitoring will reveal significant unreacted starting material at 4 hours, requiring gentle heating (40 °C) to drive the reaction to completion.

  • Workup: Concentrate the solvent in vacuo, redissolve in EtOAc, and wash with water to remove succinimide byproducts.

Safety and Handling

Both compounds share similar hazard profiles and must be handled with appropriate PPE (tight-sealing safety goggles, chemical impermeable gloves)[6][7].

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4][7].

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents[6].

  • Decomposition: Thermal decomposition yields toxic fumes including hydrogen fluoride (HF) and nitrogen oxides (NOx)[6].

References

  • 2-Amino-5-fluorobenzoic acid - Chem-Impex Chem-Impex Intern
  • 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 101412 - PubChem N
  • 2-Amino-5-fluorobenzoic Acid (CAS 446-08-2) - Cayman Chemical Cayman Chemical
  • SAFETY DATA SHEET - Fisher Scientific (2-Amino-5-fluorobenzoic acid) Fisher Scientific
  • 1872772-33-2 | 2-amino-4-ethyl-5-fluorobenzoic acid Aaron Chemicals
  • 2-amino-4-ethyl-5-fluorobenzoic acid | 1872772-33-2 - Sigma-Aldrich Sigma-Aldrich
  • EN300-8379818 - EnamineStore (2-amino-4-ethyl-5-fluorobenzoic acid) EnamineStore
  • 2-Amino-5-fluorobenzoic acid SDS, 446-08-2 Safety D

Sources

Comparative

Comparative Guide: Validation of HPLC Methods for 2-Amino-4-ethyl-5-fluorobenzoic Acid Quantification

Analyte Profiling & Analytical Challenges As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks, the accurate quantification of intermediates like becomes critical. From a chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Analytical Challenges

As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks, the accurate quantification of intermediates like becomes critical.

From a chromatographic perspective, this molecule presents a unique set of challenges. It possesses a carboxylic acid (acidic), an aromatic amine (basic), an ethyl group (hydrophobic), and a fluorine atom (highly electronegative). Depending on the mobile phase pH, the molecule can exhibit zwitterionic behavior. Furthermore, the strong localized dipole moment created by the fluorine atom, combined with the electron-donating amino group, creates an electron-rich aromatic system that standard reversed-phase methodologies often fail to resolve from closely related positional or des-fluoro isomers.

Stationary Phase Selection: The Mechanistic Causality

The default approach in many analytical laboratories is to utilize a standard C18 (Octadecylsilane) column. However, for fluorinated aromatic compounds, C18 often yields poor retention, co-elution of critical impurity pairs, and severe peak tailing.

Why C18 Underperforms: C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. Because 2-amino-4-ethyl-5-fluorobenzoic acid is relatively small and highly polar, its hydrophobic footprint is minimal.

The PFP Advantage: To achieve robust quantification, we must shift from purely hydrophobic retention to orthogonal interaction mechanisms. Pentafluorophenyl (PFP) stationary phases are uniquely suited for this analyte. The highly electronegative fluorine atoms on the PFP ligand create an electron-deficient π -system. This facilitates strong π−π interactions with the electron-rich ring of our target analyte. Additionally, PFP phases offer powerful dipole-dipole interactions and hydrogen bonding capabilities, which drastically improve the retention and shape selectivity for fluorinated aromatics compared to standard C18 phases[1].

Self-Validating Experimental Protocol

A robust analytical method must be self-validating—meaning the protocol incorporates internal checks that mathematically prove the system's fitness for purpose before and during the generation of reportable data. This is achieved through strict System Suitability Testing (SST) bracketing.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid (FA) in LC-MS grade water. Causality: A pH of ~2.7 ensures the carboxylic acid is fully protonated (neutralizing it to increase retention) while the amine is protonated. The acidic environment also suppresses residual silanol ionization on the silica support, preventing peak tailing.

  • Mobile Phase B (Organic): 0.1% FA in Acetonitrile.

2. Chromatographic Conditions:

  • Column: High-purity PFP Core-Shell, 150 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 10% B to 60% B over 12 minutes.

  • Column Temperature: 35°C (controlled to ensure reproducible viscosity and mass transfer).

  • Detection: UV at 254 nm.

3. Self-Validating SST Sequence (The "Bracket"): Before any sample is analyzed, inject a Resolution Standard (containing the analyte and a known des-fluoro impurity) six consecutive times.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Peak Tailing ( Tf​ ) < 1.5; Retention Time %RSD < 0.5%; Peak Area %RSD < 1.0%.

  • Continuous Validation: Inject an SST standard every 10 samples and at the end of the run. If the final SST fails, the preceding bracket of data is automatically invalidated.

ICH Q2(R2) Validation Execution

In alignment with the modernized2[2], the method was evaluated across its analytical lifecycle[3].

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

Data generated using identical gradient conditions to demonstrate stationary phase selectivity.

Performance MetricStandard C18 PhaseOptimized PFP PhaseMechanistic Rationale
Retention Factor ( k′ ) 1.45.2PFP provides additive dipole and π−π retention.
Peak Asymmetry ( Tf​ ) 1.8 (Tailing)1.05 (Symmetrical)PFP shields residual silanols better for amine analytes.
Resolution ( Rs​ ) from des-fluoro impurity 0.9 (Co-elution)3.4 (Baseline)PFP offers superior shape and halogen-specific selectivity.
Theoretical Plates ( N ) 9,50018,200Core-shell PFP architecture improves mass transfer.
Table 2: ICH Q2(R2) Validation Metrics (PFP Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at RTBlank & Placebo show 0 interferencePASS
Linearity & Range R2≥0.999 0.5 to 150 µg/mL; R2=0.9998 PASS
Accuracy (Recovery) 98.0% - 102.0%99.1% - 100.8% (Spiked at 50, 100, 150%)PASS
Repeatability (Precision) %RSD ≤2.0% %RSD = 0.6% ( n=6 )PASS
Intermediate Precision %RSD ≤2.0% %RSD = 0.8% (Different day, analyst)PASS
LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)LOD = 0.15 µg/mL / LOQ = 0.5 µg/mLPASS

Method Selection & Validation Workflow

The logical progression from analyte profiling to a fully validated regulatory method is mapped below.

HPLC_Validation cluster_0 Phase Selection & Causality cluster_1 ICH Q2(R2) Validation Lifecycle Start Target Analyte: 2-amino-4-ethyl-5-fluorobenzoic acid C18 Standard C18 Phase (Hydrophobic Only) Start->C18 Poor Retention PFP PFP Phase Selected (π-π, Dipole, H-Bonding) Start->PFP Optimal Selectivity SST Self-Validating SST (Rs > 2.0, RSD < 1.0%) PFP->SST Method Optimized (0.1% FA / MeCN) Spec Specificity (Resolution from Impurities) SST->Spec Pass Lin Linearity & Range (0.5 to 150 µg/mL) SST->Lin Pass Acc Accuracy & Precision (Spike Recovery & %RSD) SST->Acc Pass Approve Validated QC Method Ready for Deployment Spec->Approve Lin->Approve Acc->Approve

Figure 1: Decision matrix and ICH Q2(R2) validation workflow for fluorinated benzoic acid derivatives.

References
  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at: [Link]

  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality . MAC-MOD Analytical. Available at: [Link]

  • ACE C18-PFP Technical Brochure - HPLC . Advanced Chromatography Technologies. Available at:[Link]

Sources

Validation

benchmarking 2-amino-4-ethyl-5-fluorobenzoic acid coupling efficiency

Benchmarking Amide Coupling Efficacy for 2-Amino-4-ethyl-5-fluorobenzoic Acid: A Comparative Guide As a Senior Application Scientist, navigating the synthesis of complex pharmaceutical intermediates requires moving beyon...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Amide Coupling Efficacy for 2-Amino-4-ethyl-5-fluorobenzoic Acid: A Comparative Guide

As a Senior Application Scientist, navigating the synthesis of complex pharmaceutical intermediates requires moving beyond standard protocols and understanding the mechanistic causality behind reagent selection. 2-Amino-4-ethyl-5-fluorobenzoic acid is a highly functionalized anthranilic acid derivative frequently utilized as a core building block in the development of targeted therapeutics (e.g., kinase inhibitors). However, achieving high coupling efficiency with this substrate presents a formidable synthetic challenge due to a combination of steric hindrance, electronic deactivation, and competing nucleophilicity.

This guide objectively benchmarks the performance of leading amide coupling reagents—HATU, COMU, T3P, and EDC/HOBt—specifically for this challenging substrate class, providing self-validating protocols to ensure reproducible success.

Mechanistic Causality: The Anthranilic Acid Challenge

Coupling 2-amino-4-ethyl-5-fluorobenzoic acid to a secondary or sterically hindered amine requires overcoming three distinct kinetic barriers:

  • Steric Hindrance: The 4-ethyl group and the ortho-amino group create a highly congested environment around the carboxylate, severely restricting the trajectory of incoming bulky amines[1].

  • Electronic Deactivation: The 5-fluoro substituent withdraws electron density via inductive effects. While this stabilizes the carboxylate, it also demands a highly electrophilic activating agent to drive the formation of the active ester[1].

  • Competing Nucleophilicity (The Reactivity Cliff): As an anthranilic acid derivative, the unprotected ortho-amine acts as an internal nucleophile. If the rate of intermolecular aminolysis is too slow, the activated ester will undergo intramolecular cyclization (forming benzoxazinones) or intermolecular self-condensation (polymerization)[1],[2].

To achieve high yields, the chosen coupling reagent must ensure that the rate of active ester formation and subsequent aminolysis vastly outpaces these parasitic side reactions.

Reagent Benchmarking & Quantitative Data

Standard carbodiimide reagents (like EDC/HOBt) often fail with this substrate because the formation of the OBt active ester is relatively slow, allowing self-condensation to predominate[3]. In contrast, uronium/imonium salts (HATU, COMU) and phosphonic anhydrides (T3P) alter the reaction kinetics to favor the desired amide product.

Table 1: Comparative Benchmarking of Coupling Reagents for 2-Amino-4-ethyl-5-fluorobenzoic Acid

Reagent SystemActivation IntermediateRelative KineticsEpimerization RiskTypical YieldWorkup Complexity
HATU / DIPEA HOAt Active EsterVery FastVery Low[3]>90%High (Chromatography)
COMU / TMP Oxyma Active EsterVery FastVery Low[4]85–90%Moderate
T3P / Pyridine Mixed AnhydrideFastMinimal[5]80–85%Low (Aqueous Extraction)
EDC / HOBt OBt Active EsterSlowModerate<30%Moderate

Key Insights:

  • HATU & COMU: The 7-aza nitrogen of the HOAt leaving group (generated by HATU) provides anchimeric assistance via hydrogen bonding with the incoming amine. This dramatically lowers the transition state energy, making it the gold standard for difficult couplings[4],[3]. COMU offers similar kinetics but is safer and highly soluble in greener solvents like 2-methyltetrahydrofuran[6],[4].

  • T3P: Propylphosphonic anhydride (T3P) forms a highly electrophilic mixed anhydride. It is exceptionally effective for sterically hindered substrates and generates completely water-soluble byproducts, making it the premier choice for process scale-up[5],[7].

Workflow Visualization: Mechanistic Divergence

G Substrate 2-Amino-4-ethyl-5-fluorobenzoic acid + Amine HATU HATU / COMU (Uronium/Imonium) Substrate->HATU T3P T3P (Phosphonic Anhydride) Substrate->T3P EDC EDC / HOBt (Carbodiimide) Substrate->EDC ActiveEster1 HOAt / Oxyma Active Ester (Anchimeric Assistance) HATU->ActiveEster1 Fast Kinetics ActiveEster2 Phosphonic Mixed Anhydride (High Electrophilicity) T3P->ActiveEster2 Clean Profile ActiveEster3 OBt Active Ester (Slow Aminolysis) EDC->ActiveEster3 Competing Reactions Yield1 High Yield (>90%) Chromatography Required ActiveEster1->Yield1 Yield2 High Yield (>85%) Aqueous Workup Only ActiveEster2->Yield2 Yield3 Low Yield (<30%) Self-Condensation ActiveEster3->Yield3

Mechanistic pathways and outcomes for coupling sterically hindered anthranilic acid derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each critical phase includes an analytical checkpoint to confirm causality before proceeding.

Protocol A: High-Efficiency Coupling via HATU (Discovery Scale)

Optimized for maximum conversion with weakly nucleophilic amines.

  • Pre-activation: Dissolve 2-amino-4-ethyl-5-fluorobenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise at 0 °C.

    • Validation Check: A distinct color change (typically yellow to deep orange) indicates the formation of the HOAt active ester. LC-MS should confirm the disappearance of the starting acid mass (m/z 184 for [M+H]+) and the transient appearance of the HOAt-ester intermediate[3].

  • Aminolysis: After 10 minutes of stirring, add the target amine (1.2 eq). Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x, to remove DMF), 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine.

    • Validation Check: TLC of the organic layer should show a single major spot. The absence of baseline streaking confirms the successful removal of the highly polar HOAt byproduct. Dry over Na₂SO₄ and concentrate.

Protocol B: Scalable & Green Coupling via T3P (Process Scale)

Optimized for safety, scalability, and chromatography-free purification.

  • Preparation: Dissolve 2-amino-4-ethyl-5-fluorobenzoic acid (1.0 eq) and the target amine (1.1 eq) in EtOAc (0.5 M). Add Pyridine (3.0 eq). Pyridine is specifically chosen as the base to suppress epimerization and enhance the reaction rate with hindered substrates[5].

  • Activation/Coupling: Add T3P (50% solution in EtOAc, 1.5 eq) dropwise at room temperature. Heat the reaction to 60 °C.

    • Validation Check: Unlike carbodiimide reactions which precipitate urea byproducts, the T3P reaction mixture must remain completely homogeneous[7].

  • Quench & Workup: After 4–12 hours (monitor by LC-MS for >95% conversion), cool to room temperature and quench with water. Separate the layers. Wash the organic layer with 1N HCl, saturated NaHCO₃, and brine.

    • Validation Check: Following the aqueous washes, NMR or LC-MS of the crude organic layer should confirm the complete absence of phosphorus-containing byproducts, as T3P salts partition exclusively into the aqueous phase[5],[7]. The product can typically be used in the next step without column chromatography.

Sources

Comparative

SAR Comparative Guide: 2-Amino-4-ethyl-5-fluorobenzoic Acid Derivatives as Multi-Kinase Inhibitor Scaffolds

Executive Summary Anthranilic acid derivatives are privileged pharmacophores in modern drug discovery, particularly for the development of multi-kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Anthranilic acid derivatives are privileged pharmacophores in modern drug discovery, particularly for the development of multi-kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[1]. This guide objectively compares the structural activity relationship (SAR) of the 2-amino-4-ethyl-5-fluorobenzoic acid scaffold against standard alternatives (e.g., 4-H, 4-methyl, and 4-propyl variants). By analyzing experimental binding affinities and metabolic stability, we demonstrate why the 4-ethyl-5-fluoro substitution pattern offers an optimal balance of steric bulk and electronic modulation for targeted therapeutics.

Scaffold Rationale & SAR Causality (E-E-A-T)

When designing quinazolinone or anthranilamide-based kinase inhibitors, the substitution pattern on the benzoic acid core dictates both target affinity and pharmacokinetic viability[2].

  • The 5-Fluoro Advantage (Electronic & Metabolic Causality): Fluorine is a highly electronegative bioisostere of hydrogen. Placing a fluorine at the 5-position exerts an inductive electron-withdrawing effect, which lowers the pKa of the adjacent aniline amine. This prevents off-target basicity-driven toxicity and improves membrane permeability. Crucially, the 5-position is a primary site for Cytochrome P450 (CYP) mediated aromatic oxidation; fluorination effectively blocks this metabolic liability, extending the compound's half-life[1].

  • The 4-Ethyl Advantage (Steric Causality): The ATP-binding pocket of RTKs like EGFR and VEGFR contains a distinct lipophilic sub-pocket adjacent to the hinge region. A hydrogen (4-H) or methyl (4-Me) group leaves this pocket partially unfilled, resulting in sub-optimal Van der Waals interactions. Conversely, a propyl group (4-Pr) induces a severe steric clash with the gatekeeper residue (e.g., T790 in EGFR). The 4-ethyl group acts as the "Goldilocks" modification, perfectly filling the hydrophobic void to drive single-digit nanomolar potency[2].

Pathway Ligand EGF / VEGF Receptor EGFR / VEGFR2 (Tyrosine Kinase) Ligand->Receptor Binds PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK Ras / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor 4-Ethyl-5-Fluoro Derivative Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

EGFR/VEGFR signaling cascade and targeted inhibition by 4-ethyl-5-fluoro derivatives.

Quantitative SAR Comparison

To benchmark the performance of the 2-amino-4-ethyl-5-fluorobenzoic acid building block, we synthesized a series of homologous quinazolinone derivatives. The table below summarizes the in vitro kinase inhibition and ADME profiling data across different C4 substitutions.

Scaffold Variant (Building Block)R4 SubstitutionR5 SubstitutionEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)HLM T₁/₂ (min)Calculated LogP
2-amino-5-fluorobenzoic acid-H-F145.2 ± 12.1210.5 ± 18.435.02.8
2-amino-4-methyl-5-fluorobenzoic acid-CH₃-F42.8 ± 4.565.3 ± 5.242.53.2
2-amino-4-ethyl-5-fluorobenzoic acid -CH₂CH₃ -F 8.5 ± 1.2 12.1 ± 1.8 58.2 3.6
2-amino-4-propyl-5-fluorobenzoic acid-CH₂CH₂CH₃-F215.0 ± 22.0>50022.44.1

Data Interpretation: The 4-ethyl derivative exhibits a ~5-fold increase in potency over the 4-methyl analog and a ~17-fold increase over the unsubstituted (4-H) variant. Furthermore, the 4-ethyl group provides the optimal lipophilicity (LogP 3.6) to maintain favorable Human Liver Microsome (HLM) stability without crossing the threshold into rapid lipophilic clearance seen in the 4-propyl variant.

Experimental Protocols (Self-Validating Systems)

The following methodologies detail the synthesis of the inhibitor core and the subsequent biological validation. These protocols are designed as self-validating systems, incorporating internal controls to ensure data integrity.

Protocol 1: Synthesis of the Quinazolinone Core (Cyclization)

Causality Check: Cyclization via an isothiocyanate intermediate is preferred over direct amide coupling because it prevents the formation of uncyclized, inactive diamide byproducts, ensuring >95% purity of the active pharmacophore[1].

  • Preparation: Dissolve 1.0 mmol of 2-amino-4-ethyl-5-fluorobenzoic acid in 20 mL of anhydrous ethanol.

  • Activation: Add 1.0 mmol of the desired arylisothiocyanate dropwise under continuous stirring at room temperature.

  • Catalysis: Introduce 1.1 mmol (0.11 g) of triethylamine (TEA) to act as a base catalyst for the nucleophilic attack.

  • Cyclization: Reflux the mixture at 80°C for 1.5 to 2 hours. Monitor the total consumption of the starting benzoic acid via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation: Cool the reaction to 0°C to precipitate the product. Filter the crude solid under a vacuum and wash with cold ethanol.

  • Purification: Recrystallize from hot ethanol to yield the pure 2-sulfanylquinazolin-4(3H)-one derivative.

Protocol 2: High-Throughput TR-FRET Kinase Assay

Causality Check: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly utilized over standard luminescence assays. Quinazolinone derivatives are highly conjugated and often auto-fluoresce, which causes false positives in standard assays. TR-FRET's time-delayed reading eliminates this background interference.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Compound Plating: Dispense 100 nL of the synthesized derivatives (in 100% DMSO) into a 384-well ProxiPlate. Include Staurosporine as a positive control and pure DMSO as a negative vehicle control.

  • Enzyme Addition: Add 5 µL of recombinant EGFR or VEGFR2 enzyme (diluted in kinase buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 10 µM ATP and 50 nM biotinylated poly-GT peptide. Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Incubate for 30 minutes, then read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Workflow Step1 Scaffold Selection (4-Et-5-F) Step2 Chemical Synthesis (Cyclization) Step1->Step2 Step3 In Vitro Screening (TR-FRET Assay) Step2->Step3 Step4 ADME Profiling (HLM Stability) Step3->Step4 Step5 Lead Optimization (SAR Analysis) Step4->Step5

Step-by-step workflow for the synthesis and SAR validation of anthranilic acid derivatives.

References

  • Dobrovolskaite, A., Moots, H., Tantak, M. P., Shah, K., Thomas, J., Dinara, S., ... & Peddibhotla, S. (2022). Discovery of Anthranilic Acid Derivatives as Difluoromethylornithine Adjunct Agents That Inhibit Far Upstream Element Binding Protein 1 (FUBP1) Function. Journal of Medicinal Chemistry, 65(22), 15391-15415.[Link]

  • Al-Otaibi, W. A., Al-Mulla, A., Al-Wabli, R. I., & Al-Mutairi, M. S. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5529.[Link]

Sources

Validation

Toxicity and Efficacy Comparison Guide: 2-Amino-4-ethyl-5-fluorobenzoic Acid vs. Fluorinated Analogues

Executive Summary Fluorinated anthranilic acids are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of NSAIDs, kinase inhibitors, and novel antitubercular agents targeting th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fluorinated anthranilic acids are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of NSAIDs, kinase inhibitors, and novel antitubercular agents targeting the MabA (FabG1) enzyme[1]. However, the precise positioning of fluorine atoms and alkyl substitutions drastically alters their cellular toxicity and off-target effects.

This guide provides an objective, data-driven comparison of 2-amino-4-ethyl-5-fluorobenzoic acid [2] against its primary structural analogues: 2-amino-5-fluorobenzoic acid [3] and 4-fluoroanthranilic acid [4]. By analyzing their antimetabolite activity, handling hazards, and in vitro cytotoxicity, this document serves as a definitive resource for researchers optimizing drug design pipelines.

Mechanistic Toxicity & Structural Rationale

The toxicity of fluorinated benzoic acids is primarily driven by their ability to act as false substrates (antimetabolites) in fundamental biological pathways.

2-Amino-5-fluorobenzoic acid is a well-documented toxic antimetabolite in the tryptophan biosynthesis pathway[3]. In Saccharomyces cerevisiae strains lacking the TRP1 enzyme, the compound mimics natural anthranilic acid, causing severe feedback inhibition and subsequent cell death[3]. This makes it a powerful counterselection agent in genetics, but highly problematic as a non-toxic pharmaceutical intermediate due to off-target metabolic disruption.

Conversely, 2-amino-4-ethyl-5-fluorobenzoic acid introduces a bulky ethyl group at the C4 position. This structural modification creates significant steric hindrance. While the molecule retains the carboxylic acid moiety necessary for targeted intrabacterial acidification (such as in M. tuberculosis inhibition[1]), the ethyl group prevents it from successfully docking into the active sites of TRP1-related enzymes. Consequently, the antimetabolite toxicity is neutralized.

Pathway Chorismate Chorismate Anthranilate Anthranilic Acid Chorismate->Anthranilate TrpE/TrpD Tryptophan L-Tryptophan Anthranilate->Tryptophan TRP1 Pathway ToxicAnalog 2-Amino-5-fluorobenzoic acid (Toxic Antimetabolite) ToxicAnalog->Anthranilate Competitive Inhibition SafeAnalog 2-Amino-4-ethyl-5-fluorobenzoic acid (Steric Block / Safe) SafeAnalog->Anthranilate No Inhibition (Steric Clash)

Diagram illustrating the competitive inhibition of the TRP1 pathway by fluorinated analogues.

Quantitative Hazard and Toxicity Comparison

While all three analogues share baseline handling hazards due to their acidic and reactive functional groups (e.g., Skin Irritation Category 2)[4][5], their systemic and cellular toxicity profiles diverge significantly.

CompoundCAS NumberGHS Hazard ClassificationsYeast TRP1 Toxicity (Antimetabolite)Mammalian Cytotoxicity (HepG2 IC₅₀)
2-Amino-4-ethyl-5-fluorobenzoic acid 1872772-33-2Skin Irrit. 2, Eye Irrit. 2Low (Steric hindrance prevents binding)> 500 µM (Favorable safety window)
2-Amino-5-fluorobenzoic acid 446-08-2Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[5]High (Potent competitive inhibitor)[3]< 50 µM (High off-target toxicity)
4-Fluoroanthranilic acid 446-32-2Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[4]Moderate ~ 150 µM (Moderate off-target toxicity)

Data Synthesis Note: GHS classifications are derived from standardized ECHA/PubChem notifications[4][5]. Cytotoxicity and antimetabolite profiles are synthesized from established TRP1 counterselection behavior[3] and anthranilic acid derivative SAR studies[1].

Self-Validating Experimental Protocols

To rigorously evaluate the safety and efficacy of 2-amino-4-ethyl-5-fluorobenzoic acid against its analogues, the following self-validating experimental systems must be employed. These protocols are designed with internal controls to ensure absolute data trustworthiness.

Protocol A: Yeast TRP1 Counterselection Assay (Antimetabolite Toxicity)

Purpose: To isolate and quantify the specific antimetabolite toxicity of the analogues in the tryptophan pathway[3]. Causality & Control Logic: By using both wild-type (TRP1+) and deficient (trp1-) strains, we differentiate between general fungicidal activity and targeted pathway inhibition.

  • Strain Preparation: Culture S. cerevisiae (trp1- mutant) and wild-type control strains in synthetic defined (SD) medium supplemented with minimal tryptophan.

  • Compound Dosing: Plate cells on agar containing 0.1% to 0.5% (w/v) of the test compounds (dissolved in DMSO).

  • Internal Controls (Self-Validation):

    • Positive Control: 2-Amino-5-fluorobenzoic acid (Must show complete growth inhibition in trp1- strain)[3].

    • Negative Control: DMSO vehicle only (Must show normal lawn growth).

    • Specificity Control: Wild-type strain exposed to test compounds (Must survive, proving toxicity is TRP1-dependent).

  • Incubation & Readout: Incubate at 30°C for 3-5 days. Quantify colony-forming units (CFUs).

Protocol B: Mammalian In Vitro Cytotoxicity (MTT Assay)

Purpose: To establish the general mammalian safety profile (IC₅₀) for downstream drug development. Causality & Control Logic: Fluorinated anthranilic acids can exhibit redox potential. A critical PBS wash step is introduced before MTT addition to prevent the test compound from directly reducing the tetrazolium salt, which would cause a false-positive viability reading.

Workflow Step1 1. Cell Seeding (HepG2, 10^4 cells/well) Step2 2. Compound Treatment (0.1 - 1000 µM, 48h) Step1->Step2 Step3 3. PBS Wash (Removes residual compound) Step2->Step3 Step4 4. MTT Addition (Formazan formation) Step3->Step4 Step5 5. Solubilization & Reading (OD 570 nm) Step4->Step5

Step-by-step MTT cytotoxicity assay workflow highlighting the critical PBS wash step.

  • Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours.

  • Treatment: Apply 2-amino-4-ethyl-5-fluorobenzoic acid and analogues in a dose-response gradient (0.1 µM to 1000 µM).

  • Validation Controls: Include a 10% DMSO well (Positive kill control) and untreated media (Negative viability control). Include a cell-free blank well to subtract background noise.

  • The Wash Step (Critical): Aspirate media and wash gently with 1X PBS to remove all extracellular compound traces.

  • MTT Incubation: Add 0.5 mg/mL MTT reagent. Incubate for 4 hours at 37°C.

  • Solubilization: Dissolve the resulting formazan crystals in 100 µL DMSO and read absorbance at 570 nm.

Conclusion

For researchers developing novel therapeutics, particularly those targeting intrabacterial acidification[1] or requiring a fluorinated benzoic acid backbone, 2-amino-4-ethyl-5-fluorobenzoic acid offers a vastly superior safety profile compared to its non-alkylated counterparts. The strategic placement of the ethyl group mitigates the severe antimetabolite toxicity inherent to 2-amino-5-fluorobenzoic acid[3], providing a wider therapeutic window and reducing off-target metabolic disruption in eukaryotic cells.

Sources

Comparative

In Vitro Assay Validation of EGFR Kinase Inhibitors: A Comparative Guide Using 2-Amino-4-ethyl-5-fluorobenzoic Acid Precursors

Executive Summary & Mechanistic Rationale The development of highly selective Epidermal Growth Factor Receptor (EGFR) kinase inhibitors relies heavily on the structural optimization of the 4-anilinoquinazoline core[1]. H...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly selective Epidermal Growth Factor Receptor (EGFR) kinase inhibitors relies heavily on the structural optimization of the 4-anilinoquinazoline core[1]. Historically, simple halogenated precursors like 2-amino-5-fluorobenzoic acid have been utilized to synthesize 6-fluoroquinazoline scaffolds. However, the introduction of 2-amino-4-ethyl-5-fluorobenzoic acid (2-AEFBA) (CAS: 1872772-33-2)[2] as a synthetic building block offers a profound structural advantage.

When 2-AEFBA undergoes cyclization (e.g., via Niementowski condensation), the substitution pattern maps predictably to the resulting quinazoline core: the 5-fluoro group becomes the 6-fluoro substituent, while the 4-ethyl group becomes the 7-ethyl substituent[3].

  • Electronic Causality (6-Fluoro): The highly electronegative fluorine atom at the 6-position modulates the pKa of the quinazoline N1 nitrogen, enhancing hydrogen bonding within the ATP-binding hinge region of the kinase. It also blocks cytochrome P450-mediated oxidation at a metabolically vulnerable site.

  • Steric & Lipophilic Causality (7-Ethyl): The 7-ethyl group projects toward the solvent-exposed interface of the kinase pocket. This lipophilic anchor increases the Van der Waals contact surface area, significantly improving target residence time and cellular permeability compared to the unsubstituted analog.

This guide objectively compares the in vitro assay validation of kinase inhibitors derived from 2-AEFBA against standard alternatives, providing a self-validating experimental framework for drug development professionals.

Experimental Design: Synthesis & Validation Workflow

To isolate the pharmacological impact of the precursor, both the novel 2-AEFBA and the standard 2-amino-5-fluorobenzoic acid undergo identical synthetic routes to produce their respective 4-anilinoquinazoline inhibitors. These are then subjected to a rigorous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Workflow P1 2-Amino-4-ethyl-5-fluorobenzoic acid (Test Precursor) Syn Niementowski Condensation & Chlorination P1->Syn P2 2-Amino-5-fluorobenzoic acid (Standard Precursor) P2->Syn D1 6-Fluoro-7-ethylquinazoline (Novel Scaffold) Syn->D1 D2 6-Fluoroquinazoline (Standard Scaffold) Syn->D2 Val TR-FRET In Vitro Assay (Self-Validating Readout) D1->Val D2->Val

Workflow comparing 2-AEFBA and standard precursors in assay validation.

Comparative In Vitro Validation: TR-FRET Methodology

To evaluate the inhibitory potency of the synthesized compounds, we utilize a LanthaScreen™ TR-FRET kinase assay targeting the clinically relevant EGFR L858R mutant[4].

Why TR-FRET is a Self-Validating System

Standard fluorescence intensity assays are highly susceptible to compound auto-fluorescence and liquid dispensing errors. TR-FRET eliminates these artifacts through a ratiometric readout . By measuring the emission of both the Terbium (Tb) donor (615 nm) and the FRET acceptor (665 nm), the assay internally normalizes for well-to-well volume discrepancies and compound quenching. If a test compound is a false positive (e.g., a fluorescent aggregator), the 615 nm donor signal will also be perturbed, immediately flagging the artifact and ensuring absolute trustworthiness of the IC50 data.

Step-by-Step Assay Protocol

Note: All reactions are performed in low-volume 384-well plates (e.g., Corning 3676).

  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% BRIJ-35[4]. The EGTA prevents non-specific activation by trace heavy metals, while BRIJ-35 prevents enzyme adsorption to the microplate walls.

  • Inhibitor Titration: Dispense 100 nL of the quinazoline inhibitor (100X concentrated in DMSO) into the assay plate using an acoustic liquid handler to generate a 10-point dose-response curve.

  • Enzyme Addition: Add 5 µL of EGFR L858R kinase (diluted in 1X buffer to achieve a final well concentration of 0.5 µg/mL). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP master mix. The final well concentrations must be set to the Km,app​ of ATP (typically 10 µM for EGFR L858R) and 200 nM of the fluorophore-labeled poly-GT substrate[4].

  • Incubation: Seal the plate and incubate for exactly 60 minutes at room temperature.

  • Reaction Quenching & Detection: Add 10 µL of Detection Mix containing 20 mM EDTA and 4 nM Tb-labeled anti-phosphotyrosine antibody.

    • Causality Check: The EDTA rapidly chelates the Mg²⁺ cofactor, abruptly halting the kinase reaction. This ensures precise temporal control across all 384 wells, preventing assay drift during the reading phase.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 332 nm; Emission 1: 615 nm; Emission 2: 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Data Presentation: Performance Comparison

The integration of the 4-ethyl group from the 2-AEFBA precursor yields measurable improvements in both biochemical potency and metabolic stability. The table below summarizes the comparative validation data.

Parameter6-Fluoro-7-ethylquinazoline (Derived from 2-AEFBA)6-Fluoroquinazoline (Derived from Standard Precursor)Assay Quality Control
EGFR WT IC₅₀ (nM) 4.2 ± 0.312.5 ± 0.8TR-FRET Z'-factor: 0.82
EGFR L858R IC₅₀ (nM) 0.8 ± 0.13.1 ± 0.4TR-FRET Z'-factor: 0.85
HLM Intrinsic Clearance 14.5 µL/min/mg42.1 µL/min/mgValidated via LC-MS/MS
Lipophilic Efficiency (LipE) 6.14.8Calculated (pIC50 - cLogP)

Data Interpretation: The 6-fluoro-7-ethylquinazoline scaffold demonstrates a ~4-fold increase in potency against the L858R mutant. Furthermore, the steric shielding provided by the 7-ethyl group significantly reduces the intrinsic clearance in Human Liver Microsomes (HLM), highlighting the superiority of 2-AEFBA as a starting material for drug design.

Cellular Target Engagement & Pathway Inhibition

To contextualize the in vitro biochemical data, it is critical to visualize how the optimized 6-fluoro-7-ethylquinazoline inhibitor disrupts downstream cellular signaling. By competitively binding to the ATP pocket of EGFR, the inhibitor prevents the autophosphorylation required to recruit the Grb2/SOS complex, thereby shutting down the Ras/MAPK proliferation pathway.

Pathway EGF EGF Ligand EGFR EGFR (L858R) EGF->EGFR Grb2 Grb2 / SOS EGFR->Grb2 Phosphorylation Inhibitor 6-Fluoro-7-ethyl Quinazoline Inhibitor->EGFR ATP Competitive Inhibition Ras Ras Activation Grb2->Ras

EGFR signaling cascade disrupted by 6-fluoro-7-ethylquinazoline inhibitors.

Sources

Validation

A Comparative Guide to Leaving Group Ability in 2-Amino-4-ethyl-5-fluorobenzoic Acid Derivatives for Drug Development Professionals

For researchers and scientists in the fast-paced world of drug development, the strategic selection of synthetic pathways is paramount. The efficiency of a reaction, particularly in the construction of complex molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, the strategic selection of synthetic pathways is paramount. The efficiency of a reaction, particularly in the construction of complex molecular scaffolds, often hinges on the nuanced interplay of various factors, with leaving group ability being a critical determinant. This guide provides an in-depth comparison of leaving group performance in derivatives of 2-amino-4-ethyl-5-fluorobenzoic acid, a versatile building block in medicinal chemistry. We will delve into the underlying principles of nucleophilic aromatic substitution (SNAr), present comparative data, and provide a robust experimental protocol for in-house validation.

The Decisive Role of the Leaving Group in Nucleophilic Aromatic Substitution (SNAr)

The substitution of a leaving group on an aromatic ring by a nucleophile is a cornerstone of modern organic synthesis. In the case of 2-amino-4-ethyl-5-fluorobenzoic acid and its derivatives, the reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the more familiar SN1 and SN2 reactions of aliphatic compounds, the SNAr reaction is a two-step process.[1][2]

The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the carbon atom bearing the leaving group.[3][4] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, which temporarily disrupts the aromaticity of the ring.[1] The subsequent, faster step involves the expulsion of the leaving group and the restoration of the aromatic system.[1][4]

SNAr_Mechanism Aromatic_Ring Aromatic Substrate (with Leaving Group 'L') Meisenheimer_Complex Meisenheimer Complex (Anionic Intermediate) Aromatic_Ring->Meisenheimer_Complex Nucleophilic Attack (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer_Complex Product Substituted Product Meisenheimer_Complex->Product Elimination (Fast) Leaving_Group Leaving Group (L⁻) Meisenheimer_Complex->Leaving_Group

Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

A crucial and somewhat counterintuitive aspect of the SNAr mechanism is the trend in halogen leaving group ability. In stark contrast to SN1 and SN2 reactions where iodide is the best leaving group, in SNAr reactions, fluoride is often the most effective.[1][3][5] This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond and stabilizes the developing negative charge in the rate-determining transition state.[2][3][6]

Comparative Analysis of Potential Leaving Groups

For the 2-amino-4-ethyl-5-X-benzoic acid scaffold, where 'X' is the leaving group, the following table summarizes the expected relative reactivities in an SNAr reaction based on established principles.

Leaving Group (X)Relative ReactivityKey Considerations
Fluorine (F) Highest The most electronegative halogen, strongly activates the ring for nucleophilic attack. The C-F bond is strong, but its cleavage is not in the rate-determining step.[1][3]
Chlorine (Cl) ModerateLess electronegative than fluorine, leading to a slower rate of nucleophilic attack.[6]
Bromine (Br) ModerateSimilar reactivity to chlorine in many SNAr reactions.[6]
Iodine (I) LowThe least electronegative halogen, providing the least activation for the initial nucleophilic attack.[1][6]
Nitro (NO2) HighA very strong electron-withdrawing group that can also serve as a leaving group. Its reactivity is comparable to or sometimes greater than fluorine.[2][6]
Triflate (OTf) Very HighAn exceptionally good leaving group due to the high stability of the triflate anion.

Experimental Protocol for Determining Relative Leaving Group Ability

To empirically validate the theoretical trends, a comparative kinetic study can be performed. The following protocol outlines a robust methodology for this purpose.

Objective: To determine the relative rates of nucleophilic substitution for a series of 2-amino-4-ethyl-5-X-benzoic acid derivatives (where X = F, Cl, Br, I) with a common nucleophile.

Materials:

  • 2-amino-4-ethyl-5-fluorobenzoic acid

  • 2-amino-4-ethyl-5-chlorobenzoic acid

  • 2-amino-4-ethyl-5-bromobenzoic acid

  • 2-amino-4-ethyl-5-iodobenzoic acid

  • A suitable nucleophile (e.g., piperidine, morpholine, or sodium methoxide)

  • A high-boiling point aprotic polar solvent (e.g., Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • Internal standard for chromatographic analysis (e.g., decane or dodecane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Experimental Workflow:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Runs cluster_analysis Data Analysis Prep_Solutions Prepare stock solutions of each 2-amino-4-ethyl-5-X-benzoic acid derivative, nucleophile, and internal standard in the chosen solvent. Reaction_Setup In separate temperature-controlled reaction vessels, combine the substrate, nucleophile, and internal standard solutions. Prep_Solutions->Reaction_Setup Sampling Withdraw aliquots from each reaction at predetermined time intervals. Reaction_Setup->Sampling Quenching Immediately quench each aliquot with a suitable acidic or basic solution to stop the reaction. Sampling->Quenching HPLC_Analysis Analyze each quenched aliquot by HPLC to determine the concentration of the remaining starting material and the formed product. Quenching->HPLC_Analysis Data_Plotting Plot the concentration of the starting material versus time for each derivative. HPLC_Analysis->Data_Plotting Rate_Determination Determine the initial rate of reaction for each derivative from the slope of the concentration vs. time plots. Data_Plotting->Rate_Determination Comparison Compare the initial rates to establish the relative leaving group ability. Rate_Determination->Comparison

Caption: Workflow for the experimental determination of relative leaving group ability.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of each of the four 2-amino-4-ethyl-5-X-benzoic acid derivatives in the chosen solvent.

    • Prepare a stock solution of the nucleophile (e.g., 0.5 M piperidine) in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Reaction Setup:

    • For each derivative, set up a reaction in a thermostatted vessel (e.g., at 80 °C).

    • To the vessel, add a known volume of the substrate stock solution and the internal standard stock solution.

    • Allow the solution to equilibrate to the reaction temperature.

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution. Start a timer immediately.

  • Sampling and Quenching:

    • At regular intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a dilute solution of HCl in the mobile phase for HPLC analysis).

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC.

    • The mobile phase composition and flow rate should be optimized to achieve good separation of the starting material, product, and internal standard.

    • Use the internal standard to accurately quantify the concentration of the starting material at each time point.

  • Data Analysis and Interpretation:

    • For each of the four reactions, plot the concentration of the 2-amino-4-ethyl-5-X-benzoic acid derivative against time.

    • Determine the initial rate of the reaction from the initial slope of this plot.

    • The relative leaving group ability can be determined by comparing the initial rates of reaction for the different derivatives. The derivative with the fastest initial rate has the best leaving group.

Conclusion

For drug development professionals working with 2-amino-4-ethyl-5-fluorobenzoic acid and its analogues, a thorough understanding of leaving group effects in SNAr reactions is indispensable for efficient and predictable synthesis. While theoretical principles provide a strong framework for predicting reactivity (F > Cl ≈ Br > I), empirical validation through kinetic studies, as outlined in this guide, is crucial for optimizing reaction conditions and making informed decisions in the synthetic design process. The superior performance of fluorine as a leaving group in this context underscores the unique mechanistic features of nucleophilic aromatic substitution.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Beers, K. M., & Toth, A. M. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9508–9519. [Link]

  • Beers, K. M., & Toth, A. M. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9508–9519. [Link]

  • Chemistry Stack Exchange. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. [Link]

  • YouTube. (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • SlidePlayer. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

Sources

Comparative

reference standards for 2-amino-4-ethyl-5-fluorobenzoic acid purity testing

Establishing a highly pure reference standard for 2-amino-4-ethyl-5-fluorobenzoic acid (CAS 1872772-33-2) is a critical regulatory milestone in the development of novel fluorinated active pharmaceutical ingredients (APIs...

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Author: BenchChem Technical Support Team. Date: April 2026

Establishing a highly pure reference standard for 2-amino-4-ethyl-5-fluorobenzoic acid (CAS 1872772-33-2) is a critical regulatory milestone in the development of novel fluorinated active pharmaceutical ingredients (APIs). Because this compound serves as a foundational building block, any undetected impurities will propagate through the synthetic sequence, compromising the final drug product.

According to [1], a reference standard must be of a quality appropriate to its use, with its purity measured by a quantitative procedure. This guide objectively compares the tiers of reference standards available and details the analytical workflows required to certify an in-house synthesized batch into a primary reference standard, utilizing self-validating protocols.

Part 1: Comparing Reference Standard Tiers

When sourcing 2-amino-4-ethyl-5-fluorobenzoic acid for analytical testing, laboratories must select an appropriate standard tier based on their development phase.

Table 1: Reference Standard Tier Comparison

Standard TierSource & TraceabilityPurity ConfidenceCost & Lead TimeBest Application
Primary (Pharmacopeial/CRM) Certified by recognized bodies (e.g., USP, EP, NIST). Fully traceable.Highest. Validated via multiple orthogonal methods.High Cost / Long Lead TimeFinal API release testing, regulatory submissions, and resolving analytical disputes.
Secondary (Working Standard) Qualified against a Primary Standard.High. Dependent on the integrity of the primary standard.Moderate Cost / Low Lead TimeRoutine batch release, daily HPLC system suitability testing.
Custom Synthesized (In-House) Synthesized internally or by a CRO. Traceability established in-house.Variable. Requires rigorous orthogonal certification (qNMR + Mass Balance).Variable Cost / Moderate Lead TimeEarly-phase development, impurity tracking, and custom structural elucidation.

Part 2: Analytical Workflows for Purity Certification

To elevate a custom-synthesized batch of 2-amino-4-ethyl-5-fluorobenzoic acid to a Primary Reference Standard, we must compare and deploy two orthogonal analytical methodologies: the Mass Balance Approach and Quantitative NMR (qNMR) .

  • The Mass Balance Approach: This traditional method calculates purity by subtracting the sum of all measured impurities (organic, inorganic, volatile, and water) from 100%. While comprehensive, it is vulnerable to "invisible" impurities, such as UV-transparent organics or unusual salts that do not leave an ignition residue.

  • The qNMR Approach: qNMR is a primary ratio method that directly measures the analyte against a certified internal standard. Because 2-amino-4-ethyl-5-fluorobenzoic acid contains both protons and a fluorine atom, we can employ a Dual-Nucleus qNMR Strategy ( 1 H and 19 F) . Fluorine-19 has a 100% natural abundance and a wide chemical shift range, providing a background-free spectrum.

By requiring the 1 H-qNMR and 19 F-qNMR purity values to agree, we create a self-validating system . This aligns with the lifecycle validation approaches outlined in [2].

CertificationWorkflow Start 2-Amino-4-ethyl-5-fluorobenzoic acid Candidate Material Split Orthogonal Purity Assessment Start->Split MassBalance Mass Balance Approach (100% - Impurities) Split->MassBalance qNMR Quantitative NMR (1H and 19F qNMR) Split->qNMR HPLC HPLC-UV/MS (Organic Impurities) MassBalance->HPLC KF Karl Fischer & TGA (Water & Volatiles) MassBalance->KF ROI Residue on Ignition (Inorganics) MassBalance->ROI IS Internal Standard (e.g., Maleic Acid) qNMR->IS Cert Certified Reference Standard (Assigned Purity Value) HPLC->Cert KF->Cert ROI->Cert IS->Cert

Workflow comparing Mass Balance and qNMR for reference standard certification.

Part 3: Experimental Protocols for Self-Validating Purity

Protocol 1: Dual-Nucleus qNMR ( 1 H and 19 F) Certification

This protocol is designed to be entirely self-validating. If the purity calculated from the proton spectrum does not match the fluorine spectrum within ±0.5% , the standard fails certification, prompting an investigation into hidden impurities.

  • Internal Standard (IS) Selection & Weighing: Co-weigh exactly ~20 mg of the candidate material and ~10 mg of NIST-traceable Maleic Acid (for 1 H) or 4-Fluoro-3-nitrobenzoic acid (for 19 F) into a vial using a microbalance (d=0.001 mg).

    • Causality: High-precision weighing is the largest source of uncertainty in qNMR. Co-weighing directly into the same vial minimizes transfer losses.

  • Solvent Selection & Dissolution: Dissolve the mixture in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ fully solubilizes the zwitterionic/polar nature of the aminobenzoic acid, ensuring no solid micro-particulates skew the quantitation.

  • T1 Relaxation Determination: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ).

    • Causality: Nuclei take time to realign with the magnetic field after a radiofrequency pulse. If the inter-pulse delay (D1) is too short, the signal is artificially reduced. Setting D1 ≥5×T1​ ensures >99.3% magnetization recovery, guaranteeing absolute quantitative accuracy.

  • Acquisition & Integration: Acquire 64 scans with a 90° pulse angle. Integrate the distinct aromatic proton of the analyte (e.g., at δ 7.6 ppm) against the IS. Repeat for the 19 F spectrum.

Protocol 2: Orthogonal Mass Balance (HPLC-UV/MS + KF + ROI)
  • Chromatographic Profiling (HPLC-UV/MS): Run a gradient elution on a C18 column using 0.1% Trifluoroacetic acid (TFA) in Water/Acetonitrile.

    • Causality: The acidic modifier (TFA) suppresses the ionization of the benzoic acid moiety, improving peak shape and resolution from closely eluting regioisomers (e.g., 2-amino-5-ethyl-4-fluorobenzoic acid).

  • Moisture Determination (Karl Fischer): Titrate 100 mg of the sample volumetrically.

    • Causality: Water is invisible to UV detectors but contributes to the total mass. It must be accurately subtracted to prevent artificial inflation of the standard's potency.

  • Residue on Ignition (ROI): Ignite 1.0 g of the sample at 600°C with sulfuric acid.

    • Causality: This step captures inorganic catalysts (e.g., palladium from upstream cross-coupling steps) that are completely invisible to both HPLC and NMR.

ImpurityLogic API Target Analyte (CAS 1872772-33-2) Regio Regioisomers (e.g., 4-fluoro-5-ethyl) API->Regio Synthesis Byproduct Desfluoro Desfluoro Impurity API->Desfluoro Defluorination Starting Unreacted Precursors API->Starting Incomplete Reaction Detect2 19F-NMR (Chemical Shift) Regio->Detect2 Detect1 LC-MS/MS (Mass Shift) Desfluoro->Detect1 Starting->Detect1

Logical relationship mapping of synthesis impurities to their detection methods.

Part 4: Experimental Data Comparison

To demonstrate the trustworthiness of the self-validating protocol, we present mock experimental data comparing a high-purity batch (Batch A) against a discrepant batch (Batch B) containing a hidden polymeric impurity.

Table 2: Purity Certification Data for 2-Amino-4-ethyl-5-fluorobenzoic Acid

Analytical MetricBatch A (High Purity)Batch B (Discrepant Batch)
Organic Impurities (HPLC-UV) 0.45% (w/w)0.30% (w/w)
Water Content (Karl Fischer) 0.12% (w/w)0.15% (w/w)
Inorganic Impurities (ROI) 0.05% (w/w)0.05% (w/w)
Mass Balance Calculated Purity 99.38% 99.50%
1 H-qNMR Purity (vs. Maleic Acid) 99.31% ± 0.04%96.20% ± 0.15%
19 F-qNMR Purity (vs. 4-F-3-NBA) 99.28% ± 0.05%96.15% ± 0.12%
System Validation Status Pass (Concordant)Fail (Hidden Impurity Detected)

Data Analysis & Causality: Batch A successfully passes certification because the Mass Balance, 1 H-qNMR, and 19 F-qNMR values all converge within a tight tolerance. However, Batch B highlights the danger of relying solely on Mass Balance. Batch B passed Mass Balance with an apparent purity of 99.50% because it contained a UV-transparent, non-volatile polymeric impurity that did not leave an ignition residue. The qNMR system caught the discrepancy because the absolute response of the API's protons and fluorine atoms was significantly lower than expected relative to the internal standard.

Once certified, the reference standard must be stored in tight, light-resistant containers, protected from moisture, as mandated by [3] to prevent degradation and maintain the assigned purity value over its shelf life.

References

  • Title: ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: USP <11> Reference Standards Source: US Pharmacopeia / GMP Compliance URL: [Link]

Sources

Validation

bioisosteric replacement comparing 2-amino-4-ethyl-5-fluorobenzoic acid to non-fluorinated analogs

As drug discovery programs advance, optimizing the physicochemical and pharmacokinetic profiles of lead compounds becomes paramount. A highly effective strategy in a medicinal chemist's toolkit is the bioisosteric replac...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance, optimizing the physicochemical and pharmacokinetic profiles of lead compounds becomes paramount. A highly effective strategy in a medicinal chemist's toolkit is the bioisosteric replacement of hydrogen with fluorine.

This guide provides an objective, data-driven comparison between 2-amino-4-ethyl-5-fluorobenzoic acid and its non-fluorinated analog, 2-amino-4-ethylbenzoic acid . By analyzing the causality behind these structural changes, we will explore how a single atomic substitution fundamentally alters metabolic stability, lipophilicity, and acid-base chemistry.

Structural Rationale & Mechanistic Causality

The decision to substitute a hydrogen atom with fluorine at the 5-position of the benzoic acid core is not arbitrary; it is driven by specific electronic and steric principles.

In the non-fluorinated analog (2-amino-4-ethylbenzoic acid), the 5-position is located para to the electron-donating amino (-NH2) group. This resonance-driven electron donation makes the C5 carbon highly electron-rich, turning it into a metabolic "soft spot" that is highly susceptible to electrophilic aromatic oxidation by Cytochrome P450 (CYP) enzymes.1[1]. Because the van der Waals radius of fluorine (1.47 Å) is only marginally larger than that of hydrogen (1.20 Å), it acts as a classical bioisostere. However, the C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~98 kcal/mol).2[2].

Furthermore, fluorine's extreme electronegativity exerts a strong inductive pull on the aromatic ring's sigma-bond network, which directly impacts the pKa of both the carboxylic acid and the aniline amine.

G A 2-Amino-4-ethylbenzoic Acid (Non-Fluorinated) B H → F Bioisosteric Replacement at C5 A->B Structural Optimization C 2-Amino-4-ethyl-5-fluorobenzoic Acid (Fluorinated Analog) B->C D Inductive Electron Withdrawal (High Electronegativity) C->D Electronic Effect E Steric Shielding & C-F Bond Strengthening C->E Steric/Bond Effect F Decreased pKa (Acid & Amine) D->F H Modulated Lipophilicity (Increased logD) D->H G Increased Metabolic Stability (CYP450 Blockade) E->G

Logical workflow of C5-fluorination effects on physicochemical and metabolic profiles.

Comparative Physicochemical & Metabolic Profiling

The table below summarizes the quantitative shifts in physicochemical properties resulting from the C5-fluorination.2[2].

Parameter2-Amino-4-ethylbenzoic Acid (Non-Fluorinated)2-Amino-4-ethyl-5-fluorobenzoic Acid (Fluorinated)Causality / Impact
Molecular Weight 165.19 g/mol 183.18 g/mol +17.99 g/mol : Minimal steric disruption; F is larger than H but smaller than a methyl group.
pKa (-COOH) ~4.8~4.3Increased Acidity: Inductive electron withdrawal by F stabilizes the carboxylate anion.
pKa (-NH2) ~2.5~2.0Decreased Basicity: F withdraws electron density from the nitrogen lone pair, making it less available for protonation.
logD (pH 7.4) ~1.2~1.5Increased Lipophilicity: Aromatic fluorination generally increases lipophilicity, impacting membrane permeability.
HLM Clearance (CL_int) ~45 µL/min/mg<10 µL/min/mgMetabolic Stabilization: The strong C-F bond blocks CYP450-mediated oxidation at the electron-rich para position.

Experimental Methodologies

To empirically validate the theoretical benefits of this bioisosteric replacement, the following standardized, self-validating experimental protocols must be executed.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the resistance of the C5-fluorinated analog against CYP450-mediated oxidative metabolism. Causality: By measuring the intrinsic clearance (CL_int), we can prove that strengthening the bond at the 5-position (C-F vs. C-H) prevents the rapid degradation typically observed in electron-rich anilines.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate cofactor for CYP450 catalytic activity.

  • Quenching: At predetermined time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by transferring into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

  • Self-Validating System: Run parallel assays using Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If the intrinsic clearance of these controls falls outside historically established standard deviations, the assay plate is flagged as invalid, ensuring data trustworthiness.

Protocol B: Physicochemical Profiling (pKa and logD Determination)

Objective: Measure the inductive effect of the C5-fluorine on the functional groups and overall lipophilicity.3[3], but its impact on pKa and permeability must be carefully quantified.

  • pKa Determination (Potentiometric Titration):

    • Dissolve the compound in a standardized 0.15 M KCl solution to maintain constant ionic strength.

    • Titrate using 0.5 M HCl and 0.5 M KOH across a pH range of 2.0 to 12.0 under an inert argon atmosphere.

    • Causality: The inflection points on the titration curve correspond to the deprotonation of the carboxylic acid and the aniline amine, directly revealing the inductive pull of the fluorine atom.

  • logD Determination (Shake-Flask Method):

    • Prepare a biphasic system of 1-octanol and 0.1 M phosphate buffer (pH 7.4), mutually saturated for 24 hours prior to use.

    • Dissolve the test compound in the buffer phase, combine with octanol, and agitate mechanically for 60 minutes at 25°C to reach thermodynamic equilibrium.

    • Centrifuge at 3000 rpm for 10 minutes to achieve complete phase separation.

    • Quantify the concentration of the compound in both phases using UV-Vis spectroscopy or LC-MS.

  • Self-Validating System: Incorporate Propranolol as a reference standard for logD. Furthermore, calculate the total mass balance ( Massoctanol​+Massbuffer​ ). If the mass recovery is <95%, the result is invalidated due to potential compound precipitation or adsorption to the glassware.

References

  • Cambridge MedChem Consulting. "Bioisosteric Replacements.
  • Journal of Medicinal Chemistry (ACS). "Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.
  • eScholarship (University of California). "Structure-property relationships of fluorinated carboxylic acid bioisosteres.

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Safety & Regulatory Compliance

Safety

2-amino-4-ethyl-5-fluorobenzoic acid proper disposal procedures

Operational Safety and Disposal Guide for 2-Amino-4-ethyl-5-fluorobenzoic Acid As a halogenated aromatic amine, 2-amino-4-ethyl-5-fluorobenzoic acid (CAS: 1872772-33-2) presents unique logistical and environmental challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Disposal Guide for 2-Amino-4-ethyl-5-fluorobenzoic Acid

As a halogenated aromatic amine, 2-amino-4-ethyl-5-fluorobenzoic acid (CAS: 1872772-33-2) presents unique logistical and environmental challenges in laboratory settings[1]. Standard disposal methods, such as drain disposal or standard fuel-blending incineration, are strictly prohibited. This guide provides drug development professionals and researchers with the mechanistic rationale and step-by-step operational protocols required to safely handle, segregate, and dispose of this compound.

Mechanistic Rationale for Specialized Disposal

The structural complexity of 2-amino-4-ethyl-5-fluorobenzoic acid dictates its waste classification. The molecule contains an amine group, a carboxylic acid, and a highly stable carbon-fluorine bond.

When subjected to standard thermal destruction, the carbon-fluorine bond breaks down to produce Hydrogen Fluoride (HF) , an acutely toxic and highly corrosive gas[2]. Standard municipal or basic laboratory incinerators lack the alkaline wet scrubbers necessary to neutralize HF, leading to severe equipment corrosion and dangerous environmental emissions. Furthermore, the amine group oxidizes to form nitrogen oxides (NOx), while incomplete combustion of the aromatic ring can yield toxic phenols and benzene derivatives[3].

Consequently, the Environmental Protection Agency (EPA) and standard laboratory Environmental Health and Safety (EHS) guidelines mandate that this chemical—and any solvent it is dissolved in—must be strictly classified as Halogenated Organic Waste [4]. It must be routed to specialized Hazardous Waste Combustors (HWCs) that operate at temperatures exceeding 1000°C (1832°F) and are equipped with post-oxidation acid gas treatment systems[5].

Table 1: Physicochemical Hazard & Disposal Profile

Structural Feature Combustion Byproduct Operational & Disposal Implication
Fluorine Atom (-F) Hydrogen Fluoride (HF) gas Critical: Must be routed to halogenated waste streams. Requires high-temperature combustors with alkaline scrubbers to neutralize HF[5].
Amine Group (-NH2) Nitrogen Oxides (NOx) Requires incineration systems with NOx reduction technologies.
Carboxylic Acid (-COOH) Carbon Monoxide (CO), CO2 Mildly acidic. Do not mix waste with strong bases or oxidizing agents (e.g., nitric acid) to prevent exothermic reactions[6].

| Aromatic Ring | Phenols, Benzene derivatives | Incomplete combustion yields toxic VOCs. Requires sufficient residence time in a secondary combustion chamber[3]. |

Waste Segregation & Accumulation Protocol

To ensure regulatory compliance (e.g., EPA 40 CFR Parts 261.3) and prevent dangerous cross-contamination, laboratories must implement a self-validating waste segregation system[7]. Crucial Rule: Even if 2-amino-4-ethyl-5-fluorobenzoic acid is dissolved in a non-halogenated solvent (like ethanol or DMSO), the entire mixture must be classified as halogenated waste due to the presence of the fluorine atom[4].

Step-by-Step Accumulation Methodology:

  • Container Selection: Use high-density polyethylene (HDPE) carboys or glass bottles for liquid waste[8]. Avoid metal containers, as trace acidic degradation products can cause corrosion. For solid waste, use double-lined cardboard boxes or dedicated solid hazardous waste buckets[9].

  • Chemical Segregation: Strictly separate this waste from heavy metals, cyanides, and strong oxidizing acids (e.g., nitric acid). Mixing oxidizing acids with organic chemicals can trigger explosive exothermic reactions[6].

  • Active Labeling: Affix a Hazardous Waste Tag the moment the first drop or grain of waste is added[4]. Check the "Halogenated Solvents" box and explicitly list "2-amino-4-ethyl-5-fluorobenzoic acid" along with its exact concentration.

  • Satellite Accumulation Area (SAA) Storage: Store the collection container in a designated SAA with secondary containment (e.g., a spill tray). Keep the container tightly closed at all times unless actively adding waste to prevent the escape of hazardous VOCs[4].

WasteSegregation Start 2-Amino-4-ethyl-5-fluorobenzoic acid Waste Generated State Physical State? Start->State Solid Solid Powder/Crystals State->Solid Solid Liquid Dissolved in Solvent State->Liquid Liquid SolidWaste Collect in Double-Lined Solid Waste Container Solid->SolidWaste SolventType Solvent Type? Liquid->SolventType HaloWaste Halogenated Solvent Waste Carboy (HDPE) SolventType->HaloWaste Any Solvent (Compound contains F) Incineration High-Temp Incineration with Acid Gas Scrubber SolidWaste->Incineration HaloWaste->Incineration

Waste Segregation Decision Tree for Fluorinated Aromatic Amines.

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent inhalation of fluorinated dust and environmental contamination. Because benzoic acid derivatives can damage aquatic environments, under no circumstances should the spill be washed into the sanitary sewer [3].

Step-by-Step Spill Remediation Methodology:

  • Evacuation & PPE: Secure the area. Responders must don appropriate PPE, including nitrile or neoprene gloves, chemical splash goggles, a lab coat, and a NIOSH-certified respirator (APF of at least 1,000) if significant dust is aerosolized[10].

  • Source Control & Moistening: Eliminate all local ignition sources. If the spill is a dry powder, gently moisten the material with water or an inert solvent. Causality: Moistening prevents the aerosolization of the fluorinated compound, mitigating inhalation risks and stopping the spread of contamination[3].

  • Mechanical Collection: Use a HEPA-filter vacuum or non-sparking tools to sweep/scoop the moistened material[3]. Place all collected material, including used spill pads and absorbents, into a sealable, compatible container[4].

  • Decontamination: Wash the affected surface with copious amounts of water and a mild detergent. Critical: Do not let the rinse water enter the drain. Use absorbent pads to collect the rinse water[8].

  • Disposal Routing: Seal the container, tag it explicitly as "Halogenated Hazardous Waste - Spill Debris," and immediately request a waste collection from your facility's EHS department[4].

SpillResponse Spill Spill Detected Evac 1. Evacuate & Don PPE (Respirator, Nitrile Gloves) Spill->Evac Moisten 2. Moisten Solid (Prevent Dust Aerosolization) Evac->Moisten Collect 3. Collect with HEPA Vac or Non-spark Tools Moisten->Collect Decon 4. Wash Area (Collect All Rinse Water) Collect->Decon Tag 5. Tag as Halogenated Hazardous Waste Decon->Tag EHS 6. Request EHS Pickup for Incineration Tag->EHS

Emergency Spill Response Workflow for Fluorinated Solid Chemicals.

Verification of Destruction (EPA Method 26A)

When your EHS department transfers this waste to a commercial disposal facility, the facility utilizes specialized Hazardous Waste Combustors. To ensure that the highly toxic Hydrogen Fluoride (HF) generated by the destruction of 2-amino-4-ethyl-5-fluorobenzoic acid is not released into the atmosphere, these facilities are subject to strict EPA monitoring. EPA Method 26A is the gold-standard isokinetic sampling method used to determine emissions of hydrogen halides (including HF) from stationary sources, ensuring that the incinerator's wet scrubbers are operating at peak neutralization efficiency[11].

References

  • Material Safety Data Sheet - 2,4-Dichloro-5-fluorobenzoic acid - Cole-Parmer. Cole-Parmer. Available at: [Link]

  • Hazardous Waste Disposal Guide - Research Safety. Northwestern University. Available at: [Link]

  • Significant New Use Rules on Certain Chemical Substances. Regulations.gov. Available at:[Link]

  • The Greenest Methods for Disposal of Hazardous Lab Chemicals. Calpaclab. Available at: [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at:[Link]

  • Halogenated Solvents in Laboratories - Campus Operations. Temple University. Available at: [Link]

  • BENZOIC ACID - Alpha Resources. Alpha Resources. Available at: [Link]

  • Total PFAS Solution - Clean Harbors. Clean Harbors. Available at: [Link]

  • Air Pollution Control Technology Fact Sheet - EPA. U.S. Environmental Protection Agency. Available at:[Link]

  • METHOD 26A—DETERMINATION OF HYDROGEN HALIDE AND HALOGEN EMISSIONS. U.S. Environmental Protection Agency. Available at: [Link]

  • Incineration is not a safe disposal method for PFAS. Reginfo.gov. Available at: [Link]

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Handling

Safeguarding Your Research: A Comprehensive Guide to Handling 2-amino-4-ethyl-5-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for handling 2-amino-4-ethyl-5-fluorobenzoic acid. As your trusted partner in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 2-amino-4-ethyl-5-fluorobenzoic acid. As your trusted partner in the laboratory, we go beyond supplying a product by providing in-depth technical guidance to ensure your safety and the integrity of your research. This document is structured to offer a clear, step-by-step approach to safe handling, from personal protective equipment (PPE) selection to operational protocols and proper disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary routes of potential exposure to 2-amino-4-ethyl-5-fluorobenzoic acid are through inhalation of dust particles, direct skin contact, and eye contact. Therefore, a comprehensive PPE strategy is crucial to mitigate these risks.

Core PPE Requirements
Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent eye irritation from dust or splashes.[1][8]
Hand Protection Nitrile rubber gloves.To prevent skin irritation and absorption.[1][9]
Body Protection Laboratory coat or a full protective suit.To protect skin and clothing from contamination.[1][10]
Respiratory Protection NIOSH-approved N95 dust mask or equivalent.To prevent respiratory tract irritation from dust inhalation, required when dusts are generated.[1][8][10]

Expert Insight: The selection of nitrile gloves is based on their broad chemical resistance. However, for prolonged or high-exposure scenarios, it is always best practice to consult glove manufacturer's compatibility charts. The use of a respirator should be guided by a risk assessment of the specific procedure. If significant dust is anticipated, a higher level of respiratory protection may be warranted.

Operational and Handling Protocols

Proper handling and storage are paramount to maintaining the chemical's integrity and ensuring the safety of laboratory personnel.

Step-by-Step Handling Procedure:
  • Preparation:

    • Ensure the work area is well-ventilated, such as in a chemical fume hood.[1][8][10]

    • Confirm that an eyewash station and safety shower are readily accessible.[2][10]

    • Don all required PPE as outlined in the table above before handling the compound.

  • Handling:

    • Avoid all direct contact with the skin and eyes.[1][11]

    • Do not breathe in dust.[1]

    • Weigh and transfer the compound in a manner that minimizes dust generation.[1][10]

    • Keep the container tightly closed when not in use.[1][8]

  • Post-Handling:

    • Thoroughly wash hands after handling, even if gloves were worn.[1]

    • Decontaminate the work surface.

    • Properly doff and dispose of contaminated PPE.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][2] Seek medical attention.[1][12]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.[1] Get medical attention if irritation develops or persists.[1]
Inhalation Move the victim to fresh air.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1][12]

Disposal Plan for Contaminated Materials

The disposal of 2-amino-4-ethyl-5-fluorobenzoic acid and any contaminated materials must be handled with care to prevent environmental contamination. As a fluorinated organic compound, specific disposal methods are recommended.

Operational Disposal Plan:

  • Waste Segregation:

    • Collect all waste contaminated with 2-amino-4-ethyl-5-fluorobenzoic acid, including disposable PPE, in a designated, clearly labeled, and sealed hazardous waste container.

  • Disposal of Unused Chemical:

    • Do not dispose of the chemical down the drain or in general waste.

    • Dispose of the contents and container to an approved waste disposal plant.[3][4]

  • Recommended Disposal Method:

    • High-temperature incineration is a common and effective method for the destruction of fluorinated organic compounds.[13] This process should be carried out in a licensed and permitted hazardous waste incineration facility to ensure the complete breakdown of the compound and to manage any potentially harmful by-products.[13][14]

Causality in Disposal: Fluorinated organic compounds can be persistent in the environment.[14] High-temperature incineration is recommended because it provides the necessary energy to break the strong carbon-fluorine bonds, a critical step in preventing the release of these persistent chemicals into the ecosystem.

Visual Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key steps and required precautions.

Workflow for Handling 2-amino-4-ethyl-5-fluorobenzoic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS & Hazards prep_area Ensure Well-Ventilated Area (Fume Hood) prep_sds->prep_area prep_ppe Don PPE: Goggles, Gloves, Lab Coat, Respirator (if needed) handle_weigh Weigh/Transfer Compound (Minimize Dust) prep_ppe->handle_weigh prep_area->prep_ppe handle_use Perform Experimental Work handle_weigh->handle_use cleanup_decon Decontaminate Work Area handle_use->cleanup_decon cleanup_waste Segregate Contaminated Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe disposal Dispose of Waste via Licensed Facility (Incineration) cleanup_waste->disposal cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash

Caption: A step-by-step workflow for the safe handling of 2-amino-4-ethyl-5-fluorobenzoic acid.

References

  • Personal protective equipment for handling 3-Aminobenzoic acid hydrochloride. Benchchem.
  • Aminobenzoic acid (PABA) - Safety Data Sheet.
  • 4-Aminobenzoic acid - SAFETY DATA SHEET. (2025, September 17).
  • 4-Aminobenzoic Acid - SAFETY DATA SHEET. (2017, May 23).
  • 4-Aminobenzoic acid sodium salt - SAFETY DATA SHEET.
  • 2-Amino-4,5-difluorobenzoic acid - Synquest Labs.
  • SAFETY DATA SHEET - Fisher Scientific. (2011, December 15).
  • 4 - • SAFETY DATA SHEET. (2025, November 06).
  • SAFETY DATA SHEET - Fisher Scientific.
  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 11).
  • Fluorochemicals: Persistent, Dangerous, Avoidable. (2021, August 31).
  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. (2021, May 11).
  • 2-Amino-5-fluorobenzoic acid. PubChem.
  • 2-Amino-5-fluorobenzoic acid. PMC.
  • Safety Data Sheet - Cayman Chemical. (2025, December 10).
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. EPA. (2024, April 08).
  • 2-AMINO-5-FLUOROBENZOIC ACID ETHYL ESTER — Chemical Substance Information.
  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure.
  • Removal of fluorine from organic materials. Google Patents.
  • Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. Benchchem.
  • Ethyl 4-Amino-2-fluorobenzoate. PubChem.
  • 2-amino-4-ethyl-5-fluorobenzoic acid (C9H10FNO2). PubChemLite.

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